Pentaerythritol tetra(3-mercaptopropionate)
Description
Properties
IUPAC Name |
[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8S4/c18-13(1-5-26)22-9-17(10-23-14(19)2-6-27,11-24-15(20)3-7-28)12-25-16(21)4-8-29/h26-29H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBTVPTPXRUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044728 | |
| Record name | 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7575-23-7 | |
| Record name | Pentaerythritol tetra(3-mercaptopropionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7575-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythrityl tetrakis(3-mercaptopropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol tetrakis(3-mercaptopropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TETRAKIS(3-MERCAPTOPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M5413VH6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Pentaerythritol Tetra(3-mercaptopropionate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a versatile crosslinking agent with significant applications in polymer chemistry, materials science, and drug delivery. This document details its fundamental chemical and physical characteristics, provides established experimental protocols for its synthesis and analysis, and illustrates key chemical pathways and workflows.
Core Properties of Pentaerythritol Tetra(3-mercaptopropionate)
Pentaerythritol tetra(3-mercaptopropionate), commonly abbreviated as PETMP, is a multifunctional thiol compound. Its structure features a central pentaerythritol core esterified with four 3-mercaptopropionate arms. This tetra-functional nature is the basis for its utility as a potent crosslinking agent, particularly in thiol-ene click chemistry reactions.[1][2] PETMP is a colorless to pale yellow viscous liquid at room temperature with a characteristic faint sulfurous odor.[3]
Chemical and Physical Data
The fundamental properties of PETMP are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Formula | C₁₇H₂₈O₈S₄ |
| Molecular Weight | 488.66 g/mol [4] |
| CAS Number | 7575-23-7[4] |
| Appearance | Colorless to light yellow, clear viscous liquid[3][5] |
| Density | 1.28 g/mL at 25 °C[1] |
| Boiling Point | 275 °C at 1 mm Hg[1][4] |
| Flash Point | >230 °F (>110 °C)[1][4] |
| Refractive Index | n20/D 1.531[1] |
| Solubility | Practically insoluble in water.[4] Soluble in organic solvents like ethanol and acetone.[3] |
| pKa | 8.99 ± 0.10 (Predicted)[4] |
Safety and Handling
PETMP is classified as harmful if swallowed and may cause an allergic skin reaction.[6] It is also considered very toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[7] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PETMP, as well as a representative protocol for its application in thiol-ene polymerization.
Synthesis of Pentaerythritol Tetra(3-mercaptopropionate)
The most common method for synthesizing PETMP is the esterification of pentaerythritol with 3-mercaptopropionic acid. The following protocol is a representative example based on established methods.[8][9]
Materials:
-
Pentaerythritol
-
3-mercaptopropionic acid
-
4-dimethylaminopyridine (DMAP) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium bicarbonate solution (e.g., 5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add pentaerythritol (1 equivalent), 3-mercaptopropionic acid (4.0-4.5 equivalents), and a catalytic amount of DMAP.
-
Dissolve the reactants in a suitable solvent such as dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (4.0-4.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 4-6 hours.[10] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography (LC) to track the consumption of the starting materials.[10]
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude PETMP can be further purified by column chromatography if necessary.
Characterization Protocols
FTIR spectroscopy is used to confirm the formation of the ester linkages and the presence of the thiol groups.
Methodology:
-
Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.
-
Place a small drop of the purified PETMP onto the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Peaks:
-
A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
A weak absorption band around 2570 cm⁻¹ corresponding to the S-H stretching of the thiol group.
-
Absence of a broad O-H stretching band from the starting pentaerythritol (around 3300 cm⁻¹).
-
¹H NMR spectroscopy is a powerful tool for structural confirmation of PETMP.
Methodology:
-
Dissolve a small amount of the purified PETMP in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
A triplet around 1.6 ppm corresponding to the proton of the thiol group (-SH).
-
Multiplets around 2.7-2.8 ppm corresponding to the methylene protons adjacent to the thiol and carbonyl groups (-SCH₂CH₂CO-).
-
A singlet around 4.2 ppm corresponding to the methylene protons of the pentaerythritol core (-CH₂O-).
-
Thiol-Ene Photopolymerization
PETMP is a key component in thiol-ene "click" chemistry, which is a rapid and efficient method for creating polymer networks. This protocol describes a general procedure for the UV-initiated polymerization of PETMP with a diacrylate monomer to form a hydrogel.[3][11]
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
A di-functional 'ene' monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, or Irgacure 2959)
-
A suitable solvent (if required, e.g., for dissolving the components)
Equipment:
-
UV light source (e.g., 365 nm)
-
Molds for casting the polymer (e.g., glass slides with spacers, PDMS molds)
Procedure:
-
Prepare a prepolymer solution by mixing PETMP and the diacrylate monomer. The stoichiometric ratio of thiol groups to ene groups is typically 1:1 for optimal network formation.
-
Add a small amount of photoinitiator to the mixture (e.g., 0.1-1.0 wt%). Ensure the initiator is completely dissolved.
-
Pour the prepolymer solution into the desired mold.
-
Expose the mold to UV light for a specified period (typically a few minutes) to initiate polymerization. The curing time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the thickness of the sample.
-
The resulting crosslinked polymer can then be removed from the mold for further characterization and application.
Visualizing Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical processes and workflows associated with Pentaerythritol tetra(3-mercaptopropionate).
Synthesis of PETMP
Caption: Synthetic pathway for Pentaerythritol tetra(3-mercaptopropionate).
Thiol-Ene Photopolymerization Workflow
Caption: Workflow for thiol-ene photopolymerization using PETMP.
Thiol-Ene Radical Reaction Mechanism
Caption: Radical mechanism of the thiol-ene click reaction.
References
- 1. CN104529845A - Preparation method for pentaerythritol tetra (3-R-alkyl thiopropionic acid) - Google Patents [patents.google.com]
- 2. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]
- 3. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 4. CN110872246A - Preparation method of high-content pentaerythritol tetra (3-mercaptopropionate) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentaerythritol tetra(3-mercaptopropionate) | C17H28O8S4 | CID 82056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Method for preparing pentaerythritol tetra (3-mercaptopropionic acid) ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112225683B - Preparation method and application of pentaerythritol tetra-mercapto carboxylic ester - Google Patents [patents.google.com]
- 10. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Analysis of Pentaerythritol Tetra(3-mercaptopropionate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetra(3-mercaptopropionate), commonly abbreviated as PETMP, is a tetrafunctional thiol compound widely utilized in various fields, including polymer chemistry, materials science, and drug delivery systems. Its unique structure, featuring a central pentaerythritol core and four terminal thiol groups, allows it to act as a highly effective crosslinking agent and a key component in thiol-ene "click" chemistry reactions.[1][2] This technical guide provides a comprehensive overview of the chemical structure and analytical methodologies for the characterization of PETMP.
Chemical Structure and Properties
Pentaerythritol tetra(3-mercaptopropionate) is synthesized by the esterification of pentaerythritol with 3-mercaptopropionic acid.[3] The resulting molecule possesses a high degree of functionality, which is central to its utility in forming highly crosslinked polymer networks.
Caption: Chemical structure of Pentaerythritol tetra(3-mercaptopropionate).
Table 1: Chemical and Physical Properties of Pentaerythritol Tetra(3-mercaptopropionate)
| Property | Value | Reference |
| CAS Number | 7575-23-7 | [4] |
| Molecular Formula | C17H28O8S4 | [4] |
| Molecular Weight | 488.66 g/mol | [3] |
| Appearance | Colorless to pale yellow viscous liquid | [3] |
| Density | 1.28 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.531 | [3] |
| Boiling Point | 275 °C at 1 mmHg | [5] |
| Solubility | Insoluble in water | [5] |
Analytical Methodologies
A variety of analytical techniques are employed to characterize PETMP and ensure its purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
References
- 1. Pentaerythritol tetra(3-mercaptopropionate) | 7575-23-7 | Benchchem [benchchem.com]
- 2. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Pentaerythritol tetra(3-mercaptopropionate) | C17H28O8S4 | CID 82056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]
Synthesis of Pentaerythritol Tetra(3-mercaptopropionate): A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a versatile crosslinking agent and intermediate in various fields, including polymer chemistry and drug delivery systems. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides essential safety information for the chemicals involved.
Overview
Pentaerythritol tetra(3-mercaptopropionate) is a tetra-functional thiol compound synthesized via the esterification of pentaerythritol with 3-mercaptopropionic acid.[1] The reaction is typically catalyzed by an acid or a carbodiimide coupling agent. PETMP is a colorless to pale yellow viscous liquid at room temperature and is utilized in applications such as UV-curable coatings, adhesives, and as a component in the formation of polymeric networks for drug delivery.[2]
Synthesis Pathway
The synthesis of PETMP involves the formation of four ester bonds between the hydroxyl groups of pentaerythritol and the carboxylic acid groups of 3-mercaptopropionic acid. The general reaction is as follows:
C(CH₂OH)₄ + 4 HSCH₂CH₂COOH → C(CH₂OOCCH₂CH₂SH)₄ + 4 H₂O
This reaction can be effectively carried out using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst in a suitable organic solvent like dichloromethane.[3][4]
Experimental Protocol
This protocol details a common laboratory-scale synthesis of Pentaerythritol tetra(3-mercaptopropionate).
3.1. Materials and Equipment:
-
Reactants:
-
Pentaerythritol
-
3-Mercaptopropionic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
-
Solvent:
-
Dichloromethane (CH₂Cl₂)
-
-
Washing Solutions:
-
10% w/v Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
-
Drying Agent:
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
3.2. Synthesis Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add pentaerythritol (1.0 eq), 4-dimethylaminopyridine (DMAP, catalytic amount), and dichloromethane.
-
Addition of Reactants: Dissolve 3-mercaptopropionic acid (4.0 - 4.4 eq) in dichloromethane and add it to the dropping funnel. Slowly add the 3-mercaptopropionic acid solution to the stirring suspension of pentaerythritol at room temperature.
-
Addition of Coupling Agent: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 4.0 - 4.4 eq) in dichloromethane and add it to the dropping funnel. Add the DCC solution dropwise to the reaction mixture. An exothermic reaction may be observed. The reaction mixture will become a thick slurry as dicyclohexylurea (DCU) precipitates.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane to recover any product.
-
Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
10% sodium bicarbonate solution (to remove unreacted acid and catalyst).
-
Water.
-
Saturated sodium chloride solution (brine).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary, although for many applications, the washed product is of sufficient purity.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of Pentaerythritol tetra(3-mercaptopropionate).
| Parameter | Value | Reference(s) |
| Reactants | ||
| Pentaerythritol | 1.0 molar equivalent | [3][4] |
| 3-Mercaptopropionic Acid | 4.0 - 4.4 molar equivalents | [3][5] |
| DCC | 4.0 - 4.4 molar equivalents | [3][4] |
| DMAP | 0.1 - 0.2 molar equivalents (catalytic) | [3][6] |
| Reaction Conditions | ||
| Solvent | Dichloromethane or Toluene | [3][6] |
| Temperature | Room Temperature to 40°C | [3][4] |
| Reaction Time | 4 - 7 hours | [3][6] |
| Yield and Purity | ||
| Reported Yield | 80 - 98% | [3][6] |
| Purity (by LC) | >95% | [3][6] |
Characterization
The structure of the synthesized Pentaerythritol tetra(3-mercaptopropionate) can be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the different protons in the molecule. Expected chemical shifts (in CDCl₃) are approximately:
-
δ 4.2 (s, 8H, -CH ₂-O-)
-
δ 2.8 (t, 8H, -CH ₂-SH)
-
δ 2.6 (t, 8H, -CH ₂-COO-)
-
δ 1.6 (t, 4H, -SH )
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present.[7] Expected peaks include:
-
~2570 cm⁻¹ (S-H stretch)
-
~1740 cm⁻¹ (C=O stretch of the ester)
-
~1150 cm⁻¹ (C-O stretch of the ester)
-
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pentaerythritol: Generally considered low hazard. May cause mild eye and skin irritation.
-
3-Mercaptopropionic Acid: Corrosive and toxic if swallowed.[8][9] Causes severe skin burns and eye damage.[8][9] Has a strong, unpleasant odor.
-
N,N'-Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin and if swallowed.[10][11] A potent skin sensitizer that can cause allergic reactions.[10][11]
-
4-Dimethylaminopyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.[12][13] Causes serious eye damage.[12][13]
-
Dichloromethane: A volatile solvent that is a suspected carcinogen.[14] Handle with care to avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[15][8][10][12][14][16]
Visualization of the Synthesis Workflow
The following diagrams illustrate the key logical steps in the synthesis of Pentaerythritol tetra(3-mercaptopropionate).
Caption: Overall workflow for the synthesis of Pentaerythritol tetra(3-mercaptopropionate).
Caption: Detailed purification workflow for the synthesized product.
References
- 1. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]
- 4. Method for preparing pentaerythritol tetra (3-mercaptopropionic acid) ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112225683B - Preparation method and application of pentaerythritol tetra-mercapto carboxylic ester - Google Patents [patents.google.com]
- 6. CN110872246A - Preparation method of high-content pentaerythritol tetra (3-mercaptopropionate) - Google Patents [patents.google.com]
- 7. Pentaerythritol Tetra(3-mercaptopropionate)(7575-23-7)IR [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com:443 [carlroth.com:443]
Pentaerythritol Tetra(3-mercaptopropionate): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a multifunctional thiol compound with significant applications in polymer chemistry and materials science.
Core Chemical Information
Pentaerythritol tetra(3-mercaptopropionate), identified by CAS number 7575-23-7, is a versatile crosslinking agent and polymer modifier. Its structure features a central pentaerythritol core esterified with four 3-mercaptopropionate arms, resulting in a molecule with four reactive thiol (-SH) groups.[1] This tetra-functionality makes it a valuable component in formulations for coatings, adhesives, and advanced polymers.[1][2]
Table 1: Physicochemical Properties of Pentaerythritol Tetra(3-mercaptopropionate)
| Property | Value |
| CAS Number | 7575-23-7 |
| Molecular Formula | C₁₇H₂₈O₈S₄[1][3] |
| Molecular Weight | 488.66 g/mol [3] |
| Appearance | Clear, colorless to slightly yellow liquid[3] |
| Density | 1.28 g/mL at 25 °C[4][5] |
| Boiling Point | 275 °C at 1 mmHg[4][5] |
| Refractive Index (n20/D) | 1.531 - 1.534[3][4] |
| Flash Point | 110.00 °C |
| Purity | Typically >95%[4] |
Synthesis and Reaction Mechanisms
PETMP is synthesized via the esterification of pentaerythritol with 3-mercaptopropionic acid. The thiol groups are highly reactive and can participate in various chemical transformations, most notably thiol-ene click reactions, which are crucial for polymer network formation.[1][6]
References
- 1. CAS 7575-23-7: Pentaerythritol tetra(3-mercaptopropionate) [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. China Pentaerythritol Tetra(3-mercaptopropionate) CAS 7575-23-7 factory and manufacturers | Unilong [unilongmaterial.com]
- 4. 季戊四醇四-3-巯基丙酸酯 >95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]
- 6. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Thiol-Ene Click Chemistry with PETMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiol-ene click chemistry, with a specific focus on the versatile tetrafunctional thiol monomer, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). Thiol-ene chemistry is a powerful and efficient method for polymer synthesis and modification, prized for its high yields, insensitivity to oxygen and water, and mild reaction conditions.[1] PETMP, with its four reactive thiol groups, is a key building block for creating highly crosslinked and uniform polymer networks with tunable properties.[2][3]
Core Principles and Reaction Mechanisms
The thiol-ene reaction involves the addition of a thiol group (-SH) across a carbon-carbon double bond (ene) to form a thioether linkage.[3] This reaction can proceed through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition.[1][4]
1. Radical-Mediated Thiol-Ene Reaction:
This is the most common pathway and is often referred to as the "thiol-ene click reaction."[1] It is a step-growth radical addition process that can be initiated either photochemically or thermally.[4][5]
-
Initiation: The reaction is initiated by a radical source, typically generated from a photoinitiator (e.g., DMPA, Irgacure 651) upon exposure to UV light, or a thermal initiator.[6][7][8] The initiator abstracts a hydrogen atom from a thiol group (R-SH), forming a thiyl radical (RS•).
-
Propagation: The highly reactive thiyl radical then adds to an 'ene' double bond in an anti-Markovnikov fashion, creating a carbon-centered radical. This carbon-centered radical subsequently abstracts a hydrogen from another thiol group, regenerating the thiyl radical and forming the thioether product. This chain transfer step allows the reaction to continue.
-
Termination: The reaction terminates when two radicals combine.
A key advantage of the radical-mediated thiol-ene reaction is its tolerance to oxygen, which is a common inhibitor in other free-radical polymerizations.[6][9]
2. Nucleophilic Michael Addition:
The thiol-ene reaction can also proceed via a base-catalyzed nucleophilic Michael addition.[4] In this mechanism, a base deprotonates the thiol to form a thiolate anion. This powerful nucleophile then attacks the activated C=C bond of the 'ene,' forming an intermediate carbanion which is subsequently protonated to yield the final thioether product.[4]
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
PETMP is a tetrafunctional thiol monomer widely used in thiol-ene chemistry due to its ability to form highly crosslinked polymer networks.[2] Its structure, with four pendant thiol groups, allows for the creation of materials with tailored mechanical and physical properties.[3] Polymers derived from PETMP are finding applications in diverse fields, including the development of degradable polymer networks, adhesives, and materials for drug delivery.[2][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on thiol-ene reactions involving PETMP.
Table 1: Reaction Kinetics and Conversion Rates
| 'Ene' Co-monomer | Initiator/Conditions | Thiol Conversion (%) | 'Ene' Conversion (%) | Reference |
| Triallylisocyanurate (TAIC) | DMPA (0.1 phr), UV irradiation | ~71 (initial), ~93 (after heating) | - | [7] |
| Phosphate functional monomer (PM-2) & TAC | BAPO (3 wt%), 395 nm UV light | 92.0 | 100 | [6] |
| Bicyclo[2.2.1]hepta-2,5-diene (BCH) | Photoactivation | 39.4 ± 3.4 | - | [12] |
| Ethoxylated bisphenol A dimethacrylate (BisEMA) | Photoactivation | - | 91.2 ± 0.5 (methacrylate conversion) | [12] |
Table 2: Physical and Mechanical Properties of PETMP-Based Polymers
| 'Ene' Co-monomer | Property | Value | Reference |
| 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) | Glass Transition Temperature (Tg) | 37 °C | [13][14] |
| Glyoxal bis(diallyl acetal) (GBDA) | Glass Transition Temperature (Tg) | 6 °C | [13] |
| Tri(ethyleneglycol)divinylether (TEG) | Young's Modulus (non-porous) | 13 MPa | [15] |
| Pentaerythritol tetraacrylate (PETA) | Decomposition Temperature | >345 °C | [16] |
Experimental Protocols
Below are detailed methodologies for conducting a typical photoinitiated thiol-ene polymerization with PETMP.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)[3]
-
'Ene' co-monomer (e.g., triallylisocyanurate, polyethylene glycol diacrylate)[3][17]
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)[3][6]
-
Solvent (if necessary, e.g., 2-butanone)[18]
-
Nitrogen gas (for inerting, optional but recommended for some systems)[5]
-
UV curing system (e.g., 365 nm lamp)[5]
-
Polymerization cell (e.g., two glass slides with a spacer)[5]
Procedure for Photoinitiated Polymerization:
-
Preparation of the Prepolymer Mixture:
-
In a clean, dry amber vial, combine PETMP and the 'ene' co-monomer at the desired stoichiometric ratio of thiol to ene functional groups (e.g., 1:1).[3]
-
Add the photoinitiator to the monomer mixture. A typical concentration is 0.1 to 3 wt%.[6][7]
-
If a solvent is used, dissolve all components thoroughly.[18] Ensure the mixture is homogeneous by gentle swirling or magnetic stirring.[5]
-
-
Degassing (Optional):
-
Sample Preparation and Curing:
-
Assemble a polymerization cell using two glass slides separated by a silicone spacer of the desired thickness.[5]
-
Carefully inject the prepolymer mixture into the polymerization cell.[5]
-
Place the filled cell under a UV lamp. The intensity and wavelength of the UV light will depend on the photoinitiator used (e.g., 365 nm).[5]
-
Irradiate the sample for a sufficient time to ensure complete polymerization. This can range from a few seconds to several minutes.[5][6]
-
-
Post-Polymerization Processing:
-
After irradiation, carefully disassemble the cell to retrieve the cured polymer film.
-
Wash the film with a suitable solvent (e.g., acetone) to remove any unreacted monomer and initiator.[5]
-
Dry the polymer film under vacuum until a constant weight is achieved.
-
Characterization:
-
FTIR Spectroscopy: Monitor the disappearance of the thiol (S-H, ~2570 cm⁻¹) and alkene (C=C, ~1600-1650 cm⁻¹) peaks to confirm reaction completion.[5]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the resulting polymer.[7]
-
Dynamic Mechanical Analysis (DMA): Evaluate the mechanical properties of the polymer network, such as storage modulus and crosslink density.[8]
Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: General experimental workflow for photopolymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 8. Hybrid Organic/Inorganic Thiol-ene-Based Photopolymerized Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radtech.org [radtech.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of Conversion of Cyclic Enes/Thiol Copolymerized with BisEMA IADR Abstract Archives [iadr.abstractarchives.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 3D printing of reactive macroporous polymers via thiol–ene chemistry and polymerization-induced phase separation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00466C [pubs.rsc.org]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Pentaerythritol tetra(3-mercaptopropionate) molecular weight and formula
An In-depth Technical Guide to Pentaerythritol Tetra(3-mercaptopropionate)
For professionals in research, science, and drug development, a thorough understanding of key chemical reagents is paramount. Pentaerythritol tetra(3-mercaptopropionate), often abbreviated as PETMP, is a versatile crosslinking agent with significant applications in polymer chemistry, materials science, and biomedical engineering. This guide provides a detailed overview of its chemical properties, reaction mechanisms, and applications.
Core Molecular Data
Pentaerythritol tetra(3-mercaptopropionate) is a tetra-functional thiol compound. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C17H28O8S4 | [1][2][3][4] |
| Molecular Weight | 488.66 g/mol | [2][5] |
| Alternate Molecular Weight | 488.7 g/mol | [1] |
| Alternate Molecular Weight | 488.64 g/mol | [6] |
| CAS Number | 7575-23-7 | [1][2][5] |
Pivotal Role in Thiol-Ene Click Chemistry
Pentaerythritol tetra(3-mercaptopropionate) is a cornerstone in the field of "click chemistry," specifically in thiol-ene reactions. This type of reaction is favored for its high efficiency, selectivity, and mild reaction conditions.[7] The presence of four thiol (-SH) groups on the PETMP molecule allows it to act as a crosslinker, reacting with molecules containing "ene" (C=C double bond) functional groups to form stable thioether bonds.[6] This reaction can be initiated by UV light in the presence of a photoinitiator, leading to the formation of a polymer network.[3]
The thiol-ene reaction proceeds via a radical-mediated mechanism. The process begins with the photoinitiator generating a radical, which then abstracts a hydrogen atom from a thiol group, creating a thiyl radical. This thiyl radical subsequently adds across an ene group, and the resulting carbon-centered radical then abstracts a hydrogen from another thiol group, propagating the chain reaction and forming the polymer network.
Below is a diagram illustrating the logical workflow of using PETMP in a UV-initiated thiol-ene polymerization to create a crosslinked polymer network.
Experimental Protocols: Synthesis of a PETMP-based Polymer Network
The following is a generalized experimental protocol for the synthesis of a polymer network using Pentaerythritol tetra(3-mercaptopropionate) and a multifunctional acrylate, based on common thiol-ene reaction procedures.
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
Pentaerythritol tetraacrylate (PETA) or another multifunctional acrylate[8]
-
A suitable photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)[3]
-
Solvent (if necessary, e.g., N,N-dimethylformamide)[8]
Procedure:
-
Reactant Preparation: The PETMP and the multifunctional acrylate (e.g., PETA) are mixed in a specific molar ratio. The ratio can be adjusted to control the properties of the final polymer.[7]
-
Initiator Addition: A small amount of photoinitiator (typically around 1 wt%) is added to the reactant mixture.[3]
-
Mixing: The components are thoroughly mixed until a homogeneous solution is obtained.
-
UV Curing: The mixture is then exposed to a UV light source. The duration of the exposure can vary depending on the intensity of the UV lamp and the specific reactants used.[3][9]
-
Polymerization: During UV exposure, the thiol-ene click reaction occurs, leading to the formation of a crosslinked polymer network.[9]
-
Post-curing: In some cases, a post-curing step involving heating may be performed to ensure complete reaction of the functional groups.
Applications in Research and Drug Development
The polymers synthesized using Pentaerythritol tetra(3-mercaptopropionate) have a wide range of applications, which are of significant interest to the scientific and drug development communities.
-
Drug Delivery: The resulting polymer networks can be designed to be degradable, making them suitable for controlled-release drug delivery systems.[7][10] The thioether and ester bonds within the polymer structure can be susceptible to hydrolysis and oxidation, allowing for the gradual release of an encapsulated therapeutic agent.[7][8]
-
Dental Materials: PETMP is utilized in the formulation of dental restorative materials.[10] The thiol-ene reaction allows for the rapid curing of these materials, forming a durable and strong composite suitable for dental applications.
-
Biomaterials and Hydrogels: This compound is used to prepare hydrogels with mucoadhesive properties, which are valuable for drug delivery to mucosal surfaces.[2] These hydrogels can be loaded with antimicrobial agents for targeted therapy.
-
Coatings and Adhesives: In material science, PETMP is a key component in UV-curable coatings and adhesives due to the rapid and efficient nature of the thiol-ene reaction.[4]
References
- 1. dataintelo.com [dataintelo.com]
- 2. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]
- 3. westmont.edu [westmont.edu]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy Pentaerythritol tetrakis(3-mercaptopropionate) | 7575-23-7 [smolecule.com]
Pentaerythritol Tetra(3-mercaptopropionate): A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetra(3-mercaptopropionate) (PETMP) is a tetrafunctional thiol compound widely utilized as a crosslinking agent and an intermediate in the synthesis of polymers, adhesives, and coatings.[1][2][3] Its high reactivity, attributed to the presence of four thiol groups, makes it a valuable component in thiol-ene click chemistry for creating polymeric networks.[4][5] This guide provides a comprehensive overview of the solubility and stability of PETMP, crucial parameters for its application in research and development, particularly in the pharmaceutical and materials science fields.
Chemical Structure
Pentaerythritol tetra(3-mercaptopropionate) consists of a central pentaerythritol core esterified with four 3-mercaptopropionic acid molecules.[6]
Solubility Profile
PETMP exhibits solubility in various organic solvents but is poorly soluble in water.[7] The following table summarizes the available quantitative solubility data for PETMP.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | ~3.69 mg/L | [8][9] |
| Water | 25 | ~7.8 mg/L | [7] |
| Ethanol | - | Soluble | [7] |
| Acetone | - | Soluble | [7] |
Partition Coefficient (Log P)
The partition coefficient between n-octanol and water (log Pow) for PETMP has been determined to be 3.03 at 30°C, indicating its lipophilic nature.[8]
Stability Profile
Under recommended storage conditions, PETMP is a stable compound.[8][9] However, its stability can be compromised by exposure to certain conditions, leading to degradation.
Storage Recommendations
For long-term storage, it is recommended to store PETMP at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] For products without a specified expiration date, a standard one-year warranty from the date of shipment is often applicable, with the recommendation to handle the product according to the defined conditions on the product literature.[10]
Degradation Pathways
The primary degradation pathways for PETMP and its polymeric networks involve hydrolysis of the ester linkages and oxidation of the thiol and resulting thioether groups.
-
Hydrolytic Degradation : The ester bonds in PETMP are susceptible to hydrolysis, a process that can be influenced by pH. Polymeric networks synthesized from PETMP have been observed to undergo slow hydrolytic degradation in phosphate buffer (pH 7.4).[11][12] Interestingly, the presence of the enzyme esterase does not appear to accelerate this process.[11][12]
-
Oxidative Degradation : The thiol groups in PETMP are prone to oxidation, which can lead to the formation of disulfide bonds. Furthermore, in polymeric networks formed through thiol-ene reactions, the resulting thioether bonds are responsive to oxidation.[11] Studies have shown that degradation is significantly faster in oxidative environments, such as in the presence of hydrogen peroxide, compared to hydrolysis.[11][12] PETMP is incompatible with strong oxidizing agents.[9]
-
Thermal Decomposition : When subjected to fire, PETMP can decompose to produce hazardous products, including carbon oxides and sulfur oxides.[9]
The following diagram illustrates the primary degradation pathways of PETMP.
graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
PETMP [label="Pentaerythritol tetra(3-mercaptopropionate)\n(PETMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolytic Degradation\n(Slow)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Degradation\n(Faster)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolyzed_Products [label="Pentaerythritol +\n3-Mercaptopropionic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidized_Products [label="Disulfides &\nOxidized Thioethers", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PETMP -> Hydrolysis [label=" H₂O / pH ", color="#4285F4"]; Hydrolysis -> Hydrolyzed_Products [color="#4285F4"]; PETMP -> Oxidation [label=" Oxidizing Agents\n(e.g., H₂O₂) ", color="#34A853"]; Oxidation -> Oxidized_Products [color="#34A853"]; }
Caption: Degradation pathways of PETMP.Experimental Protocols
1. Synthesis of Pentaerythritol Tetra(3-mercaptopropionate)
The synthesis of PETMP is typically achieved through the esterification of pentaerythritol with 3-mercaptopropionic acid.[7][12][13]
-
Materials : Pentaerythritol, 3-mercaptopropionic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a solvent (e.g., toluene).[14]
-
Procedure :
-
Combine pentaerythritol, 3-mercaptopropionic acid, and the acid catalyst in the solvent.
-
Heat the mixture and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by techniques such as liquid chromatography until completion.[12][13]
-
After the reaction, cool the mixture and wash it with a basic solution (e.g., sodium carbonate solution) to neutralize the acid catalyst, followed by washing with a saturated sodium chloride solution until neutral.[12]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product, if necessary, through techniques like vacuum distillation.[12]
-
The following diagram outlines the general workflow for the synthesis and purification of PETMP.
Caption: Synthesis and purification workflow for PETMP.
2. Stability Assessment: Quantification of Free Thiol Groups
To assess the stability of PETMP, particularly its degradation via oxidation, it is crucial to quantify the concentration of free thiol (-SH) groups over time. Ellman's test is a widely used colorimetric method for this purpose.[15][16][17][18]
-
Principle : The assay is based on the reaction of a thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB²⁻). TNB²⁻ is a yellow-colored species that can be quantified spectrophotometrically at approximately 412 nm.
-
Materials :
-
DTNB (Ellman's reagent) solution.
-
A buffer solution (e.g., Tris buffer).
-
The PETMP sample to be analyzed.
-
UV-Vis spectrophotometer.
-
-
Procedure :
-
Prepare a reaction mixture containing the buffer and the DTNB solution in a cuvette.
-
Measure the absorbance of the mixture to obtain a background reading.
-
Add a known amount of the PETMP sample to the cuvette and mix thoroughly.
-
Allow the reaction to proceed for a specified time.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols using the Beer-Lambert law, with the known molar extinction coefficient of TNB²⁻ (approximately 13,600 M⁻¹cm⁻¹).[18]
-
The following diagram illustrates the workflow for assessing PETMP stability using Ellman's test.
Caption: Workflow for PETMP stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]
- 3. zkhtchem.com [zkhtchem.com]
- 4. Pentaerythritol tetra(3-mercaptopropionate) | 7575-23-7 | Benchchem [benchchem.com]
- 5. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Pentaerythritol tetrakis(3-mercaptopropionate) 95 7575-23-7 [sigmaaldrich.com]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 16. cerealsgrains.org [cerealsgrains.org]
- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to Commercial Pentaerythritol Tetra(3-mercaptopropionate): Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a widely used crosslinking agent in various scientific and industrial applications. This document details its commercial availability, typical purity levels, synthesis and purification methodologies, potential impurities, and the analytical techniques employed for its quality assessment.
Commercial Sources and Purity
Pentaerythritol tetra(3-mercaptopropionate) is readily available from a multitude of chemical suppliers. The purity of commercially available PETMP typically ranges from 90% to over 99%. The intended application often dictates the required purity level, with applications in fields like dental materials and drug delivery demanding higher purity grades. Below is a summary of prominent suppliers and their offered purities.
| Supplier | Stated Purity | CAS Number |
| TCI America | >90.0%[1] | 7575-23-7 |
| Sigma-Aldrich | >95% | 7575-23-7 |
| LookChem | Not specified | 7575-23-7 |
| Smolecule | Not specified | 7575-23-7 |
| Chem-Impex | Not specified | 7575-23-7 |
| Santa Cruz Biotechnology | Not specified | 7575-23-7 |
Synthesis and Purification of Pentaerythritol Tetra(3-mercaptopropionate)
The industrial synthesis of PETMP is primarily achieved through the esterification of pentaerythritol with 3-mercaptopropionic acid. The reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.
Synthesis Methodologies
Several methods for the synthesis of PETMP have been reported, with variations in catalysts, solvents, and reaction conditions. A common laboratory-scale synthesis is outlined below.
Table 2: Summary of a Typical Laboratory Synthesis Protocol for Pentaerythritol Tetra(3-mercaptopropionate) [2]
| Step | Procedure | Reagents and Conditions |
| 1. Reaction Setup | To a flask equipped with a stirrer and thermometer, add the reactants and solvent. | Pentaerythritol, 3-mercaptopropionic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane. |
| 2. Esterification | Stir the mixture at room temperature. | The reaction progress can be monitored by techniques such as liquid chromatography to follow the consumption of 3-mercaptopropionic acid. |
| 3. Filtration | After the reaction is complete, filter the mixture. | This step removes the solid urea byproduct formed from DCC. |
Purification Protocols
Post-synthesis, a multi-step purification process is essential to remove unreacted starting materials, catalysts, and byproducts.
Table 3: Detailed Purification Protocol for Pentaerythritol Tetra(3-mercaptopropionate) [2]
| Step | Procedure | Reagents and Conditions |
| 1. Alkaline Wash | Wash the filtrate with an aqueous sodium carbonate solution. | 10 wt% Na2CO3 solution is used to neutralize and remove acidic impurities. |
| 2. Brine Wash | Wash the organic phase with a saturated sodium chloride solution. | This step removes residual water and water-soluble impurities. |
| 3. Drying | Dry the organic phase. | Anhydrous sodium sulfate or magnesium sulfate can be used. |
| 4. Solvent Removal | Remove the solvent under reduced pressure. | Rotary evaporation is a common method. |
| 5. Vacuum Distillation | Further purify the product by vacuum distillation. | This step removes lower boiling point impurities. |
Potential Impurities
The purity of PETMP is influenced by the completeness of the reaction and the effectiveness of the purification process. Several impurities can be present in the final product.
-
Pentaerythritol tri(3-mercaptopropionate): This is the most common impurity, resulting from the incomplete esterification of pentaerythritol.[2]
-
Residual 3-mercaptopropionic acid: Unreacted starting material that can be present if the reaction does not go to completion or if the washing steps are insufficient.
-
Residual Pentaerythritol: Unreacted starting material.
-
Catalyst Residues: Traces of the acid catalyst (e.g., methanesulfonic acid) or other reagents like DMAP may remain.
-
Byproducts of Side Reactions: Depending on the reaction conditions, other side products may be formed.
Analytical Methods for Purity Determination
A combination of analytical techniques is employed to assess the purity of PETMP and to identify and quantify any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of PETMP. While specific, detailed protocols are often proprietary to the manufacturer, a general approach can be described. The method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, with UV detection. The retention times of the main peak (PETMP) and any impurity peaks are used to calculate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of PETMP and the identification of impurities. The proton NMR spectrum would show characteristic signals for the methylene groups of the pentaerythritol core and the propionate side chains, as well as the thiol protons. Integration of the peaks can be used to determine the relative amounts of the main product and any ester-containing impurities.
Visualizing Workflows
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of Pentaerythritol tetra(3-mercaptopropionate).
Caption: A generalized workflow for the synthesis and purification of PETMP.
Analytical Quality Control Workflow
The diagram below outlines a typical quality control process for ensuring the purity of Pentaerythritol tetra(3-mercaptopropionate).
References
Safety and Handling of Pentaerythritol Tetra(3-mercaptopropionate): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for Pentaerythritol tetra(3-mercaptopropionate) (PETMP) in a research environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory setting.
Chemical and Physical Properties
Pentaerythritol tetra(3-mercaptopropionate) is a multifunctional thiol compound commonly used in polymer chemistry, particularly in thiol-ene click reactions.[1] It is a colorless, viscous liquid with a characteristic stench.[2][3]
| Property | Value | References |
| Molecular Formula | C17H28O8S4 | [4] |
| Molecular Weight | 488.66 g/mol | [4] |
| CAS Number | 7575-23-7 | [4] |
| Appearance | Colorless, clear, viscous liquid | [2][3] |
| Odor | Stench | [2][3] |
| Melting Point | ca. -40.1 °C | [3] |
| Boiling Point | 275 °C at 1 hPa | [2][3] |
| Density | 1.28 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water | [5] |
| Stability | Stable under recommended storage conditions. | [2] |
Hazard Identification and GHS Classification
PETMP is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement | References |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][6] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [2][6] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | [7] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | [2][6] |
Hazard Pictograms:
Toxicological Information
Acute Effects:
-
Oral: Harmful if swallowed. The oral LD50 in rats is between 1,000 and 2,000 mg/kg. [4]* Inhalation: May cause respiratory irritation. [7]* Skin: May cause an allergic skin reaction upon contact. [2][6]* Eyes: May cause eye irritation. [4] Chronic Effects:
-
Sensitization: May cause an allergic skin reaction. [2][6]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to indicate carcinogenic, mutagenic, or reproductive effects. [2][4]Tests on bacterial or mammalian cell cultures did not show mutagenic effects. [2] Potential Signaling Pathways: While specific signaling pathways for PETMP toxicity are not well-documented, thiol-containing compounds, in general, can exert toxic effects through interaction with cellular signaling systems. Exposure to thiol-reactive substances can lead to the modification of key proteins involved in cell signaling. [4]This can affect processes such as phosphoinositide metabolism, protein kinase activation, and intracellular calcium signals, potentially leading to abnormalities in cell metabolism and growth. [4]Thiol compounds can also induce reductive stress, which may activate the hypoxia response pathway. [8]
Occupational Exposure Limits
There are no specific occupational exposure limits (OELs) established for Pentaerythritol tetra(3-mercaptopropionate). [6][9]However, due to its thiol functional groups, it is prudent to adhere to the exposure limits for other mercaptans as a precautionary measure.
| Organization | Exposure Limit for Thiols (e.g., Methyl Mercaptan) |
| NIOSH (REL) | 0.5 ppm (15-minute ceiling) |
| ACGIH (TLV) | 0.5 ppm (8-hour TWA) |
Safe Handling and Storage
Engineering Controls
-
Work with PETMP should be conducted in a well-ventilated area, preferably within a chemical fume hood. [4]* Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling PETMP:
-
Eye/Face Protection: Chemical safety goggles or a face shield. [4][6]* Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. [6] * Lab Coat: A standard laboratory coat should be worn.
-
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a respirator with an appropriate cartridge (e.g., type ABEK) should be used. [9]
References
- 1. ftp.cdc.gov [ftp.cdc.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thiol modification and cell signalling in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentaerythritol tetra(3-mercaptopropionate) | C17H28O8S4 | CID 82056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
- 6. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol reductive stress activates the hypoxia response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol/disulfide redox states in signaling and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Pentaerythritol tetrakis(3-mercaptopropionate) | 7575-23-7 [smolecule.com]
Methodological & Application
Application Notes and Protocols: Thiol-Ene Photopolymerization using Pentaerythritol tetra(3-mercaptopropionate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a powerful tool for the synthesis of well-defined polymer networks under mild conditions. This method, characterized by its high efficiency, selectivity, and rapid reaction rates, is particularly advantageous in the fields of biomaterials and drug delivery. Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a tetrathiol monomer, is a key component in these reactions, enabling the formation of crosslinked polymer networks with tunable properties. When combined with various 'ene' monomers and a photoinitiator, PETMP-based formulations can be rapidly cured using UV light to form hydrogels and other polymeric structures.
These materials are promising for a range of applications, including controlled drug release, tissue engineering scaffolds, and 3D printing of biomedical devices.[1][2][3] The resulting polymers can be designed to be biodegradable, with hydrolytically cleavable ester bonds and oxidation-responsive thioether bonds, offering tailored degradation profiles for specific therapeutic needs.[1][4]
Core Concepts and Signaling Pathway
The thiol-ene photopolymerization reaction proceeds via a free-radical mechanism. Upon exposure to UV light, a photoinitiator generates free radicals. These radicals abstract a hydrogen atom from a thiol group on the PETMP molecule, creating a thiyl radical. This thiyl radical then rapidly adds across a carbon-carbon double bond of an 'ene' monomer. The resulting carbon-centered radical then abstracts a hydrogen from another thiol group, regenerating the thiyl radical and propagating the chain reaction. This step-growth polymerization mechanism leads to the rapid formation of a homogeneous polymer network.
In the context of drug delivery, these PETMP-based hydrogels can be designed to respond to specific biological cues, such as the oxidative environment of inflamed tissues. The thioether bonds within the polymer backbone are susceptible to oxidation, leading to degradation of the network and subsequent release of an encapsulated therapeutic agent.
Caption: Thiol-Ene Photopolymerization for Drug Delivery.
Experimental Protocols
Materials
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP) (CAS: 7575-23-7)[1]
-
'Ene' monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Triallyl-1,3,5-triazine-2,4,6-trione (TATATO))[3][5]
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA), Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), Irgacure 2959)[6][7]
-
Solvent (if required, e.g., Toluene, Dimethylformamide (DMF))[4][8]
-
Drug to be encapsulated
Equipment
-
UV lamp (e.g., 365 nm)[7]
-
Vortex mixer
-
Molds for hydrogel casting (e.g., Teflon molds)[9]
-
Rheometer for mechanical analysis
-
Fourier-Transform Infrared (FTIR) Spectrometer for chemical analysis
-
Scanning Electron Microscope (SEM) for morphology analysis
Protocol 1: Preparation of a PETMP-PEGDA Hydrogel for Drug Delivery
This protocol describes the formation of a hydrogel suitable for encapsulating and releasing a therapeutic agent.[5][10]
Caption: Experimental Workflow for Hydrogel Synthesis.
-
Preparation of the Pre-polymer Solution:
-
In a suitable vessel, combine PETMP and PEGDA. The stoichiometric ratio of thiol to ene functional groups can be varied to tune the mechanical properties of the resulting hydrogel. A 1:1 ratio is a common starting point.[10]
-
If necessary, dissolve the components in a minimal amount of a suitable solvent.
-
Add the photoinitiator to the mixture. The concentration of the photoinitiator can be adjusted to control the polymerization rate.[7]
-
If encapsulating a drug, add the desired amount of the therapeutic agent to the pre-polymer solution.
-
Thoroughly mix the solution using a vortex mixer until all components are fully dissolved and the solution is homogeneous.
-
-
Photopolymerization:
-
Pipette the pre-polymer solution into a mold of the desired shape and thickness.
-
Expose the mold to UV light for a sufficient duration to ensure complete polymerization. The exposure time will depend on the photoinitiator concentration, light intensity, and the thickness of the sample.
-
-
Post-Polymerization Processing:
-
Carefully remove the hydrogel from the mold.
-
The hydrogel can be washed to remove any unreacted monomers or photoinitiator.
-
Protocol 2: Characterization of PETMP-based Hydrogels
Swelling Behavior:
-
Prepare hydrogel discs of a known initial weight (W_d).
-
Immerse the discs in a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the discs, gently blot the surface to remove excess water, and weigh them (W_s).
-
Calculate the swelling ratio as: (W_s - W_d) / W_d.
Mechanical Properties:
-
Use a rheometer or a dynamic mechanical analyzer (DMA) to measure the storage modulus (G') and loss modulus (G'') of the hydrogel.[11]
-
Compression tests can also be performed to determine the Young's modulus and compressive strength.[2]
Drug Release:
-
Place a drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the concentration of the released drug in the aliquot using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release as a function of time.
Data Presentation
Table 1: Formulation and Mechanical Properties of PETMP-based Polymers
| 'Ene' Monomer | Thiol:Ene Ratio | Photoinitiator (wt%) | Young's Modulus (MPa) | Reference |
| Tri(ethyleneglycol)divinylether (TEG) | Stoichiometric | Not Specified | 13 | [2] |
| Triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | 1:1 | Not Specified | Not Specified | [3] |
| Poly(ethylene glycol) diacrylate (PEGDA) | 1:1 | Not Specified | Superior at this ratio | [10] |
Table 2: Drug Loading and Release from PETMP-PEGDA Hydrogels
| Drug | Loading Efficiency | Release Profile | Key Finding | Reference |
| Clindamycin | Higher in hydrophilic gels | Sustained release | Strong antibacterial activity against S. aureus | [5][10] |
| Clotrimazole | Lower than clindamycin | Less sustained | Less pronounced antifungal effects | [5][10] |
Conclusion
Thiol-ene photopolymerization using PETMP offers a versatile and efficient method for the fabrication of advanced polymer networks for drug delivery and other biomedical applications. The ability to tune the chemical and mechanical properties of these materials by adjusting the formulation provides a powerful platform for designing sophisticated and responsive drug delivery systems. The protocols outlined in this document provide a starting point for researchers to explore the potential of this exciting chemistry in their own work.
References
- 1. nbinno.com [nbinno.com]
- 2. 3D printing of reactive macroporous polymers via thiol–ene chemistry and polymerization-induced phase separation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00466C [pubs.rsc.org]
- 3. dtu.dk [dtu.dk]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 9. DSpace [wyoscholar.uwyo.edu]
- 10. Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]
- 11. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Polymer Networks with Pentaerythritol tetra(3-mercaptopropionate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Pentaerythritol tetra(3-mercaptopropionate) (PETMP) as a crosslinking agent in the formation of polymer networks. The primary focus is on its application in thiol-ene click chemistry for the synthesis of hydrogels and other biocompatible materials relevant to drug delivery and tissue engineering.
Introduction to Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
Pentaerythritol tetra(3-mercaptopropionate), also known as PETMP or PETM, is a tetra-functional thiol molecule widely employed as a crosslinker in polymer chemistry. Its four thiol (-SH) groups readily participate in thiol-ene "click" reactions with various "ene"-containing polymers, such as those functionalized with acrylate or allyl groups.[1] This reaction is highly efficient, proceeds under mild conditions (including photo-initiation at room temperature), and exhibits minimal sensitivity to oxygen, making it a versatile tool for creating well-defined polymer networks.[2]
The resulting crosslinked networks often exhibit desirable properties for biomedical applications, including biocompatibility, biodegradability (due to the presence of ester and thioether linkages), and tunable mechanical properties.[2] Common applications include the formation of hydrogels for controlled drug release, scaffolds for tissue engineering, mucoadhesive platforms, and antimicrobial delivery systems.[2][3]
Thiol-Ene Click Chemistry: Reaction Mechanism
The thiol-ene reaction can proceed via a radical-mediated step-growth polymerization. The process is typically initiated by photolysis or thermal decomposition of a radical initiator.
Reaction Scheme:
-
Initiation: A radical initiator (e.g., a photoinitiator under UV light) abstracts a hydrogen atom from a thiol group (R-SH) on the PETMP molecule, forming a thiyl radical (R-S•).
-
Propagation (Thiol-Ene Addition): The thiyl radical adds across the double bond of an "ene" functional group (e.g., an acrylate), forming a carbon-centered radical.
-
Chain Transfer: The carbon-centered radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a stable thioether bond. This new thiyl radical can then participate in another propagation step.
This step-wise reaction continues until a crosslinked polymer network is formed.
Caption: Thiol-Ene "Click" Chemistry Reaction Mechanism.
Application: Hydrogel Formation with Poly(ethylene glycol) Diacrylate (PEGDA)
PETMP is frequently co-polymerized with poly(ethylene glycol) diacrylate (PEGDA) to form hydrogels with tunable properties for various biomedical applications. The thiol groups of PETMP react with the acrylate groups of PEGDA to form a crosslinked network.
This protocol describes the synthesis of PETMP-PEGDA hydrogels via photopolymerization.
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
Poly(ethylene glycol) diacrylate (PEGDA), various molecular weights (e.g., 400, 3400, 10000 Da)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA; or Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for photoinitiator (e.g., N-vinylpyrrolidone, NVP; or ethanol)
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the desired concentration of PEGDA (e.g., 10-40 wt%) in PBS.
-
Prepare a stock solution of the photoinitiator (e.g., 10% w/v in NVP or ethanol).
-
-
Formulation:
-
In a suitable vessel, add the PEGDA solution.
-
Add the photoinitiator stock solution to the PEGDA solution to achieve a final concentration of 0.5-2 wt% relative to the monomers. Mix thoroughly.
-
Add PETMP to the mixture. The molar ratio of thiol groups (from PETMP) to acrylate groups (from PEGDA) can be varied to control the network properties. A stoichiometric ratio (1:1) of thiol to acrylate groups often results in superior mechanical properties.[2][3]
-
Vortex the final solution to ensure homogeneity.
-
-
Casting and Curing:
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass slides with spacers for thin films, or into a cylindrical mold).
-
Expose the mold to UV light (365 nm, e.g., 8 mW/cm²) for a sufficient time to ensure complete crosslinking (typically 5-15 minutes). The exact time will depend on the photoinitiator concentration, light intensity, and sample thickness.
-
-
Post-Curing and Swelling:
-
Carefully remove the crosslinked hydrogel from the mold.
-
To remove any unreacted monomers and initiator, immerse the hydrogel in a large volume of PBS.
-
Allow the hydrogel to swell to equilibrium, typically for 24-48 hours, with periodic changes of the PBS.
-
-
Characterization:
-
The hydrogel's physical and mechanical properties can then be characterized using standard techniques (see Section 5).
-
References
Application Notes and Protocols for Pentaerythritol tetra(3-mercaptopropionate) in UV Curable Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pentaerythritol tetra(3-mercaptopropionate) (PETMP) in the formulation of ultraviolet (UV) curable coatings and adhesives. This document includes typical formulations, detailed experimental protocols for performance evaluation, and visual representations of the underlying chemical processes.
Introduction to Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
Pentaerythritol tetra(3-mercaptopropionate) is a tetra-functional thiol molecule widely utilized as a crosslinking agent in UV-curable formulations.[1][2] Its primary role is in thiol-ene "click" chemistry, a rapid and efficient polymerization reaction initiated by UV light.[1] This reaction proceeds via a step-growth mechanism, which offers several advantages over traditional free-radical polymerization of acrylates, including reduced oxygen inhibition, lower shrinkage stress, and the formation of a more homogeneous polymer network.[1]
Key properties and advantages of incorporating PETMP in UV curable systems include:
-
Rapid Cure Speed: The "click" reaction mechanism enables very fast, often near-instantaneous, curing upon exposure to UV light.
-
Reduced Oxygen Inhibition: Thiol-ene reactions are significantly less susceptible to oxygen inhibition compared to acrylate-based systems, allowing for curing in ambient air without the need for an inert atmosphere.[1]
-
Improved Flexibility and Adhesion: The resulting thioether linkages in the polymer backbone contribute to increased flexibility and enhanced adhesion to a variety of substrates, particularly metals.
-
Low Shrinkage: The step-growth nature of the polymerization leads to delayed gelation and reduced volume shrinkage upon curing, which minimizes stress in the final coating or adhesive bond line.
-
High Refractive Index: PETMP-based formulations can achieve a high refractive index, making them suitable for optical applications.
Applications
The unique properties of PETMP-containing formulations make them suitable for a wide range of applications:
-
Protective Coatings: For wood, plastics, and metals, providing scratch resistance, chemical resistance, and a high-gloss finish.
-
Optical Coatings: Including hard coats for lenses and anti-reflective coatings, due to their high transparency and refractive index.
-
Adhesives: For bonding glass, metals, and plastics in various industries, from electronics to medical devices.
-
Inks and Varnishes: In the printing industry, where rapid curing is essential for high-speed processes.
-
Biomaterials: In the fabrication of hydrogels and other biocompatible materials for tissue engineering and drug delivery applications.[1]
Formulations
The following tables provide example formulations for a UV curable coating and adhesive incorporating PETMP. These are starting point formulations and may require optimization based on specific performance requirements.
Table 1: Exemplary UV Curable Coating Formulation with PETMP
| Component | Chemical Name | Function | Weight Percentage (%) |
| Oligomer | Triallyl cyanurate (TAC) | Ene monomer | 55 - 65 |
| Monomer | Pentaerythritol tetra(3-mercaptopropionate) (PETMP) | Thiol monomer (Crosslinker) | 30 - 40 |
| Photoinitiator | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | UV initiator | 2 - 5 |
| Additive | Leveling agent (e.g., BYK-333) | Improves surface finish | 0.1 - 1 |
Note: The ratio of ene to thiol functional groups is a critical parameter and is often formulated at or near a 1:1 stoichiometry for optimal properties.[1]
Table 2: Exemplary UV Curable Adhesive Formulation with PETMP
| Component | Chemical Name | Function | Weight Percentage (%) |
| Oligomer | Aliphatic Urethane Diacrylate | Provides flexibility and toughness | 40 - 50 |
| Monomer | Pentaerythritol tetra(3-mercaptopropionate) (PETMP) | Thiol monomer (Crosslinker) | 20 - 30 |
| Reactive Diluent | Isobornyl Acrylate (IBOA) | Reduces viscosity, improves adhesion | 20 - 30 |
| Photoinitiator | 2-Hydroxy-2-methylpropiophenone | UV initiator | 2 - 5 |
| Adhesion Promoter | (3-Acryloxypropyl)trimethoxysilane | Enhances adhesion to inorganic substrates | 1 - 3 |
Experimental Protocols
Protocol 1: Preparation of a UV Curable Coating
Objective: To prepare a clear, UV-curable coating based on a PETMP thiol-ene formulation.
Materials:
-
Triallyl cyanurate (TAC)
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)
-
Leveling agent (e.g., BYK-333)
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Substrate for coating (e.g., glass slides, metal panels)
-
Film applicator (e.g., bar coater)
-
UV curing system (mercury arc lamp or LED)
Procedure:
-
In an amber glass vial, combine the triallyl cyanurate (TAC) and Pentaerythritol tetra(3-mercaptopropionate) (PETMP) according to the desired weight percentages from Table 1.
-
Place the vial on a magnetic stirrer and mix at room temperature until a homogeneous solution is formed.
-
Add the photoinitiator (BAPO) and the leveling agent to the mixture.
-
Continue stirring in the dark until all components are completely dissolved. To facilitate dissolution, the mixture can be gently warmed to 40-50°C.[3]
-
Apply the formulated coating onto the desired substrate using a film applicator to ensure a uniform thickness (e.g., 50 µm).
-
Cure the coated substrate by passing it under a UV lamp. The required UV dose will depend on the lamp intensity, the distance from the lamp, and the formulation's reactivity. A typical starting point is a UV dose of 500-1000 mJ/cm².
-
The cured coating should be tack-free and ready for performance testing.
Protocol 2: Determination of Degree of Cure by FTIR Spectroscopy
Objective: To quantify the extent of the thiol-ene reaction by monitoring the disappearance of characteristic functional group peaks using Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Uncured liquid formulation
-
Cured coating sample
-
UV light source for in-situ curing (optional)
Procedure:
-
Acquire a spectrum of the uncured liquid formulation. Place a drop of the liquid on the ATR crystal and record the spectrum. Identify the characteristic peaks for the thiol group (S-H stretch) around 2570 cm⁻¹ and the ene group (C=C stretch of the allyl group) around 1645 cm⁻¹ .
-
Acquire a spectrum of the fully cured coating. Place the cured film in firm contact with the ATR crystal and record the spectrum.
-
Monitor the peak areas. The degree of cure can be calculated by monitoring the decrease in the area of the thiol or ene peaks relative to an internal standard peak that does not participate in the reaction (e.g., a carbonyl peak from the ester groups in PETMP around 1740 cm⁻¹).
-
Calculation:
-
Conversion of Thiol (%) = [1 - (A_thiol,cured / A_internal,cured) / (A_thiol,uncured / A_internal,uncured)] * 100
-
Conversion of Ene (%) = [1 - (A_ene,cured / A_internal,cured) / (A_ene,uncured / A_internal,uncured)] * 100 where A is the area of the respective peak.
-
Protocol 3: Adhesion Testing (Cross-Hatch Method - ASTM D3359)
Objective: To assess the adhesion of the cured coating to the substrate.
Materials:
-
Cross-hatch cutter with specified blade spacing
-
Pressure-sensitive tape as specified in the standard
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Select an area of the coated substrate free of blemishes.
-
Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.[4]
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the pressure-sensitive tape over the lattice and smooth it down firmly.
-
Within 90 seconds of application, rapidly pull the tape off at an angle of 180°.[5]
-
Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[4]
Protocol 4: Solvent Resistance Test (MEK Rub Test - ASTM D4752)
Objective: To evaluate the resistance of the cured coating to a solvent, which is an indicator of the degree of crosslinking.
Materials:
-
Methyl ethyl ketone (MEK)
-
Cheesecloth or cotton swabs
-
A rounded object (e.g., the back of a small hammer) to wrap the cloth around
Procedure:
-
Saturate a piece of cheesecloth with MEK.
-
Wrap the saturated cloth around your finger or a rounded tool.
-
With moderate pressure, rub the coated surface in a back-and-forth motion (one double rub).
-
Continue rubbing and count the number of double rubs until the coating is marred or removed, exposing the substrate.
-
A higher number of double rubs indicates better solvent resistance and a higher degree of cure.
Protocol 5: Hardness Test (Pendulum Hardness - ASTM D4366)
Objective: To measure the hardness of the cured coating surface.
Materials:
-
Pendulum hardness tester (König or Persoz type)
-
Coated panels
Procedure:
-
Ensure the pendulum tester is level and calibrated according to the manufacturer's instructions.
-
Place the coated panel on the test stage.
-
Gently lower the pendulum onto the coating surface.
-
Deflect the pendulum to a specified angle (e.g., 6° for the König pendulum) and release it.[6]
-
Measure the time (in seconds) or the number of oscillations it takes for the amplitude of the pendulum's swing to decrease to a defined lower angle (e.g., 3° for the König pendulum).[6]
-
A longer damping time or a higher number of oscillations corresponds to a harder coating.
Visualizations
Caption: Thiol-Ene UV Curing Mechanism.
Caption: Experimental Workflow for UV Curable Systems.
References
- 1. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction [mdpi.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. micomlab.com [micomlab.com]
- 5. conproco.com [conproco.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biodegradable Polymers with Pentaerythritol Tetra(3-mercaptopropionate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of biodegradable polymers based on Pentaerythritol tetra(3-mercaptopropionate) (PETMP). The unique properties of PETMP-derived polymers, synthesized primarily through thiol-ene "click" chemistry, make them highly suitable for advanced applications in drug delivery and tissue engineering.
Introduction
Pentaerythritol tetra(3-mercaptopropionate) is a tetra-functional thiol monomer that serves as a versatile crosslinker in the synthesis of biodegradable polymers.[1] The primary method for polymerization is the thiol-ene "click" reaction, a highly efficient and selective reaction that can proceed under mild conditions, making it ideal for the encapsulation of sensitive therapeutic agents.[2] This reaction typically involves the photo-initiated addition of the thiol groups of PETMP to the vinyl groups of a co-monomer, such as a multi-functional acrylate or polyethylene glycol diacrylate (PEGDA).[3]
The resulting polymer networks possess ester bonds that are susceptible to hydrolytic degradation and thioether bonds that can be responsive to oxidative conditions.[2] This dual degradation profile allows for the design of materials with tunable degradation rates, which can be tailored for specific drug release kinetics or tissue regeneration timelines. By adjusting the molar ratio of thiol to ene groups, the molecular weight of the co-monomer, and the overall polymer concentration, the mechanical properties, swelling behavior, and degradation profile of the resulting hydrogels can be precisely controlled.[2][4]
Applications in Drug Delivery
PETMP-based hydrogels are excellent candidates for controlled drug delivery systems due to their biocompatibility, tunable properties, and ability to encapsulate a wide range of therapeutic molecules.[3][4] The porous, three-dimensional network of the hydrogel can protect labile drugs from degradation and control their release through diffusion and/or hydrogel degradation.[4] These hydrogels can be engineered to respond to specific physiological triggers, such as pH or enzymes, to achieve targeted drug release.
Application Note 1: Controlled Release of Doxorubicin for Cancer Therapy
Objective: To synthesize a biodegradable PETMP-PEGDA hydrogel for the sustained release of the chemotherapeutic agent Doxorubicin (DOX).
Background: Doxorubicin is a widely used anticancer drug that functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptosis in cancer cells.[5] However, its clinical use is often associated with severe cardiotoxicity.[6] Encapsulating DOX in a biodegradable hydrogel can provide localized delivery to the tumor site, reducing systemic toxicity and enabling a sustained release profile for prolonged therapeutic effect.[6][7]
Quantitative Data Summary:
The following tables summarize key properties of PETMP-based hydrogels and the release kinetics of Doxorubicin.
Table 1: Physicochemical Properties of PETMP-PEGDA Hydrogels
| Thiol:Ene Molar Ratio | PEGDA MW (kDa) | Polymer Conc. (% w/v) | Swelling Ratio (q) | Compressive Modulus (kPa) | In Vitro Degradation (Mass Loss at 28 days, PBS, 37°C) |
| 1:1 | 3.4 | 10 | 15.1 ± 0.3 | 25 ± 3 | ~15% |
| 1:1.5 | 3.4 | 10 | 12.5 ± 0.5 | 45 ± 5 | ~10% |
| 1:1 | 10 | 10 | 25.4 ± 1.2 | 15 ± 2 | ~25% |
| 1:1.5 | 10 | 10 | 20.8 ± 0.9 | 30 ± 4 | ~18% |
| 1:1 | 10 | 20 | 18.2 ± 0.7 | 50 ± 6 | ~12% |
Data compiled and extrapolated from multiple sources for illustrative purposes.
Table 2: Doxorubicin Loading and Release from PETMP-PEGDA Hydrogels (10% w/v, 10 kDa PEGDA, 1:1 Thiol:Ene)
| Drug Loading Method | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| Equilibrium Swelling | 75 ± 5 | 30 ± 4 | 65 ± 6 |
| In situ Encapsulation | 92 ± 3 | 20 ± 3 | 55 ± 5 |
Data compiled and extrapolated from multiple sources for illustrative purposes.[7][8]
Signaling Pathway for Doxorubicin-Induced Apoptosis:
Caption: Doxorubicin-induced intrinsic apoptosis pathway.
Application Note 2: Anti-inflammatory Hydrogel for Localized Ibuprofen Delivery
Objective: To develop a PETMP-based hydrogel for the sustained, localized delivery of Ibuprofen to treat inflammation.
Background: Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that mediate inflammation and pain.[9] Localized delivery of ibuprofen can minimize systemic side effects and maintain a high local concentration at the site of inflammation.
Quantitative Data Summary:
Table 3: Ibuprofen Loading and Release from PETMP-Triacrylate Hydrogels
| Thiol:Ene Molar Ratio | Polymer Conc. (% w/v) | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| 1:1 | 15 | 85 ± 6 | 40 ± 5 | 75 ± 7 |
| 1:1.5 | 15 | 82 ± 5 | 35 ± 4 | 70 ± 6 |
| 1:1 | 20 | 88 ± 4 | 30 ± 4 | 65 ± 5 |
Data compiled and extrapolated from multiple sources for illustrative purposes.[10][11]
Signaling Pathway for Ibuprofen's Anti-inflammatory Action:
Caption: Mechanism of action of Ibuprofen.
Experimental Protocols
Workflow for Synthesis and Characterization of PETMP-based Hydrogels:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin loaded hydrogel microparticles from microfluidics for local injection therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. icj-e.org [icj-e.org]
- 10. thaiscience.info [thaiscience.info]
- 11. Ibuprofen-Loaded Chitosan–Lipid Nanoconjugate Hydrogel with Gum Arabic: Green Synthesis, Characterisation, In Vitro Kinetics Mechanistic Release Study and PGE2 Production Test - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) in Hydrogel Formation for Biomedical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) is a versatile tetra-functional thiol crosslinker integral to the formation of hydrogels for a wide array of biomedical applications. Its thiol groups readily participate in "click" chemistry reactions, most notably thiol-ene and thiol-michael additions, with various polymers. This allows for the creation of biocompatible and biodegradable hydrogels with tunable mechanical and chemical properties. These hydrogels are extensively utilized in drug delivery, tissue engineering, and 3D cell culture. The ability to control the hydrogel network structure by adjusting the stoichiometry of PETMP and its co-polymer enables the precise tailoring of properties such as stiffness, degradation rate, and drug release kinetics.
Key Applications
PETMP-based hydrogels have demonstrated significant potential in several areas of biomedical research:
-
Controlled Drug Delivery: The crosslinked network of PETMP hydrogels can encapsulate therapeutic agents, allowing for their sustained and localized release.[1][2] The degradation of the hydrogel matrix can be engineered to control the release profile of the encapsulated drugs.
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing structural support for cell growth and tissue regeneration.[3][4] Their biocompatibility and tunable mechanical properties make them suitable for a variety of tissue types.
-
3D Cell Culture: PETMP-based hydrogels provide a three-dimensional environment for cell culture that more closely resembles in vivo conditions compared to traditional 2D culture.[5][6] This is crucial for studying cell behavior, drug toxicity, and disease modeling.
-
Mucoadhesive and Antimicrobial Platforms: By modifying the hydrogel composition, PETMP-based systems can be designed to adhere to mucosal surfaces for localized drug delivery and can also incorporate antimicrobial agents.[1][2]
Data Presentation
Table 1: Mechanical Properties of PETMP-Based Hydrogels
| Co-polymer System | PETMP:Co-polymer Ratio (molar) | Storage Modulus (G') (kPa) | Young's Modulus (E) (kPa) | Key Findings | Reference |
| PEGDA | 1:1 | Not Reported | Superior in 1:1 ratio | Mechanical properties are superior in hydrogels prepared using stoichiometric (1:1) ratios of the reagents. | [1][2] |
| PEGDA | Varied | Not Reported | Not Reported | Gel formation efficiency depends on the acrylate-to-thiol ratio, with stoichiometric formulations yielding higher gel fractions. | [1][2] |
| PEG/PDMS | Varied | Not Reported | Increased with PDMS fraction | The moduli of the hydrogels were quantitatively described and predicted as a function of the volume fraction ratio of PEG to PDMS. | [7] |
Note: Specific quantitative values for mechanical properties are often study-dependent and can vary significantly based on the specific experimental setup, co-polymer used, and measurement technique.
Table 2: Drug Release Characteristics of PETMP-Hydrogels
| Drug | Co-polymer System | Drug Loading Efficiency (%) | Release Profile | Key Findings | Reference |
| Clindamycin Phosphate | PEGDA | Higher in hydrophilic gels | Sustained release | Hydrophilic gels showed greater clindamycin loading and more sustained release compared to clotrimazole. | [1][2] |
| Clotrimazole | PEGDA | Lower in hydrophilic gels | Less sustained release | Clotrimazole-loaded hydrogels showed less pronounced antifungal effects against Candida albicans. | [1][2] |
| Metronidazole | HEMA-MPTS | Higher in thiolated samples | Prolonged release | Higher concentration of nanoparticles in hydrogels results in prolongation of drug release but the concentration of discharged metronidazole decreases. | [1] |
| Rhodamine-labeled BSA | PEG-peptide | Not Reported | Enzyme-responsive | HNE (human neutrophil elastase) was added to initiate protein release from the network. | [8] |
Experimental Protocols
Protocol 1: Formation of a PETMP-PEGDA Hydrogel via Photopolymerization
This protocol describes the formation of a hydrogel using PETMP and Poly(ethylene glycol) diacrylate (PEGDA) through a photoinitiated thiol-ene reaction.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve PETMP in PBS to achieve the desired final concentration.
-
Dissolve PEGDA in a separate vial of PBS to the desired final concentration. The stoichiometric ratio of thiol groups (from PETMP) to ene groups (from PEGDA) is often targeted at 1:1 for optimal network formation.
-
Dissolve the photoinitiator in PBS to a final concentration of 0.05-0.1% (w/v).
-
-
Mix Components:
-
In a sterile, UV-transparent mold, combine the PETMP and PEGDA solutions.
-
Add the photoinitiator solution to the monomer mixture and mix thoroughly but gently to avoid introducing air bubbles.
-
-
Photopolymerization:
-
Expose the solution to UV light (e.g., 365 nm, ~10 mW/cm²) for a specified duration (e.g., 5-10 minutes) to initiate polymerization. The exact time will depend on the photoinitiator concentration, light intensity, and desired hydrogel properties.
-
-
Hydrogel Swelling and Sterilization:
-
After polymerization, carefully remove the hydrogel from the mold.
-
To reach equilibrium swelling and remove any unreacted components, immerse the hydrogel in sterile PBS. The PBS should be changed several times over a 24-hour period.
-
The hydrogel can be sterilized using methods such as ethylene oxide or by preparing it under aseptic conditions.
-
Protocol 2: Encapsulation of Cells in a PETMP-Based Hydrogel for 3D Culture
This protocol outlines the encapsulation of cells within a PETMP-hydrogel for 3D cell culture applications.[5]
Materials:
-
PETMP and a suitable 'ene'-functionalized polymer (e.g., norbornene-functionalized PEG)
-
Photoinitiator (e.g., LAP, which is cytocompatible)
-
Cell suspension in culture medium
-
Sterile PBS
Procedure:
-
Prepare Sterile Precursor Solutions:
-
Prepare sterile stock solutions of PETMP, the 'ene'-functionalized polymer, and the photoinitiator in a cytocompatible buffer (e.g., PBS or cell culture medium without phenol red).
-
-
Cell Suspension Preparation:
-
Trypsinize and count the cells to be encapsulated.
-
Resuspend the cell pellet in a small volume of culture medium to achieve a high cell density.
-
-
Encapsulation:
-
In a sterile tube, gently mix the polymer precursor solutions and the photoinitiator.
-
Add the cell suspension to the precursor solution and mix gently with a wide-bore pipette tip to ensure a homogenous distribution of cells.
-
-
Gelation:
-
Pipette the cell-laden precursor solution into a culture plate or a mold.
-
Expose the solution to cytocompatible visible light (if using LAP) for a short duration to initiate crosslinking. The exposure time should be optimized to ensure gelation while minimizing cell damage.
-
-
Cell Culture:
-
After gelation, add pre-warmed cell culture medium to the hydrogel constructs.
-
Incubate the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO₂).
-
Change the culture medium every 2-3 days.
-
Visualizations
Caption: Workflow for Thiol-Ene Photopolymerization of PETMP Hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]
- 3. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogel Materials for Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Thiol-Ene Reactions with Pentaerythritol Tetra(3-mercaptopropionate)
Introduction
The thiol-ene reaction, a cornerstone of "click" chemistry, involves the addition of a thiol compound to an alkene ('ene'). This reaction is renowned for its high efficiency, stereoselectivity, and mild reaction conditions, making it exceptionally suitable for applications in material science, bioconjugation, and drug development.[1][2] Pentaerythritol tetra(3-mercaptopropionate), hereafter referred to as PETMP, is a multifunctional thiol monomer with four reactive thiol groups, making it an ideal cross-linking agent for forming complex polymer networks.[1][3] Its use is prevalent in the formulation of adhesives, coatings, and biomedical hydrogels.[4][5]
The reaction can be initiated through two primary mechanisms: free-radical addition or Michael addition.[2] The free-radical pathway, which results in an anti-Markovnikov product, can be triggered by UV light (photo-initiation) or heat (thermal initiation) in the presence of a radical initiator.[2][6] This protocol will detail both photoinitiated and thermally initiated methods for reacting PETMP with various 'ene' substrates to form highly cross-linked polymer networks.
Key Features of PETMP in Thiol-Ene Reactions:
-
High Functionality: The tetra-functional nature of PETMP allows for the creation of densely cross-linked networks, leading to materials with robust mechanical properties.[7]
-
Versatility: PETMP can be reacted with a wide range of 'ene' compounds, including acrylates, allyls, and vinyl ethers, to tailor the final properties of the polymer.[7][8][9]
-
Biocompatibility: Polymers derived from PETMP are often biocompatible, making them suitable for applications in drug delivery and tissue engineering.[4][10]
-
Degradability: The presence of ester bonds in the PETMP backbone allows for the synthesis of hydrolytically and oxidatively degradable networks, which is advantageous for creating transient implants or environmentally friendly materials.[1][8]
Experimental Protocols
This section provides detailed protocols for both photoinitiated and thermally initiated thiol-ene reactions using PETMP.
Protocol 1: Photoinitiated Thiol-Ene Polymerization
This method utilizes UV light to generate thiyl radicals and initiate polymerization, offering excellent spatial and temporal control.[11] It is ideal for applications such as coatings, adhesives, and 3D printing.
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP) (CAS: 7575-23-7)
-
'Ene' monomer (e.g., 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) or Poly(ethylene glycol) diacrylate (PEGDA))
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA, also known as Irgacure 651) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO))[12][13]
-
Solvent (optional, e.g., Toluene, Dimethylformamide (DMF))[7][8]
-
UV curing system (e.g., 365 nm lamp)
Procedure:
-
Formulation Preparation: In a suitable vessel protected from light, combine the PETMP and the 'ene' monomer. A common stoichiometric ratio is 1:1 of thiol to ene functional groups to achieve high conversion and optimal network properties.[10][12][14]
-
Initiator Addition: Add the photoinitiator to the monomer mixture. A typical concentration ranges from 0.1 to 1.0 wt%.[6][12] Ensure the initiator is fully dissolved. Gentle warming or vortexing can be applied.
-
Solvent Addition (If necessary): If a solvent is required to reduce viscosity or facilitate mixing, add it at this stage.
-
Degassing (Optional but Recommended): To minimize oxygen inhibition, which can quench the radical reaction, it is advisable to degas the mixture by bubbling nitrogen or argon through it for 5-10 minutes.
-
Curing: Dispense the resin mixture onto a substrate or into a mold. Expose the mixture to UV light of the appropriate wavelength (e.g., 365 nm) and intensity (e.g., 1-10 mW/cm²).[12] The curing time will depend on the initiator concentration, light intensity, and sample thickness, but it is often on the order of minutes.
-
Post-Curing: After initial curing, a thermal post-cure (e.g., heating at a temperature above the glass transition) can sometimes be beneficial to ensure the reaction proceeds to completion.[13]
Protocol 2: Thermally Initiated Thiol-Ene Polymerization
This method uses a thermal initiator that decomposes upon heating to generate radicals. It is a simpler alternative when precise spatial control is not required.
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
'Ene' monomer
-
Thermal initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Solvent (optional)
-
Heating system (e.g., oil bath, oven) with temperature control
Procedure:
-
Formulation Preparation: In a reaction flask, combine the PETMP, the 'ene' monomer, and the thermal initiator (typically 0.05 M to 1 wt%).[15]
-
Solvent Addition (If necessary): Add a suitable solvent if needed for viscosity control.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain the inert atmosphere throughout the reaction.
-
Reaction: Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).[15]
-
Monitoring: The reaction progress can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the thiol (S-H, ~2570 cm⁻¹) and alkene (C=C, ~1640 cm⁻¹) peaks.[8]
-
Work-up: Once the reaction is complete, the resulting polymer can be purified if necessary (e.g., by precipitation) or used directly.
Quantitative Data Summary
The following table summarizes typical experimental parameters and outcomes for thiol-ene reactions involving PETMP, based on literature findings.
| Parameter | Photo-initiated | Thermally Initiated | Notes & Characterization |
| Thiol Monomer | PETMP | PETMP | Tetrafunctional crosslinker.[3] |
| 'Ene' Monomer | TATATO, PEGDA, PETA | Acrylates, Allyls | Choice of 'ene' dictates final polymer properties (e.g., flexibility, hydrophilicity).[7][8][16] |
| Stoichiometry (Thiol:Ene) | 1:1 | 1:1 | Stoichiometric ratios generally yield higher gel fractions and superior mechanical properties.[10][12][14] |
| Initiator (Type & Conc.) | DMPA, Irgacure (0.1-1.0 wt%) | AIBN (0.05 M) | Initiator concentration affects curing speed and final conversion.[12][15] |
| Initiation Conditions | UV Light (e.g., 365 nm, 1 mW/cm²) | Heat (e.g., 60-80°C) | Photo-initiation allows for spatial and temporal control.[12][15] |
| Reaction Time | Seconds to Minutes | Hours | Photo-initiation is typically much faster.[6][15] |
| Typical Conversion | >90% | >90% | Conversion can be tracked via FTIR, Raman, or calorimetry.[8][13] Thiol conversion for a neat thiol-ene sample after photocuring can be around 71%, reaching ~93% after thermal post-curing.[13] |
| Characterization Methods | FTIR, Raman, DSC, TGA, SEM | FTIR, Raman, DSC, TGA, SEM | Used to confirm structure, thermal properties, and morphology of the resulting network.[8] |
Visualizations
Thiol-Ene Reaction Mechanism
The free-radical thiol-ene reaction proceeds via a step-growth mechanism involving initiation, propagation, and termination steps.
Caption: Free-radical mechanism of the thiol-ene reaction.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a cross-linked polymer network using PETMP via a photoinitiated thiol-ene reaction.
Caption: General workflow for photoinitiated thiol-ene polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
- 4. dataintelo.com [dataintelo.com]
- 5. datahorizzonresearch.com [datahorizzonresearch.com]
- 6. westmont.edu [westmont.edu]
- 7. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Hybrid Organic/Inorganic Thiol-ene-Based Photopolymerized Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterization of PETMP-based Polymers using FTIR and NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)-based polymers using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are essential for confirming the chemical structure, monitoring polymerization kinetics, and quantifying the composition of these versatile polymers, which are widely used in drug delivery, tissue engineering, and other biomedical applications.
Introduction to PETMP-based Polymers and Thiol-Ene Chemistry
Pentaerythritol tetrakis(3-mercaptopropionate) is a tetrafunctional thiol monomer that readily reacts with various 'ene' functional groups (e.g., alkenes, acrylates) via a thiol-ene click reaction. This reaction is a type of radical-mediated step-growth polymerization that can be initiated by UV light or thermal energy, often in the presence of a photoinitiator.[1] The resulting polymers form highly cross-linked networks with uniform structures.[2] The versatility of the thiol-ene reaction allows for the synthesis of a wide range of polymers with tunable properties, making them suitable for applications such as biodegradable implants and smart coatings.
The characterization of these polymers is crucial to ensure their desired structure and properties. FTIR and NMR spectroscopy are powerful analytical techniques for this purpose. FTIR spectroscopy is used to identify functional groups and monitor the conversion of reactants during polymerization. NMR spectroscopy provides detailed information about the molecular structure, including the confirmation of covalent linkages and the quantification of monomer incorporation.
Characterization by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a sample and to monitor the progress of the thiol-ene polymerization. By tracking the disappearance of characteristic peaks of the reactants and the appearance of new peaks corresponding to the product, the extent of the reaction can be determined.
Key Functional Group Vibrations
The thiol-ene reaction involving PETMP can be monitored by observing the following key vibrational bands:
-
Disappearance of the S-H stretching peak: The thiol groups of PETMP exhibit a characteristic stretching vibration in the range of 2550-2600 cm⁻¹. The decrease in the intensity of this peak is a direct measure of the consumption of thiol groups during the polymerization.[3]
-
Disappearance of the C=C stretching peak: The 'ene' comonomer will have a characteristic C=C stretching vibration. The position of this peak will vary depending on the specific 'ene' used (e.g., around 1634 cm⁻¹ for some acrylates).[2] The reduction in this peak's intensity indicates the consumption of the 'ene' functional groups.
-
Presence of the C=O stretching peak: The ester groups in PETMP show a strong, characteristic C=O stretching band around 1721-1726 cm⁻¹.[4] This peak should remain relatively unchanged throughout the polymerization and can serve as an internal reference.
-
Formation of C-S (thioether) linkage: The formation of the thioether bond is a direct result of the thiol-ene reaction. However, the C-S stretching vibration is typically weak and falls in the fingerprint region (600-800 cm⁻¹), making it difficult to observe directly and use for quantitative analysis.
Quantitative FTIR Data Summary
The following table summarizes the key FTIR peaks for the characterization of PETMP-based polymers.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Observation during Polymerization |
| Thiol (S-H) | Stretching | 2550 - 2600 | Disappears as the reaction proceeds |
| Alkene (C=C) | Stretching | Varies (e.g., ~1634) | Disappears as the reaction proceeds |
| Ester (C=O) | Stretching | 1721 - 1726 | Remains constant (can be used as a reference) |
| Methylene (-CH₂-) | Bending | ~1286 | May change in intensity and shape |
| Thioether (C-S) | Stretching | 600 - 800 | Appears (often weak and difficult to discern) |
Experimental Protocol for FTIR Analysis
This protocol outlines the steps for monitoring the thiol-ene polymerization of PETMP with an alkene using FTIR spectroscopy.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Alkene comonomer (e.g., a diacrylate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV lamp (if photo-initiated)
-
Nitrogen source for purging
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Sample Preparation:
-
Prepare a mixture of PETMP, the alkene comonomer, and the photoinitiator in the desired molar ratio.
-
Ensure the mixture is homogeneous.
-
-
Initial Spectrum (t=0):
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry it.
-
Acquire a background spectrum.
-
Apply a small drop of the monomer mixture onto the ATR crystal.
-
Record the initial FTIR spectrum. This will serve as the reference for 0% conversion.
-
-
Monitoring the Reaction:
-
For photo-initiated reactions, position the UV lamp at a fixed distance from the sample on the ATR crystal.
-
Start the UV irradiation and simultaneously begin acquiring spectra at regular time intervals (e.g., every 30 seconds).
-
For thermally initiated reactions, the ATR accessory may need to be heated to the desired reaction temperature.
-
-
Data Analysis:
-
Process the collected spectra (e.g., baseline correction).
-
Monitor the decrease in the peak area or height of the S-H stretch (around 2570 cm⁻¹) and the C=C stretch of the alkene.
-
The conversion of the thiol and ene groups can be calculated using the following formula, often using the stable C=O peak as an internal standard to account for any changes in sample thickness or contact: Conversion (%) = [1 - (At / A0)] x 100 Where At is the absorbance of the S-H or C=C peak at time 't' and A0 is the initial absorbance.
-
Visualization of FTIR Experimental Workflow
Caption: Experimental workflow for FTIR analysis of PETMP-based polymerization.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of PETMP-based polymers. It provides detailed information on the chemical environment of the protons, allowing for the confirmation of the polymer structure and the quantification of the degree of polymerization or copolymer composition through end-group analysis.[2][5]
Key Proton Chemical Shifts
The following are the expected proton environments and their approximate chemical shifts in PETMP and its resulting polymers:
-
PETMP Monomer:
-
-SH (thiol protons): These protons typically appear as a triplet around 1.6 ppm.
-
-CH₂-SH (methylene protons adjacent to thiol): These protons usually resonate around 2.8 ppm as a quartet.
-
-CO-CH₂- (methylene protons adjacent to carbonyl): These protons appear as a triplet around 2.6 ppm.
-
-O-CH₂- (methylene protons of the pentaerythritol core): These protons are seen as a singlet around 4.2 ppm.
-
-
PETMP-based Polymer (after reaction with an alkene):
-
Disappearance of -SH and alkene protons: The signals corresponding to the thiol protons and the alkene protons of the comonomer will disappear upon successful polymerization.
-
Appearance of new signals from the thioether linkage: New signals will appear corresponding to the protons in the newly formed thioether linkage. The exact chemical shifts will depend on the structure of the alkene comonomer. For example, the protons on the carbon adjacent to the sulfur in the thioether will typically shift downfield compared to their position in the original alkene.
-
Shifts in adjacent methylene protons: The chemical shifts of the methylene protons adjacent to the newly formed thioether will also change.
-
Quantitative ¹H NMR Data Summary
This table provides a summary of the expected ¹H NMR chemical shifts for PETMP and a generic PETMP-alkene polymer.
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Observation in Polymer |
| PETMP Monomer | |||
| -SH | ~1.6 | Triplet | Disappears |
| -CH₂-SH | ~2.8 | Quartet | Disappears and is replaced by new signals |
| -CO-CH ₂- | ~2.6 | Triplet | Remains, may shift slightly |
| -O-CH ₂- (core) | ~4.2 | Singlet | Remains, may broaden |
| Alkene Monomer | |||
| =CH - or =CH ₂ | Varies (e.g., 5.8-6.4 for acrylates) | Varies | Disappears |
| PETMP-Alkene Polymer | |||
| -S-CH ₂- (from alkene) | Varies (downfield shift) | Varies | Appears |
| -CH ₂-S- (from PETMP) | Varies (downfield shift) | Varies | Appears |
Experimental Protocol for ¹H NMR Analysis
This protocol describes the general steps for characterizing PETMP-based polymers using ¹H NMR.
Materials:
-
PETMP-based polymer sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent in a clean vial.
-
Ensure the polymer is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.
-
Optimize acquisition parameters such as the relaxation delay (D1) to ensure accurate integration for quantitative analysis.
-
-
Data Processing and Analysis:
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the relevant peaks corresponding to the polymer backbone, end groups, and any unreacted monomers.
-
-
Quantitative Analysis (Example: Determining Degree of Polymerization):
-
For linear polymers formed from a difunctional alkene, the degree of polymerization (DP) can be estimated by comparing the integral of a repeating unit proton signal to the integral of an end-group proton signal.
-
For cross-linked networks, NMR can be used to determine the extent of reaction by comparing the integrals of the remaining monomer peaks to the polymer peaks.
-
Visualization of NMR Experimental Workflow
Caption: Experimental workflow for ¹H NMR characterization of PETMP-based polymers.
Thiol-Ene Polymerization Signaling Pathway
The thiol-ene reaction proceeds via a radical-mediated step-growth mechanism. The following diagram illustrates the key steps in the photoinitiated polymerization process.
Caption: Signaling pathway of the photoinitiated thiol-ene polymerization.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively characterize PETMP-based polymers, ensuring their quality and suitability for various advanced applications.
References
Application Notes and Protocols for Pentaerythritol Tetra(3-mercaptopropionate) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Pentaerythritol tetra(3-mercaptopropionate) (PETMP) as a versatile chain transfer agent and crosslinker in the development of advanced drug delivery systems. The unique tetra-thiol functionality of PETMP allows for its application in various polymerization techniques, most notably in thiol-ene click chemistry, to create well-defined polymer networks such as hydrogels and nanoparticles for controlled therapeutic release.
Introduction to Pentaerythritol Tetra(3-mercaptopropionate) (PETMP)
Pentaerythritol tetra(3-mercaptopropionate) is a tetrafunctional thiol compound that serves as an efficient chain transfer agent in radical polymerization and as a crosslinker in thiol-ene "click" reactions.[1] Its structure allows for the formation of highly crosslinked, three-dimensional polymer networks. In the context of drug delivery, PETMP is instrumental in the synthesis of biocompatible and biodegradable hydrogels and nanoparticles.[2][3] The thiol groups can also impart mucoadhesive properties and redox sensitivity to the delivery system, enabling targeted and triggered drug release.[2][4]
Application: Thiol-Ene Synthesis of Hydrogels for Controlled Drug Release
Thiol-ene click chemistry is a highly efficient and cytocompatible method for hydrogel synthesis. The reaction between the thiol groups of PETMP and the ene groups of a suitable polymer, such as Poly(ethylene glycol) diacrylate (PEGDA), results in the formation of a stable thioether linkage. This approach allows for the fabrication of hydrogels with tunable mechanical properties, swelling ratios, and drug release kinetics.[2][3]
Key Advantages:
-
Biocompatibility: The resulting hydrogels are generally biocompatible, making them suitable for in vivo applications.
-
Tunable Properties: By varying the ratio of PETMP to PEGDA, the crosslinking density and, consequently, the mechanical strength and swelling behavior of the hydrogel can be precisely controlled.[2]
-
Mucoadhesion: Hydrogels with a higher content of thiol-bearing PETMP exhibit enhanced mucoadhesive properties, which is advantageous for drug delivery to mucosal tissues.[2]
-
Sustained Release: The crosslinked network provides a matrix for the sustained release of encapsulated drugs.[1][2]
Experimental Protocol 1: Synthesis of PETMP-PEGDA Hydrogels
This protocol describes the synthesis of a hydrogel based on the thiol-ene click reaction between PETMP and PEGDA, suitable for the encapsulation of therapeutic agents.
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the photoinitiator (e.g., 10% w/v in a suitable solvent like N-methyl-2-pyrrolidone).
-
In a vial, dissolve PEGDA in PBS to the desired concentration (e.g., 20% w/v).
-
Add PETMP to the PEGDA solution at the desired molar ratio of thiol to ene groups (e.g., 1:1 for a stoichiometric reaction or with an excess of PETMP for enhanced mucoadhesion).[2]
-
If encapsulating a drug, dissolve it in the PBS prior to adding the polymers.
-
Add the photoinitiator stock solution to the polymer solution to a final concentration of 0.1% (w/v) and mix thoroughly until a homogenous solution is obtained.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a cylindrical mold for mechanical testing).
-
Expose the solution to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 10-15 minutes). The exact time will depend on the photoinitiator concentration and the intensity of the UV source.
-
-
Washing and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS (pH 7.4) for 24-48 hours, with periodic changes of the PBS, to remove any unreacted monomers and photoinitiator.
-
Allow the hydrogel to swell to equilibrium in PBS.
-
Data Presentation: Influence of Reactant Ratio on Hydrogel Properties
The properties of the synthesized hydrogels are highly dependent on the molar ratio of the thiol groups (from PETMP) to the ene groups (from PEGDA).
| Thiol:Ene Molar Ratio | Gel Fraction (%) | Swelling Ratio (Q) | Compressive Modulus (kPa) | Mucoadhesion (Work of Adhesion, mJ/cm²) |
| 1:2 | ~85 | High | Low | Moderate |
| 1:1 | >95 | Moderate | High | High |
| 2:1 | ~90 | Low | Moderate | Very High |
Note: The values presented are illustrative and can vary based on the specific molecular weights of the polymers and the exact experimental conditions. Data is compiled based on trends reported in the literature.[2]
Experimental Protocol 2: Doxorubicin Loading and In Vitro Release Study
This protocol outlines the procedure for loading the anticancer drug Doxorubicin (DOX) into the PETMP-PEGDA hydrogel and performing an in vitro release study.
Materials:
-
DOX-loaded PETMP-PEGDA hydrogel (from Protocol 1)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Doxorubicin hydrochloride is typically added to the precursor solution before polymerization as described in Protocol 1, step 1.
-
-
In Vitro Drug Release:
-
Place a known weight of the DOX-loaded hydrogel into a vial.
-
Add a specific volume (e.g., 5 mL) of release medium (PBS at pH 7.4 or pH 5.5) to the vial.[5]
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Determine the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer at a wavelength of 485 nm.
-
Calculate the cumulative percentage of drug released over time.
-
Visualization of Experimental Workflow and Signaling Pathway
Below are diagrams generated using Graphviz to illustrate the experimental workflow for hydrogel synthesis and a conceptual representation of controlled drug release.
References
- 1. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]
- 4. Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. icj-e.org [icj-e.org]
Application Notes and Protocols for the Development of Solid Polymer Electrolytes Using Pentaerythritol Tetra(3-mercaptopropionate)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of solid polymer electrolytes (SPEs) utilizing Pentaerythritol tetra(3-mercaptopropionate) (PETMP). PETMP is a versatile crosslinking agent that, through thiol-ene click chemistry, enables the formation of robust and highly conductive solid polymer electrolyte networks for next-generation energy storage devices, particularly lithium-ion batteries.
Introduction
Pentaerythritol tetra(3-mercaptopropionate) (PETMP) is an organic compound featuring four thiol groups, making it an excellent candidate for creating crosslinked polymer networks.[1] In the context of solid polymer electrolytes, PETMP is primarily used as a crosslinker in thiol-ene polymerization reactions. This method offers a highly efficient and versatile platform for designing SPEs with tailored properties. The resulting three-dimensional polymer networks can effectively host lithium salts and facilitate ion transport, a critical function for battery electrolytes. The thiol-ene reaction is a "click" chemistry process, characterized by its high yield, rapid reaction rate, and insensitivity to many common solvents and functional groups.[2]
Solid polymer electrolytes are a promising alternative to traditional liquid electrolytes used in lithium-ion batteries, offering potential improvements in safety, flexibility, and energy density. The use of PETMP in the synthesis of SPEs contributes to the development of mechanically stable and highly conductive materials essential for the advancement of solid-state battery technology.[3][4]
Key Performance Characteristics
Solid polymer electrolytes synthesized using PETMP as a crosslinking agent have demonstrated promising electrochemical properties. The data presented below is a summary of performance metrics from various studies, showcasing the potential of this approach.
| Electrolyte Composition | Ionic Conductivity (S cm⁻¹) | Electrochemical Stability Window (V) | Li-ion Transference Number (tLi⁺) | Battery Performance Highlights |
| Semi-interpenetrating network (PETMP, hexakis(allyloxy)cyclotriphosphazene, PEGDME, Li salt) | 7.6 x 10⁻⁴ | 5.66 | Not Reported | Initial discharge capacity of 147 mAh/g at 0.1C and 132 mAh/g at 0.5C in a LiFePO₄/Li cell. 97% capacity retention after 100 cycles.[3][4] |
| Single-ion conducting polymer (LiSFSI, PETMP, PET4A, plasticizers) | 5.81 x 10⁻³ (at 28 °C) | up to 5.2 | 0.91 | Li/LiFePO₄ cell maintained a capacity of 140 mAh g⁻¹ at a 0.2C rate after 230 cycles. |
Experimental Protocols
This section provides detailed protocols for the synthesis of PETMP-based solid polymer electrolytes and the methods for their characterization.
Synthesis of a Semi-Interpenetrating Network (semi-IPN) Solid Polymer Electrolyte
This protocol is based on the in-situ radical polymerization of a precursor solution containing PETMP.
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
Hexakis(allyloxy)cyclotriphosphazene (PAL) - as a star-shaped cross-linker
-
Poly(ethylene glycol) dimethyl ether (PEGDME) - as a plasticizer
-
Lithium salt (e.g., LiTFSI - Lithium bis(trifluoromethanesulfonyl)imide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
Procedure:
-
Precursor Solution Preparation:
-
In a glovebox under an argon atmosphere, prepare a precursor solution by mixing PETMP, PAL, PEGDME, and the lithium salt in the desired molar ratios.
-
Add a catalytic amount of the photoinitiator to the mixture.
-
Stir the mixture until a homogeneous, transparent solution is obtained.
-
-
In-situ Polymerization:
-
Cast the precursor solution onto a desired substrate (e.g., a glass plate or directly onto a battery electrode).
-
Expose the cast film to UV irradiation (e.g., 365 nm) for a specified duration to initiate the thiol-ene click reaction and form the crosslinked polymer network. The curing time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
-
Electrolyte Film Characterization:
-
The resulting solid polymer electrolyte film should be a flexible, free-standing membrane.
-
Characterize the synthesized SPE for its electrochemical properties as described in the following sections.
-
Electrochemical Characterization
3.2.1. Ionic Conductivity Measurement
-
Sample Preparation: Cut a circular disk of the synthesized SPE film of a known diameter and thickness.
-
Cell Assembly: Sandwich the SPE film between two stainless steel blocking electrodes in a coin cell configuration.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements over a range of frequencies (e.g., 1 MHz to 1 Hz) at a controlled temperature.
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the SPE film and A is the area of the electrode.
-
3.2.2. Electrochemical Stability Window (ESW) Measurement
-
Cell Assembly: Assemble a coin cell with the SPE as the electrolyte, a lithium metal electrode as the reference and counter electrode, and a stainless steel electrode as the working electrode.
-
Linear Sweep Voltammetry (LSV):
-
Perform LSV by sweeping the potential from the open-circuit voltage to a higher potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
The electrochemical stability window is determined by the voltage at which a significant increase in the oxidation current is observed.
-
3.2.3. Lithium-Ion Transference Number (tLi⁺) Measurement
-
Cell Assembly: Assemble a symmetric Li/SPE/Li coin cell.
-
Chronoamperometry and EIS:
-
Apply a small DC voltage (e.g., 10 mV) across the cell and record the current as a function of time until a steady state is reached.
-
Measure the initial and steady-state currents (I₀ and Iₛₛ).
-
Measure the impedance of the cell before and after the polarization to determine the initial and final interfacial resistances (R₀ and Rₛₛ).
-
The lithium-ion transference number can be calculated using the Bruce-Vincent-Evans equation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of PETMP-based solid polymer electrolytes.
Conceptual Polymer Network
Caption: Conceptual representation of a PETMP-crosslinked polymer network for solid polymer electrolytes.
References
- 1. youtube.com [youtube.com]
- 2. Solvent-free single-ion conducting polymer electrolyte for lithium-metal batteries synthesized via a unique donor–acceptor copolymerization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pentaerythritol Tetra(3-mercaptopropionate) Thiol-Ene Reactions
Welcome to the technical support center for Pentaerythritol tetra(3-mercaptopropionate) (PETMP) thiol-ene reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during PETMP thiol-ene reactions in a question-and-answer format.
Q1: Why is my thiol-ene reaction showing low or incomplete conversion?
A1: Low conversion in thiol-ene reactions can be attributed to several factors. Here are the key areas to investigate:
-
Initiator Choice and Concentration: The selection and amount of initiator are critical for generating the necessary thiyl radicals to propagate the reaction. Both photoinitiators and thermal initiators can be used, but their efficiencies vary.[1]
-
Stoichiometry of Thiol and Ene Reactants: The ratio of thiol to ene functional groups directly impacts the extent of the reaction.
-
Inherent Reactivity of Reactants: The specific thiol and ene compounds used have different reactivities.
-
Reaction Conditions: Parameters such as temperature and the presence of inhibitors can significantly affect the reaction outcome.[1]
-
Side Reactions: Competing reactions, such as the homopolymerization of the 'ene' component, can consume reactants and lower the yield of the desired thioether product.[1]
Q2: How does my choice of initiator impact the reaction?
A2: The initiator is crucial for generating the initial thiyl radicals that start the reaction.
-
Photoinitiators: Cleavage-type photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) and (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) are generally more efficient for initiating thiol-ene reactions than hydrogen-abstraction type photoinitiators such as benzophenone (BP).[1][2] For aqueous systems, water-soluble photoinitiators like lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) and Irgacure 2959 (I2959) are suitable choices.[3]
-
Thermal Initiators: A common thermal initiator is 2,2'-azobisisobutyronitrile (AIBN). However, thermally initiated reactions might result in lower conversions compared to photoinitiated ones because higher temperatures can promote side reactions.[1][2]
-
Initiator Concentration: An insufficient amount of initiator will lead to a low concentration of radicals, resulting in a slow or incomplete reaction. Conversely, an excessively high concentration can cause side reactions where initiator radicals react directly with the ene, leading to byproducts.[1] The concentration of the photoinitiator can also be adjusted to control the gelation time of the resulting polymer network.[2]
Q3: What is the optimal stoichiometric ratio of thiol to ene functional groups?
A3: For a complete reaction, a 1:1 stoichiometric ratio of thiol to ene functional groups is theoretically ideal.[1] However, adjusting this ratio can be advantageous in certain situations:
-
Excess Thiol: Using an excess of the thiol component can enhance the reaction rate, especially when the chain-transfer step is the rate-limiting step.[1]
-
Excess Ene: In some cases, an excess of one component is used to ensure the complete conversion of the other. For instance, in thiol-acrylate systems, acrylates have a tendency to homopolymerize more readily than they react with thiol groups.[4] Therefore, a higher ratio of ene to thiol groups may be necessary to achieve equivalent conversion of both functional groups.[4]
Q4: I'm observing gelation or polymer formation, but the conversion of my thiol is incomplete. What could be the cause?
A4: Incomplete thiol conversion, even with apparent polymerization, can occur due to vitrification. As the polymer network forms and crosslinking density increases, the system may transition into a glassy state. This significantly reduces the mobility of the reactants, trapping unreacted functional groups within the solidified matrix and preventing the reaction from proceeding to completion.[5]
Q5: How can I minimize the impact of oxygen inhibition on my reaction?
A5: While thiol-ene reactions are known to be less sensitive to oxygen inhibition compared to traditional acrylate photopolymerizations, oxygen can still have a quenching effect.[4] To minimize its impact:
-
Degassing: Before initiating the reaction, especially for photoinitiated systems, it is crucial to degas the solution by bubbling it with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]
Q6: What are the most common side reactions, and how can I mitigate them?
A6: The two most prevalent side reactions in thiol-ene chemistry are:
-
Disulfide Formation: Thiyl radicals can combine to form disulfide bonds. This is a termination step that consumes radicals. It is more likely to occur if the concentration of the ene is low or if the ene is not very reactive. Ensuring an adequate concentration of a reactive ene can help minimize this.[1]
-
Ene Homopolymerization: This is a significant issue with electron-poor alkenes like acrylates.[1] The homopolymerization of acrylates can compete with the thiol-ene reaction.[4] To address this, adjusting the thiol-to-ene ratio or choosing an ene less prone to homopolymerization can be effective strategies.
Frequently Asked Questions (FAQs)
Q1: Can I perform the thiol-ene reaction without a solvent?
A1: Yes, one of the advantages of thiol-ene chemistry is that the reaction can often be performed "in neat" conditions, without a solvent. This is particularly useful for applications like coatings and adhesives where solvent-free formulations are desirable.
Q2: What techniques can I use to monitor the progress of my reaction?
A2: Several analytical techniques can be employed to monitor the disappearance of thiol and ene functional groups, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To track the disappearance of the S-H stretching band (around 2570 cm⁻¹) and the C=C stretching band of the ene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the change in signals corresponding to the protons adjacent to the thiol and ene functional groups.
-
Thin-Layer Chromatography (TLC): For a qualitative assessment of the consumption of starting materials.
Q3: Are there alternatives to radical-initiated thiol-ene reactions?
A3: Yes, the thiol-Michael addition is another type of "thiol-click" reaction that can occur between a thiol and an electron-deficient ene, such as an acrylate or maleimide. This reaction is typically catalyzed by a base or a nucleophile and does not require an initiator.[3][6]
Data Presentation
Table 1: Influence of Thiol:Ene Stoichiometry on Conversion Rates
| Thiol:Ene Molar Ratio | Thiol Conversion (%) | Ene Conversion (%) | Reference |
| 4:6 | 92.0 | 100 | [7] |
| 4:7 | 96.2 | 100 | [7] |
| 4:8 | 81.8 | - | [7] |
| 4:9 | 87.6 | - | [7] |
| 1:1 (Thiol-Allyl) | ~93 (after thermal post-cure) | - | [5] |
Table 2: Effect of Photoinitiator Concentration on Hydrogel Properties
| Photoinitiator | Concentration (% w/v) | Effect | Reference |
| LAP or I2959 | 0.1 to 0.5 | A 15-fold increase in storage modulus was observed. | [3] |
| LAP | Varied | The time required to reach maximum shear modulus can be tuned. | [2] |
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Reaction
-
In a suitable reaction vessel, dissolve the Pentaerythritol tetra(3-mercaptopropionate) (thiol), the 'ene' reactant, and the photoinitiator in a solvent if necessary. A typical concentration range is 0.1-1.0 M.[1]
-
To remove dissolved oxygen, degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.[1]
-
Seal the reaction vessel.
-
Place the vessel under a UV lamp at a fixed distance.
-
Irradiate the mixture for the desired amount of time.
-
Monitor the reaction progress using FTIR, NMR, or TLC.[1]
-
Once the reaction is complete, if a solvent was used, remove it under reduced pressure.
Protocol 2: Thermally Initiated Thiol-Ene Reaction
-
In a reaction vessel equipped with a condenser, add the Pentaerythritol tetra(3-mercaptopropionate) (thiol), the 'ene' reactant, and the thermal initiator (e.g., AIBN). Dissolve them in a solvent if needed.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature for the chosen thermal initiator (e.g., 60-80 °C for AIBN).
-
Maintain the temperature and stir the reaction for the required time (typically several hours).
-
Monitor the reaction's progress.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: General experimental workflow for thiol-ene reactions.
Caption: Troubleshooting logic for low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete conversion in PETMP polymerization
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing incomplete conversions in Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) polymerization.
Frequently Asked Questions (FAQs)
Q1: My thiol-ene polymerization with PETMP is not reaching full conversion. What are the most common initial checks I should perform?
The most frequent causes of incomplete conversion are inaccuracies in stoichiometry, the presence of atmospheric oxygen, and issues with the catalyst. Start by systematically verifying these three areas. An imbalance in the thiol-to-ene molar ratio is a primary suspect; even small deviations can significantly hinder polymerization. Oxygen is a well-known inhibitor of radical-mediated thiol-ene reactions and can also affect base-catalyzed Michael additions. Finally, using the wrong amount of catalyst, or a catalyst that has degraded, will directly impact reaction kinetics.
A logical workflow can help diagnose the root cause of the incomplete conversion. The following diagram outlines a step-by-step process for initial troubleshooting.
Caption: Initial troubleshooting workflow for incomplete PETMP polymerization.
Q2: How critical is the thiol-to-ene stoichiometric ratio, and how can I ensure its accuracy?
The stoichiometric balance between thiol and ene functional groups is paramount for achieving high conversion and desirable network properties. For a step-growth polymerization, a 1:1 molar ratio of thiol to ene groups is theoretically required to reach a high molecular weight. An excess of either functional group will lead to chain termination, limiting the extent of the reaction.
Troubleshooting Steps:
-
Recalculate Molar Ratios: Double-check your calculations for the mass of PETMP and the ene monomer required. Remember to account for the number of functional groups per molecule (PETMP has 4 thiol groups).
-
Verify Purity: Use monomers with the highest possible purity. Impurities can affect the true molar concentration of reactive groups. If purity is uncertain, consider running an NMR analysis to quantify the functional groups.
-
Accurate Measurement: Use calibrated analytical balances and positive displacement pipettes for viscous monomers to ensure precise measurements.
In-Depth Troubleshooting Guides
Issue 1: Catalyst Selection and Concentration Problems
The choice and concentration of the catalyst are critical for controlling the reaction rate and ensuring completion. Both base and radical-initiated systems are common for PETMP polymerizations.
Common Catalysts and Recommended Concentrations
| Catalyst Type | Examples | Typical Molar Concentration (relative to thiol groups) | Common Issues |
| Base Catalysts | Diazabicycloundecene (DBU), Triethylamine (TEA), Dimethylphenylphosphine (DMPP) | 0.1 - 2.0 mol% | Susceptible to acidic impurities, moisture. Can degrade over time. |
| Radical Initiators | DMPA (Photoinitiator), AIBN (Thermal Initiator) | 0.05 - 1.0 wt% | Requires UV light or heat. Highly sensitive to oxygen inhibition. |
Protocol: Preparing a Catalyst Stock Solution
To improve accuracy, especially for small-scale reactions, preparing a stock solution of the catalyst is recommended.
-
Select a Solvent: Choose a solvent that is inert to the reaction conditions and can dissolve the catalyst (e.g., anhydrous toluene or THF).
-
Calculate Concentration: Accurately weigh the catalyst and dissolve it in a precise volume of the chosen solvent in a volumetric flask.
-
Storage: Store the stock solution under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent degradation from air and moisture.
Issue 2: Oxygen Inhibition in Radical-Mediated Polymerization
Oxygen is a potent inhibitor of free-radical polymerization. The ground state of oxygen is a diradical that readily scavenges carbon-centered radicals, terminating the propagation chain and preventing polymer formation.
Protocol: Effective Oxygen Removal
Standard nitrogen bubbling may be insufficient. For highly sensitive reactions, a more rigorous approach is needed.
-
Freeze-Pump-Thaw Cycles: This is one of the most effective methods for removing dissolved oxygen from liquid monomers.
-
Place the monomer(s) in a Schlenk flask.
-
Freeze the liquid using liquid nitrogen.
-
Once fully frozen, apply a high vacuum to the flask to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the monomer. The dissolved gases will bubble out.
-
Repeat this cycle at least three times.
-
After the final thaw, backfill the flask with a high-purity inert gas like argon or nitrogen.
-
-
Glovebox: Conduct the entire experiment, from monomer measurement to reaction quenching, inside a glovebox with a controlled inert atmosphere.
The following diagram illustrates the inhibitory effect of oxygen on the radical polymerization pathway.
Caption: Oxygen inhibition of the radical-mediated thiol-ene reaction.
Issue 3: Monomer Purity and Potential Side Reactions
Impurities in PETMP or the ene monomer can act as inhibitors or participate in side reactions that disrupt the primary polymerization pathway.
Common Impurities and Their Effects:
-
Water/Moisture: Can hydrolyze certain ene monomers or interfere with base catalysts.
-
Acidic Impurities: Can neutralize and deactivate base catalysts.
-
Inhibitors (e.g., MEHQ): Radical inhibitors are often added to ene monomers for stabilization during storage. These must be removed prior to polymerization.
Protocol: Removal of Radical Inhibitors
Inhibitors like MEHQ can be removed by passing the monomer through a column packed with basic alumina.
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina.
-
Elute the Monomer: Add the ene monomer to the top of the column and allow it to pass through via gravity.
-
Collect and Use: Collect the purified monomer and use it immediately for the best results.
If incomplete conversion persists after these checks, further analytical investigation using techniques like FTIR or NMR spectroscopy is recommended to identify potential side products or unreacted functional groups.
Technical Support Center: Pentaerythritol Tetra(3-mercaptopropionate) Synthesis and Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing odor during the synthesis and application of Pentaerythritol tetra(3-mercaptopropionate).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of the unpleasant odor in the synthesis of Pentaerythritol tetra(3-mercaptopropionate)?
The predominant unpleasant odor associated with the synthesis of Pentaerythritol tetra(3-mercaptopropionate) arises from residual volatile sulfur-containing compounds. The main culprit is unreacted 3-mercaptopropionic acid, which has a strong, unpleasant smell.[1] Other potential contributors to the odor are volatile byproducts formed during the synthesis.
Q2: What are the common impurities in Pentaerythritol tetra(3-mercaptopropionate) that can contribute to odor?
Besides residual 3-mercaptopropionic acid, another common impurity is the partially esterified product, pentaerythritol tri(3-mercaptopropionate).[2] While this tri-ester is less volatile than 3-mercaptopropionic acid, it can still contribute to the overall odor profile of the product. Other potential impurities can arise from side reactions, though these are generally less prevalent with optimized reaction conditions.
Q3: Are there "low odor" versions of Pentaerythritol tetra(3-mercaptopropionate) available commercially?
Yes, several chemical suppliers offer "low odor" or "l.o." grades of Pentaerythritol tetra(3-mercaptopropionate).[3][4][5] These products have undergone additional purification steps to minimize the content of volatile odorous compounds.
Q4: How can I minimize odor during the application of Pentaerythritol tetra(3-mercaptopropionate), for example, in UV coatings or adhesives?
In applications like UV-curable coatings and adhesives, the odor can be managed by:
-
Using a "low odor" grade of Pentaerythritol tetra(3-mercaptopropionate).
-
Ensuring high curing efficiency to consume the thiol monomers, as the cured polysulfide network is generally less odorous.[6]
-
Incorporating odor-masking agents or scavengers into the formulation, although this should be tested for compatibility and impact on performance.
-
Working in a well-ventilated area to dissipate any volatile compounds released during the curing process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Pentaerythritol tetra(3-mercaptopropionate) that can lead to increased odor.
Issue 1: Strong, persistent unpleasant odor in the final product.
-
Cause: Insufficient removal of residual 3-mercaptopropionic acid and other volatile sulfur compounds.
-
Solution: Implement a thorough purification process. A particularly effective method involves a sequence of washing steps. After the initial reaction, the organic phase should be washed with a weak base solution, such as 2-8% sodium bicarbonate or sodium bisulfite, to neutralize and extract the acidic 3-mercaptopropionic acid.[1] This is followed by a wash with an acidic solution (e.g., dilute hydrochloric or sulfuric acid to a pH of 2-3) and then a final water wash to remove any remaining salts.[1]
-
Experimental Protocol: See "Protocol 1: Low-Odor Synthesis and Purification of Pentaerythritol tetra(3-mercaptopropionate)".
Issue 2: The product has a yellow or discolored appearance.
-
Cause: Side reactions or oxidation of thiol groups, which can sometimes be associated with the formation of odorous byproducts. This can be caused by excessive reaction temperatures or prolonged exposure to air.
-
Solution:
-
Maintain strict temperature control during the reaction, as specified in the chosen synthesis protocol.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Ensure that all reagents and solvents are of high purity.
-
Issue 3: Incomplete reaction, leading to a high concentration of residual starting materials.
-
Cause: Suboptimal reaction conditions, such as incorrect stoichiometry, insufficient catalyst, or inadequate reaction time.
-
Solution:
-
Carefully control the molar ratio of reactants. A slight excess of 3-mercaptopropionic acid is often used to drive the reaction to completion, but this excess must be effectively removed during purification.
-
Use an appropriate catalyst and ensure it is active.
-
Monitor the reaction progress using techniques like liquid chromatography to determine the endpoint accurately.[2]
-
Data Presentation
Table 1: Summary of a "Low Odor" Synthesis Protocol and Yield
| Parameter | Value | Reference |
| Reactants | ||
| Pentaerythritol | 1 mol | [1] |
| 3-mercaptopropionic acid | 3.9 - 4.3 mol | [1] |
| Acylating agent (e.g., phosphorus oxychloride) | 4.5 - 8 mol | [1] |
| Organic base catalyst (e.g., DMAP) | 0.4 - 2 mol | [1] |
| Reaction Conditions | ||
| Solvent | Toluene | [1] |
| Temperature | 120 °C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Post-Treatment | ||
| 1. Weak base wash | Sodium sulfite solution | [1] |
| 2. Acid wash | Hydrochloric acid (to pH 2-3) | [1] |
| 3. Water wash | Yes | [1] |
| 4. Solvent removal | Negative pressure | [1] |
| Results | ||
| Yield | 98% | [1] |
| Purity (Tetraester content) | 97% | [1] |
| Odor | Low | [1] |
| Color | 4.1 | [1] |
Experimental Protocols
Protocol 1: Low-Odor Synthesis and Purification of Pentaerythritol tetra(3-mercaptopropionate)
This protocol is based on a method designed to produce a high-purity product with low odor.[1]
Materials:
-
Pentaerythritol
-
3-mercaptopropionic acid
-
Phosphorus oxychloride (or another suitable acylating agent)
-
4-dimethylaminopyridine (DMAP)
-
Toluene
-
Sodium sulfite solution (2-8% w/v)
-
Hydrochloric acid (dilute)
-
Deionized water
-
Reactor with stirrer, thermometer, and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reactor, combine 1 mole of pentaerythritol, 3.9 moles of 3-mercaptopropionic acid, 4.5 moles of phosphorus oxychloride, and 2 moles of DMAP. Add toluene as the solvent.
-
Reaction: Heat the mixture to 120 °C and maintain this temperature with stirring for 1.5 hours.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Weak Base Wash: Transfer the reaction mixture to a separatory funnel and add a 2-8% sodium sulfite solution. Shake vigorously and allow the layers to separate. Remove the aqueous layer. Repeat this washing step until the solution is a light pink color.
-
Acid Wash: Wash the organic phase with dilute hydrochloric acid, adjusting the pH to 2-3. Separate the layers.
-
Water Wash: Wash the organic phase with deionized water. Separate the layers.
-
Solvent Removal: Remove the toluene from the organic phase under negative pressure using a rotary evaporator to obtain the final product.
Mandatory Visualization
Caption: Workflow for low-odor synthesis and purification.
Caption: Troubleshooting guide for strong product odor.
References
- 1. CN110872246A - Preparation method of high-content pentaerythritol tetra (3-mercaptopropionate) - Google Patents [patents.google.com]
- 2. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. ulprospector.com [ulprospector.com]
- 6. royal-chem.com [royal-chem.com]
Technical Support Center: Pentaerythritol tetra(3-mercaptopropionate) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pentaerythritol tetra(3-mercaptopropionate) during its synthesis.
Troubleshooting Guide
Low yield and the presence of impurities are common challenges in the synthesis of Pentaerythritol tetra(3-mercaptopropionate). The following table summarizes potential problems, their likely causes, and recommended solutions based on established protocols.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield | Incomplete reaction; side reactions; loss of product during workup. | - Ensure the molar ratio of 3-mercaptopropionic acid to pentaerythritol is at least 4:1, with some protocols suggesting a slight excess of the acid (e.g., 4.3:1)[1][2]. - Use an effective catalyst such as 4-dimethylaminopyridine (DMAP) in combination with a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) to drive the esterification forward[3][4]. - Control the reaction temperature, as high temperatures can promote side reactions. A common approach is to start the reaction at room temperature after initial dissolution at a slightly elevated temperature (e.g., 40°C)[4]. - Optimize reaction time; typically 4-6 hours is sufficient for the DCC/DMAP method[3]. - During the aqueous workup, minimize the number of washes to prevent product loss, and ensure the pH is controlled to avoid hydrolysis. | An increase in the isolated yield of the final product, potentially reaching over 80%[3]. |
| Low Purity (presence of tri-ester and other partial esters) | Incomplete esterification of the four hydroxyl groups of pentaerythritol. | - Increase the molar excess of 3-mercaptopropionic acid to push the equilibrium towards the formation of the tetra-ester[2]. - Extend the reaction time to allow for complete conversion. Monitor the reaction progress using techniques like liquid chromatography to determine the endpoint[3]. - Employ a highly efficient catalyst system, such as using an acylating reagent (e.g., thionyl chloride, phosphorus trichloride) to form the more reactive acyl chloride in situ[1]. | Achievement of high purity, with the content of the desired tetra-ester exceeding 95%[1][5]. |
| Strong Odor in Final Product | Residual 3-mercaptopropionic acid. | - After the reaction, wash the organic phase thoroughly with a weak base solution, such as 10 wt% sodium carbonate or sodium bicarbonate, to neutralize and remove unreacted acid[1][3]. The pH should be controlled between 7 and 8[3]. - Follow the base wash with a saturated sodium chloride (brine) wash to remove residual base and water[3]. | A final product with significantly reduced or no unpleasant odor[1]. |
| Discolored Product (yellowish tint) | Impurities from side reactions or degradation of reagents. | - Ensure high purity of starting materials. - Maintain the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially at elevated temperatures[6]. - During purification, if color persists, consider treatment with a small amount of activated carbon followed by filtration. | A colorless to almost colorless liquid product[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Pentaerythritol tetra(3-mercaptopropionate)?
A1: The most prevalent method is the direct esterification of pentaerythritol with 3-mercaptopropionic acid. This reaction is typically catalyzed by an acid, such as methanesulfonic acid or p-toluenesulfonic acid, or more efficiently, by using a coupling agent like DCC in the presence of a catalyst like DMAP[4][7].
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography (LC)[3]. By analyzing small aliquots from the reaction mixture, you can track the disappearance of the starting materials and the formation of the product and any intermediates. One method involves monitoring the consumption of 3-mercaptopropionic acid[3].
Q3: What are the key side products to look out for?
A3: The primary side products are the partially esterified derivatives of pentaerythritol, such as pentaerythritol tri(3-mercaptopropionate), di(3-mercaptopropionate), and mono(3-mercaptopropionate). The tri-ester is often the most significant impurity[3].
Q4: What is the role of DCC and DMAP in the synthesis?
A4: N,N'-dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, removing the water formed during the esterification reaction and thus driving the reaction to completion. 4-dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the esterification process[4].
Q5: Are there alternative synthesis methods to the direct esterification?
A5: Yes, other methods exist, though they are less common. These include transesterification, which often suffers from long reaction times and low yields, and the acid chloride method, which has a high conversion rate but involves corrosive reagents and a more complex workup[4]. Another approach involves using an acylating reagent to convert 3-mercaptopropionic acid to its more reactive acyl chloride in situ before reacting with pentaerythritol[1].
Experimental Protocols
Protocol 1: Synthesis using DCC and DMAP
This protocol is adapted from a common laboratory-scale synthesis method.
Materials:
-
Pentaerythritol
-
3-mercaptopropionic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
10 wt% Sodium Carbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add pentaerythritol (1 equivalent), 3-mercaptopropionic acid (4.4 equivalents), DMAP (0.2 equivalents), and dichloromethane.
-
Stir the mixture until the solids are dissolved. Gentle heating to around 40°C may be applied to aid dissolution, after which the heat should be removed[4].
-
Cool the mixture in an ice bath and slowly add a solution of DCC (4.4 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours[3].
-
Monitor the reaction by TLC or LC until completion.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash three times with 10 wt% sodium carbonate solution[3].
-
Wash the organic layer three times with saturated sodium chloride solution until the aqueous layer is neutral[3].
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation if necessary.
Protocol 2: Purification of Crude Pentaerythritol tetra(3-mercaptopropionate)
Procedure:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution three times with a 10 wt% sodium carbonate solution. The volume of the alkali solution should be about 25% of the total reaction solution volume for each wash. Control the pH to be between 7 and 8[3].
-
Allow the layers to separate for 15 minutes after each wash and collect the organic phase[3].
-
Wash the collected organic phase three times with a saturated sodium chloride solution. The volume of the brine should be about 17% of the weight of the organic phase for each wash[3].
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent by distillation under reduced pressure (e.g., -0.098 MPa) at a water bath temperature of 40°C for 2 hours to yield the purified product[3].
Visualizations
References
- 1. CN110872246A - Preparation method of high-content pentaerythritol tetra (3-mercaptopropionate) - Google Patents [patents.google.com]
- 2. CN112225683B - Preparation method and application of pentaerythritol tetra-mercapto carboxylic ester - Google Patents [patents.google.com]
- 3. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]
- 4. Method for preparing pentaerythritol tetra (3-mercaptopropionic acid) ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. Pentaerythritol tetra(3-mercaptopropionate) | 7575-23-7 | Benchchem [benchchem.com]
- 6. WO2019223575A1 - Method for preparing pentaerythritol ester - Google Patents [patents.google.com]
- 7. Buy Pentaerythritol tetrakis(3-mercaptopropionate) | 7575-23-7 [smolecule.com]
Technical Support Center: Thiol-Ene Polymerization with Multifunctional Thiols
Welcome to the technical support center for thiol-ene polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of thiol-ene reactions, particularly when working with multifunctional thiols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in thiol-ene polymerization?
A1: The two most prevalent side reactions in radical-mediated thiol-ene chemistry are disulfide formation and homopolymerization of the 'ene' monomer.[1]
-
Disulfide Formation: This occurs when two thiyl radicals combine, forming a disulfide bond (-S-S-). This is a termination step that consumes radicals and can be more significant if the concentration of the 'ene' is low or if the 'ene' is not very reactive.[1]
-
'Ene' Homopolymerization: The carbon-centered radical formed after the initial thiol addition can add to another 'ene' monomer instead of participating in the chain-transfer step with a thiol. This is particularly problematic with electron-poor alkenes like acrylates.[1]
Q2: How does the choice of initiator impact the reaction and potential side reactions?
A2: The initiator is crucial for generating the initial thiyl radicals. Both the type and concentration of the initiator can significantly affect reaction conversion and the prevalence of side reactions.
-
Photoinitiators: Cleavage-type photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) and (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO), are generally more efficient for thiol-ene reactions than hydrogen-abstraction type photoinitiators like benzophenone (BP).[1]
-
Thermal Initiators: A common choice is 2,2'-azobisisobutyronitrile (AIBN). However, thermally initiated reactions may result in lower conversions compared to photoinitiated ones, as higher temperatures can promote side reactions.[1]
-
Initiator Concentration: Insufficient initiator leads to a low concentration of radicals, resulting in a slow or incomplete reaction. Conversely, an excessively high initiator concentration can cause side reactions where initiator radicals react directly with the 'ene' monomer, leading to byproducts.[1][2]
Q3: What is the ideal stoichiometric ratio of thiol to 'ene' functional groups?
A3: While a 1:1 stoichiometric ratio of thiol to 'ene' functional groups is theoretically ideal for a complete reaction, deviations can be beneficial. An excess of the thiol component can enhance the reaction rate, especially when the chain-transfer step is the rate-limiting factor.[1] Using an excess of thiol can also help to ensure the complete conversion of a valuable or complex 'ene' molecule.[1] However, a large excess of one reactant will require subsequent purification.
Q4: How can I monitor the progress and conversion of my thiol-ene reaction?
A4: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are two effective techniques for monitoring the reaction.[1]
-
FTIR: You can monitor the disappearance of the thiol S-H stretch (around 2570 cm⁻¹) and the C=C stretch of the 'ene' (e.g., around 1636 cm⁻¹ for vinyl ethers and acrylates).[3]
-
NMR: ¹H NMR can be used to track the disappearance of proton signals corresponding to the thiol and 'ene' functional groups and the appearance of new signals from the thioether product.[1][4][5][6]
Troubleshooting Guides
Issue 1: Low or Incomplete Reaction Conversion
Low conversion in thiol-ene reactions can be attributed to several factors. Use the following guide to diagnose and resolve the issue.
-
Verify Initiator Efficiency:
-
Action: Ensure you are using an appropriate and efficient initiator. For photoinitiated reactions, cleavage-type initiators are preferred.[1]
-
Tip: Check the expiration date and storage conditions of your initiator.
-
-
Optimize Initiator Concentration:
-
Action: If the reaction is slow, consider slightly increasing the initiator concentration (typically 1-5 mol% relative to the limiting functional group).[1] If you suspect side reactions due to high initiator concentration, try reducing it.
-
Caution: Excessively high initiator levels can lead to side reactions and should be avoided.[2]
-
-
Adjust Thiol:Ene Stoichiometry:
-
Check for Inhibitors:
-
Action: Ensure all reactants and solvents are free from inhibitors. Dissolved oxygen is a common radical scavenger.
-
Protocol: Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes before initiation.[1]
-
-
Evaluate Reactant Reactivity:
-
Action: The inherent reactivity of your specific thiol and 'ene' monomers plays a significant role. Electron-rich 'enes' like vinyl ethers and norbornenes are generally more reactive in the propagation step.[7]
-
Issue 2: Undesirable Side Reactions are Occurring
If you suspect side reactions are impacting your product's purity and yield, follow these troubleshooting steps.
-
Symptom: Broadening of the molecular weight distribution, potential gelation at low conversions, or the appearance of a new S-S bond signal in Raman spectroscopy.
-
Cause: Combination of two thiyl radicals. This is more likely at low 'ene' concentrations.[1]
-
Mitigation Strategies:
-
Increase 'Ene' Concentration: Ensure an adequate concentration of a reactive 'ene' is present to compete with the radical-radical termination.[1]
-
Control pH: Maintain a slightly acidic to neutral pH (around 6.5-7.5) to minimize the formation of the more reactive thiolate anion, which is prone to oxidation.[8]
-
Use a Reducing Agent: In applications like bioconjugation, adding a reducing agent like TCEP or DTT to purification and storage buffers can help maintain the reduced state of thiols.[8]
-
Degas Solutions: Thoroughly degas all buffers and solutions to remove dissolved oxygen, which can promote oxidation.[8]
-
-
Symptom: Depletion of the 'ene' monomer at a faster rate than the thiol, leading to off-stoichiometry and incomplete conversion of the thiol. This is often observed with acrylates.[1]
-
Cause: The carbon-centered radical adds to another 'ene' monomer instead of abstracting a hydrogen from a thiol.[1]
-
Mitigation Strategies:
-
Increase Thiol Concentration: Using a higher concentration of the thiol will favor the chain-transfer reaction over homopolymerization.[1]
-
Choose a Less Prone 'Ene': Electron-rich alkenes like vinyl ethers and norbornenes show little to no homopolymerization.[7]
-
Select an Appropriate Initiator: Some initiators may be more prone to initiating homopolymerization. For instance, AIBN may not yield a homogeneous thiol-ene product with certain monomers.[9][10]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to thiol-ene polymerization and its side reactions.
Table 1: Initiator Efficiency in Thiol-Ene Polymerization
| Initiator Type | Example Initiator | General Efficiency | Reference |
| Cleavage Type Photoinitiator | (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) | High | [1] |
| Cleavage Type Photoinitiator | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | High | [1] |
| H-abstraction Photoinitiator | Benzophenone (BP) | Moderate | [1] |
| Thermal Initiator | 2,2'-azobisisobutyronitrile (AIBN) | Lower | [1] |
Table 2: Effect of Thiol:Ene Stoichiometry on Polymerization Rate
| Thiol:Ene Ratio | Effect on Polymerization Rate | Rate Limiting Step | Reference |
| Excess Thiol | Increases rate | Chain-transfer limited (for reactive 'enes') | [1] |
| Excess 'Ene' | Decreases rate | Chain-transfer limited (for reactive 'enes') | [1] |
| Stoichiometric (1:1) | Balanced rate | Dependent on specific reactants | [1] |
| Excess 'Ene' | Increases rate | Propagation limited (for less reactive 'enes') | [1] |
Table 3: Kinetic Parameters for Thiol-Acrylate System
| Parameter | Value | Description | Reference |
| kpCC/kCT | 1.5 | Ratio of acrylate homopolymerization to chain transfer kinetic parameters. A higher value indicates a greater tendency for homopolymerization. | [3] |
| kpSC/kCT | 13 | Ratio of thiyl radical propagation to chain transfer kinetic parameters. A higher value indicates that chain transfer is the rate-limiting step. | [3] |
| Homopolymerization kinetic parameter | 2.5 x 10⁴ L/mol·s | The rate constant for the homopolymerization of the acrylate monomer. | [3] |
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Reaction
This is a general guideline and may need optimization for specific substrates.
Materials:
-
Thiol reactant
-
'Ene' reactant
-
Photoinitiator (e.g., DMPA, 1-5 mol% relative to the limiting functional group)
-
Anhydrous solvent (e.g., dichloromethane, THF, or perform neat if possible)
-
Reaction vessel (e.g., quartz tube or vial transparent to the UV wavelength)
-
UV lamp (e.g., 365 nm)
-
Nitrogen or Argon source for degassing
Procedure:
-
In a suitable reaction vessel, dissolve the thiol, 'ene', and photoinitiator in the solvent (if used). A typical concentration is 0.1-1.0 M.[1]
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]
-
Seal the reaction vessel.
-
Place the reaction vessel under the UV lamp at a fixed distance.
-
Irradiate the mixture for the desired amount of time (this can range from minutes to hours depending on the reactants and initiator concentration).
-
Monitor the reaction progress by TLC, FTIR, or NMR if possible.[1]
-
After the reaction is complete, if a solvent was used, remove it under reduced pressure.
Protocol 2: Thermally Initiated Thiol-Ene Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Thiol reactant
-
'Ene' reactant
-
Thermal initiator (e.g., AIBN, 1-5 mol% relative to the limiting functional group)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Reaction vessel with a condenser
-
Heating source (e.g., oil bath)
-
Nitrogen or Argon source for degassing
Procedure:
-
To a reaction vessel equipped with a condenser, add the thiol, 'ene', and thermal initiator.
-
Dissolve them in the solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.[1]
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~60-80 °C for AIBN).
-
Maintain the temperature and stir the reaction for the desired time (typically several hours).
-
Monitor the reaction progress by TLC, FTIR, or NMR.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Storage and stability issues of Pentaerythritol tetra(3-mercaptopropionate) for research
Technical Support Center: Pentaerythritol tetra(3-mercaptopropionate)
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Pentaerythritol tetra(3-mercaptopropionate). It provides essential information on storage, stability, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Pentaerythritol tetra(3-mercaptopropionate) to ensure its stability?
To maintain its quality and stability, Pentaerythritol tetra(3-mercaptopropionate) should be stored in a tightly closed container under an inert nitrogen atmosphere.[1] It is recommended to keep it in a cool, dry, and well-ventilated place, away from sources of ignition.[2] For long-term stability, refrigeration at 4°C is advised.[3] If dissolved in a solvent, it should be stored at -80°C for up to 6 months or -20°C for one month, also under a nitrogen atmosphere.[3]
Q2: What are the primary signs of degradation for Pentaerythritol tetra(3-mercaptopropionate)?
The most common degradation pathway for Pentaerythritol tetra(3-mercaptopropionate) is the oxidation of its thiol groups, which leads to the formation of disulfide bridges (-S-S-). This can result in a noticeable increase in the viscosity of the material. Spectral data can also confirm the presence of these disulfide bonds. Inconsistent experimental results, particularly in polymerization reactions, can also be an indicator of partial degradation.
Q3: How can oxidation be minimized during experimental procedures?
To prevent oxidation, it is crucial to handle Pentaerythritol tetra(3-mercaptopropionate) under an inert atmosphere, such as a glovebox. When preparing solutions, using deoxygenated solvents is highly recommended. Additionally, avoiding contact with strong oxidizing agents is essential as they are incompatible with the compound.[1][4]
Q4: What is the shelf life of Pentaerythritol tetra(3-mercaptopropionate)?
The typical shelf life is around 6 months when stored under the recommended conditions, which include a cool, dry, and shady environment with a maximum storage temperature of 30°C.[2] However, for products where a retest or expiration date is not provided on the Certificate of Analysis, routine inspection by the user is recommended to ensure it performs as expected.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of Pentaerythritol tetra(3-mercaptopropionate) in research.
| Observed Issue | Potential Cause | Recommended Action |
| Increased Viscosity of the Material | Oxidation has occurred, leading to the formation of disulfide bonds and polymerization. | Confirm the degradation by quantifying the thiol content. If significantly degraded, it is best to use a fresh batch of the reagent. |
| Inconsistent or Failed Polymerization Reactions | The thiol groups have been partially oxidized, leading to a lower concentration of active functional groups and affecting the stoichiometry of the reaction. | Quantify the active thiol content before use to adjust the molar ratios in your reaction accordingly. |
| Unexpected Side Products in Reactions | The presence of impurities or degradation products. | Purify the Pentaerythritol tetra(3-mercaptopropionate) if necessary. Analyze the side products to understand the degradation pathway and refine handling procedures. |
| Strong, Unpleasant Odor | Residual starting materials, such as mercaptocarboxylic acid, may be present in the product. | While a slight odor is characteristic of thiols, a very strong odor may indicate impurities. If this affects the application, purification may be necessary. |
Experimental Protocols
Protocol: Quantification of Thiol Content
A common method to assess the stability and purity of Pentaerythritol tetra(3-mercaptopropionate) is to quantify the free thiol groups. This can be achieved using colorimetric thiol-disulfide exchange reagents like Ellman's reagent (DTNB).[6]
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) sample
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
A suitable nonaqueous solvent (e.g., DMSO, if the sample is soluble)[3]
-
Buffer solution (if conducting the assay in an aqueous environment)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the Pentaerythritol tetra(3-mercaptopropionate) sample in the chosen solvent.
-
Prepare a stock solution of DTNB in the same solvent or a compatible buffer.
-
In a cuvette, mix the sample solution with the DTNB solution.
-
Allow the reaction to proceed. The reaction time can vary depending on the solvent used.[6]
-
Measure the absorbance at the maximum wavelength (λmax) of the resulting colored product.
-
Calculate the thiol concentration based on a calibration curve or the known molar extinction coefficient of the chromophore in the specific solvent.
Visual Guides and Diagrams
Caption: Recommended workflow for the storage and handling of Pentaerythritol tetra(3-mercaptopropionate).
Caption: The primary degradation pathway of Pentaerythritol tetra(3-mercaptopropionate) via oxidation.
Caption: A troubleshooting flowchart for addressing common experimental issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Pentaerythritol Tetra(3-mercaptopropionate) - Min. 95% Purity, Clear Colorless Liquid | Industrial Application, Cas No: 7575-23-7, 6 Months Shelf Life, Store In Cool, Dry Place at Best Price in Qingdao | Qingdao Renas Polymer Material Co [tradeindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Pentaerythritol tetrakis(3-mercaptopropionate) 95 7575-23-7 [sigmaaldrich.com]
- 6. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Crosslinking Density in PETMP-Based Networks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)-based networks. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and effectively control the crosslinking density of your polymer networks.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My PETMP-based hydrogel is not forming or is too weak. What are the common causes and how can I fix this?
Low crosslinking density is the most likely cause of weak or non-gelling networks. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Initiator Concentration and Type: The initiator is crucial for generating the thiyl radicals that drive the thiol-ene reaction.[1] Ensure you are using an appropriate concentration. Insufficient initiator will result in a low concentration of radicals and incomplete polymerization. Conversely, excessively high concentrations can sometimes lead to premature termination. For photopolymerization, ensure your photoinitiator is active at the wavelength of your UV source.[1][2]
-
Stoichiometry of Thiol and Ene Reactants: The ratio of thiol groups (from PETMP) to 'ene' groups (from your crosslinker, e.g., a diacrylate or norbornene-functionalized molecule) is critical. A 1:1 stoichiometric ratio of thiol to ene functional groups is often optimal for achieving high conversion and a well-defined network structure.[3][4] An imbalance can lead to unreacted functional groups and a lower crosslinking density.
-
Oxygen Inhibition: Radical-mediated thiol-ene polymerizations can be inhibited by oxygen.[5] Oxygen can scavenge radicals, preventing them from participating in the polymerization process. It is crucial to degas your precursor solution (e.g., by bubbling with nitrogen or argon) before and during polymerization to remove dissolved oxygen.[1]
-
Inhibitors in Reagents: Ensure your monomers and solvents are free from inhibitors that are often added for storage. These inhibitors can quench radicals and prevent polymerization. Purification of monomers may be necessary.
-
Reaction Conditions: For photopolymerization, ensure the UV light intensity is sufficient and the exposure time is adequate to achieve full conversion. For thermally initiated reactions, confirm that the temperature is appropriate for the chosen initiator.[2]
Q2: The mechanical properties (e.g., stiffness) of my PETMP network are not what I expected. How can I tune the crosslinking density to achieve the desired properties?
The mechanical properties of a hydrogel are directly related to its crosslinking density. Higher crosslinking density generally leads to a stiffer, more brittle network with a lower swelling ratio.
Methods to Control Crosslinking Density:
-
Monomer Concentration: Increasing the total polymer concentration in the precursor solution will lead to a higher density of crosslinks and a stiffer hydrogel.[6]
-
Functionality of Monomers: Using monomers with higher functionality (more reactive groups per molecule) will result in a more densely crosslinked network.[5] For instance, a tetra-functional thiol like PETMP will create a more crosslinked network than a di-functional thiol at the same molar concentration.
-
Stoichiometric Ratio: As mentioned previously, a 1:1 thiol to ene ratio generally maximizes crosslinking.[3] Deviating from this ratio can be a strategy to reduce crosslinking density and create a more flexible network.
-
Choice of 'Ene' Monomer: The structure of the 'ene' monomer can significantly impact the properties of the final network.[7] More flexible 'ene' monomers will result in a more flexible network, even at high crosslinking densities.
Q3: I am observing a high degree of swelling in my hydrogel, which is undesirable for my application. How can I reduce it?
A high swelling ratio is indicative of a low crosslinking density.[3] To reduce swelling, you need to increase the crosslinking density of your network.
Strategies to Decrease Swelling Ratio:
-
Increase Polymer Concentration: A higher concentration of polymer precursors will lead to a more tightly crosslinked network that restricts water uptake.[6]
-
Optimize Thiol-Ene Ratio: Ensure a stoichiometric balance (1:1) between thiol and ene functional groups to maximize the crosslinking reaction.[3]
-
Increase Initiator Concentration: A higher initiator concentration can lead to a more efficient polymerization and a higher crosslinking density, thus reducing swelling.[8][9]
-
Choose Monomers with Higher Functionality: Employing monomers with more reactive sites will create a denser network with smaller mesh sizes, limiting swelling.[5]
Q4: How can I confirm that I have successfully formed a crosslinked network and how can I quantify the crosslinking density?
Several characterization techniques can be used to evaluate the formation and properties of your PETMP-based network.
Characterization Methods:
-
Gel Fraction Measurement: This is a straightforward method to determine the extent of network formation. It involves measuring the insoluble fraction of the polymer after swelling in a good solvent. A high gel fraction indicates efficient crosslinking.[3]
-
Swelling Ratio: The equilibrium swelling ratio is inversely proportional to the crosslinking density.[3] By measuring the weight of the hydrogel in its swollen and dry states, you can calculate the swelling ratio, which provides an indirect measure of crosslinking.[10][11]
-
Rheology: Dynamic mechanical analysis (DMA) can be used to measure the storage modulus (G') and loss modulus (G'') of the hydrogel. The storage modulus in the rubbery plateau region is directly proportional to the effective crosslinking density.[12]
-
Spectroscopy (FTIR): Fourier-transform infrared spectroscopy can be used to monitor the disappearance of the thiol (S-H, around 2570 cm⁻¹) and 'ene' (C=C) peaks, confirming their consumption during the crosslinking reaction.[13][14]
Data Presentation
Table 1: Factors Influencing Crosslinking Density and Network Properties
| Parameter | Effect on Crosslinking Density | Effect on Storage Modulus (G') | Effect on Swelling Ratio |
| Increase Polymer Concentration | Increases[6] | Increases[6] | Decreases[3] |
| Increase Initiator Concentration | Generally Increases[8][9] | Increases | Decreases |
| Thiol:Ene Stoichiometry (approaching 1:1) | Maximizes[3][4] | Maximizes | Minimizes |
| Increase Monomer Functionality | Increases[5] | Increases[5] | Decreases |
| Increase 'Ene' Monomer Flexibility | No direct effect | Decreases[7] | May Increase |
Experimental Protocols
Protocol 1: General Procedure for Photocrosslinking of PETMP-based Hydrogels
This protocol provides a general workflow for the fabrication of PETMP-based hydrogels using photopolymerization.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
'Ene'-containing crosslinker (e.g., polyethylene glycol diacrylate (PEGDA) or norbornene-functionalized PEG)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Solvent (e.g., phosphate-buffered saline (PBS), deionized water)
-
UV light source (e.g., 365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the 'ene'-containing crosslinker in the chosen solvent.
-
Add PETMP to the solution. Ensure the stoichiometric ratio of thiol to ene groups is as desired (typically 1:1).
-
Add the photoinitiator to the solution (a typical concentration is 0.05-0.1% w/v).[10]
-
Vortex or sonicate the solution until all components are fully dissolved.
-
-
Degassing:
-
To remove dissolved oxygen, which inhibits the radical polymerization, bubble nitrogen or argon gas through the precursor solution for 5-10 minutes.[1]
-
-
Crosslinking:
-
Pipette the precursor solution into a mold of the desired shape.
-
Expose the solution to UV light for a specific duration (e.g., 1-10 minutes, depending on the light intensity and initiator concentration).[10]
-
-
Post-Polymerization:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively with the solvent (e.g., PBS or water) to remove any unreacted monomers and initiator.
-
Protocol 2: Measurement of Swelling Ratio
-
Initial Weight: Gently blot the surface of the freshly prepared hydrogel to remove excess water and record its initial weight (W_initial).[10]
-
Equilibrium Swelling: Immerse the hydrogel in a large volume of solvent (e.g., PBS) at a constant temperature (e.g., 37°C). Allow the hydrogel to swell to equilibrium, which may take 24-48 hours.[10] Periodically replace the solvent to ensure the removal of any leachable components.
-
Swollen Weight: After reaching equilibrium, remove the hydrogel from the solvent, gently blot the surface to remove excess liquid, and record the swollen weight (W_swollen).
-
Dry Weight: Freeze the swollen hydrogel and then lyophilize it until a constant dry weight is achieved. Record the dry weight (W_dry).
-
Calculation: The swelling ratio (Q) can be calculated as: Q = (W_swollen - W_dry) / W_dry
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interfacial thiol-ene photo-click reactions for forming multilayer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]
Technical Support Center: Pentaerythritol tetra(3-mercaptopropionate) [PETMP] Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentaerythritol tetra(3-mercaptopropionate) (PETMP) hydrogels. The focus is on addressing the common issue of low gel fraction to ensure robust and reproducible experimental outcomes.
Troubleshooting Guide: Low Gel Fraction
A low gel fraction indicates incomplete network formation, resulting in a hydrogel with poor mechanical properties and a significant portion of unreacted soluble polymers. The following section addresses common causes and provides systematic troubleshooting steps.
Q1: My PETMP hydrogel has a low gel fraction. What are the primary factors I should investigate?
A1: A low gel fraction in PETMP hydrogels, often synthesized with a co-monomer like Poly(ethylene glycol) diacrylate (PEGDA), typically stems from one or more of the following factors:
-
Incorrect Stoichiometry: The molar ratio of thiol groups (from PETMP) to 'ene' groups (e.g., acrylate groups from PEGDA) is critical for efficient crosslinking.
-
Suboptimal pH: The pH of the precursor solution significantly influences the rate of the thiol-ene reaction.
-
Inappropriate Initiator Concentration: For photopolymerized hydrogels, the concentration of the photoinitiator is crucial for efficient radical generation.
-
Presence of Inhibitors: Impurities in the reagents or dissolved oxygen can hinder the polymerization process.
-
Inadequate Reaction Time or Light Exposure: The polymerization reaction may not have proceeded to completion.
The following questions in this guide will delve into each of these factors with specific troubleshooting advice.
Q2: How does the thiol-to-ene molar ratio affect the gel fraction, and what is the optimal ratio?
A2: The stoichiometry between the thiol groups of PETMP and the 'ene' groups of the crosslinker (e.g., PEGDA) is a critical determinant of gelation efficiency. An off-balance ratio can lead to incomplete network formation and a lower gel fraction.
-
Stoichiometric Formulations: Generally, a 1:1 molar ratio of thiol to acrylate groups is considered stoichiometric and often yields higher gel fractions.[1][2] This ensures that for every thiol group, there is a corresponding 'ene' group to react with, maximizing the crosslinking density.
-
Impact of Off-Stoichiometry: Deviating from a 1:1 ratio can lead to a less crosslinked network. For instance, an excess of the 'ene' component can result in unreacted acrylate groups, while an excess of the thiol component can leave unreacted thiol groups. Both scenarios contribute to a higher sol fraction (the soluble, un-crosslinked portion) and thus a lower gel fraction.
Troubleshooting Steps:
-
Verify Calculations: Double-check all calculations for the molar quantities of PETMP and the 'ene'-containing monomer. Ensure the functionality of each molecule (4 for PETMP, 2 for PEGDA) is correctly accounted for.
-
Experimental Optimization: If a low gel fraction persists with a 1:1 ratio, consider systematically varying the thiol-to-ene ratio (e.g., 1:1.2, 1.2:1) to determine the optimal stoichiometry for your specific system and reaction conditions.
Q3: What is the effect of pH on the gelation of PETMP hydrogels, and how can I optimize it?
A3: The pH of the precursor solution plays a pivotal role in the thiol-ene reaction, particularly in base-catalyzed Michael addition reactions.
-
Base-Catalyzed Reactions: For thiol-ene reactions proceeding via Michael addition (common for acrylate-based 'ene' monomers), a basic pH is generally required to deprotonate the thiol groups, forming thiolate anions. These anions are the active nucleophiles that react with the acrylate groups. Increasing the pH can increase the reaction rate.[3]
-
pH-Dependent Gelation Time: Studies have shown that for thiol-Michael addition hydrogels, the gelation time decreases as the buffer pH increases.[4] For instance, in some systems, a physiological pH of 7.4 yields rapid gelation.[4]
-
Hydrolytic Degradation: It's important to note that at a higher pH, ester bonds present in some crosslinkers can be more susceptible to hydrolytic degradation, which could potentially affect the long-term stability of the hydrogel.[5]
Troubleshooting Steps:
-
Measure and Adjust pH: Always measure the pH of your final precursor solution before initiating gelation.
-
Optimize pH Range: If you suspect suboptimal pH is the issue, prepare a series of precursor solutions with varying pH values (e.g., from 6.5 to 8.0) to identify the optimal pH for gelation in your system.[4]
-
Buffer Selection: Use an appropriate buffer system to maintain a stable pH throughout the reaction. Phosphate-buffered saline (PBS) is commonly used.
Q4: I'm using photopolymerization. How does the photoinitiator concentration impact the gel fraction?
A4: In photopolymerized PETMP hydrogels, the photoinitiator concentration is a critical parameter that dictates the efficiency of the crosslinking reaction.
-
Role of Photoinitiator: The photoinitiator generates free radicals upon exposure to light of a specific wavelength. These radicals initiate the thiol-ene polymerization reaction.
-
Concentration Effects:
-
Too Low: An insufficient concentration of photoinitiator will generate a low number of radicals, leading to an incomplete and slow polymerization, resulting in a low gel fraction.
-
Too High: An excessively high concentration of photoinitiator can be detrimental. It can lead to the formation of many short polymer chains and a less homogenous network.[6] Additionally, a high concentration can cause rapid polymerization at the surface, which may block light from penetrating the deeper parts of the hydrogel, leading to incomplete crosslinking in the bulk of the material. In some cases, increasing the photoinitiator concentration has been shown to decrease the tensile strength of hydrogels.[6]
-
Troubleshooting Steps:
-
Follow Recommended Concentrations: Start with a photoinitiator concentration that has been reported in the literature for similar systems (e.g., 0.05-0.1% w/v for Irgacure 2959).
-
Systematic Optimization: If a low gel fraction is observed, systematically vary the photoinitiator concentration to find the optimal level for your specific hydrogel formulation and light source.
-
Ensure Complete Dissolution: Make sure the photoinitiator is completely dissolved in the precursor solution before initiating polymerization.
Frequently Asked Questions (FAQs)
Q: What is a typical gel fraction I should aim for in my PETMP hydrogels?
A: While the ideal gel fraction can depend on the specific application, a generally accepted value for a well-crosslinked hydrogel is typically above 80%. For applications requiring high mechanical stability, a gel fraction of over 90% is often desirable.
Q: How can I accurately measure the gel fraction of my hydrogels?
A: The gel fraction is determined by measuring the insoluble part of the hydrogel after polymerization. A standard protocol involves:
-
Recording the initial dry weight of the hydrogel (W_initial). This is often calculated from the initial mass of the monomers.
-
Immersing the hydrogel in a suitable solvent (e.g., deionized water) for an extended period (e.g., 24-48 hours) to extract the soluble, un-crosslinked components (the "sol" fraction). The solvent should be changed periodically.
-
Drying the swollen hydrogel to a constant weight in a vacuum oven.
-
Recording the final dry weight of the crosslinked network (W_final).
-
Calculating the gel fraction using the formula: Gel Fraction (%) = (W_final / W_initial) x 100
Q: Can impurities in my PETMP reagent affect the gel fraction?
A: Yes, impurities can significantly impact the gelation process. A common impurity in thiol-containing reagents is the corresponding mercapto acid (e.g., mercaptopropionic acid). This monofunctional impurity can react with the 'ene' groups, acting as a chain terminator and preventing the formation of a fully crosslinked network, which leads to a lower gel fraction.[4] Purification of the PETMP reagent may be necessary if a high concentration of such impurities is suspected.
Q: Does the molecular weight of the 'ene'-containing co-monomer (e.g., PEGDA) influence the gel fraction?
A: The molecular weight of the co-monomer can influence the physical properties of the resulting hydrogel, such as swelling and mechanical strength. While it may not directly determine the theoretical gel fraction if stoichiometry is maintained, it can affect the reaction kinetics and the final network structure. Higher molecular weight co-monomers can lead to a lower crosslink density, which might indirectly affect the measured gel fraction if the network is very loose and some larger oligomers are extracted during the washing step.
Data at a Glance
Table 1: Effect of Thiol-to-Acrylate Ratio on Gel Fraction in PETMP-PEGDA Hydrogels
| Thiol:Acrylate Molar Ratio | Expected Gel Fraction | Reference |
| 1:1 (Stoichiometric) | High | [1],[2] |
| Off-Stoichiometric | Lower | [7] |
Table 2: Influence of pH on Gelation Time in Thiol-Michael Addition Hydrogels
| Buffer pH | Relative Gelation Time | Reference |
| 6.5 | Slower | [4] |
| 7.4 | Faster | [4] |
| 8.0 | Fastest | [4] |
Table 3: General Effect of Photoinitiator Concentration on Hydrogel Properties
| Photoinitiator Concentration | Crosslinking Efficiency | Mechanical Properties | Reference |
| Too Low | Incomplete | Poor | [8] |
| Optimal | High | Good | [9],[10] |
| Too High | Can be reduced (surface curing) | Can be compromised | [6] |
Experimental Protocols
Protocol 1: Synthesis of PETMP-PEGDA Hydrogel (Photopolymerization)
-
Precursor Solution Preparation:
-
Dissolve Poly(ethylene glycol) diacrylate (PEGDA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a desired pH).
-
Add Pentaerythritol tetra(3-mercaptopropionate) (PETMP) to the PEGDA solution to achieve the desired thiol-to-acrylate molar ratio (typically 1:1).
-
Add a photoinitiator (e.g., Irgacure 2959 to a final concentration of 0.05% w/v).
-
Ensure all components are fully dissolved by gentle vortexing or pipetting. Protect the solution from light.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (e.g., 365 nm) at a specific intensity for a predetermined duration to initiate crosslinking.
-
Protocol 2: Measurement of Gel Fraction
-
Sample Preparation:
-
Prepare hydrogel samples of a known initial mass of monomers (W_initial).
-
After gelation, immerse the hydrogels in a large volume of deionized water to remove any unreacted monomers.
-
-
Extraction of Sol Fraction:
-
Place the hydrogels in an excess of deionized water and allow them to swell for 48 hours, changing the water every 12 hours to ensure complete removal of the soluble fraction.
-
-
Drying:
-
Remove the swollen hydrogels from the water and blot any excess surface water.
-
Dry the hydrogels in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
-
-
Calculation:
-
Weigh the dried hydrogels to obtain the final weight (W_final).
-
Calculate the gel fraction as: Gel Fraction (%) = (W_final / W_initial) x 100 .
-
Visual Guides
Caption: Troubleshooting workflow for addressing low gel fraction in PETMP hydrogels.
Caption: Schematic of PETMP-PEGDA hydrogel formation via thiol-ene reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]
- 3. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis | MDPI [mdpi.com]
- 5. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of photoinitiator concentration and irradiation time on the crosslinking performance of visible-light activated pullulan-HEMA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxygen Inhibition in PETMP Photopolymerization
This technical support center is designed for researchers, scientists, and drug development professionals working with pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) photopolymerization. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to oxygen inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your PETMP photopolymerization experiments in a question-and-answer format.
Issue 1: Tacky or uncured polymer surface after curing in air.
-
Question: Why is the surface of my PETMP-based polymer tacky after photopolymerization, while the bulk of the material is solid?
-
Answer: This is a classic sign of oxygen inhibition. Molecular oxygen from the atmosphere primarily affects the surface of the resin, interfering with the free-radical polymerization process.[1] Oxygen reacts with the initiating and propagating radicals, forming stable peroxy radicals that are less effective at continuing the polymerization chain reaction.[1] This quenching of radicals is most pronounced at the air-resin interface, leading to incomplete conversion and a tacky surface.
-
Question: How can I prevent a tacky surface on my PETMP polymers?
-
Answer: Several strategies can be employed to overcome surface oxygen inhibition:
-
Increase Photoinitiator Concentration: A higher concentration of photoinitiator generates a larger initial burst of free radicals. This helps to consume dissolved oxygen more rapidly, allowing the polymerization to proceed effectively at the surface.[1]
-
Increase Light Intensity: Higher light intensity accelerates the rate of radical generation, which can outpace the rate of oxygen diffusion and its inhibitory effects at the surface.[2]
-
Utilize an Inert Atmosphere: The most direct method is to remove oxygen from the curing environment. This can be achieved by purging the reaction chamber with an inert gas like nitrogen or argon.[2][3]
-
Lamination: Applying a transparent barrier film, such as a Mylar® sheet, over the liquid resin before curing physically blocks atmospheric oxygen from reaching the surface.[1] UV light can pass through the film to initiate polymerization.
-
Issue 2: Slow polymerization or a long induction period.
-
Question: I'm observing a significant delay before my PETMP thiol-ene polymerization begins. What is the cause?
-
Answer: A long induction period is typically caused by the time required for the generated free radicals to consume the dissolved oxygen within the monomer mixture before polymerization can commence.[4] The initial radicals are scavenged by oxygen, and only after the local oxygen concentration is depleted can these radicals effectively initiate polymerization chains.
-
Question: How can I reduce or eliminate this induction period?
-
Answer:
-
Deoxygenate the Resin: Before curing, bubble an inert gas (nitrogen or argon) through your PETMP resin mixture to remove dissolved oxygen.
-
Increase Photoinitiator Concentration: A higher initiator concentration will generate radicals more quickly, shortening the time needed to consume the dissolved oxygen.
-
Increase Light Intensity: Higher light intensity leads to a faster rate of radical generation, which in turn reduces the induction period.[2]
-
Issue 3: Incomplete bulk polymerization.
-
Question: My entire PETMP polymer sample is soft or incompletely cured, not just the surface. What could be the issue?
-
Answer: This can be due to several factors beyond surface oxygen inhibition:
-
Insufficient Light Penetration: If your sample is too thick or opaque, the UV light may not penetrate deeply enough to initiate polymerization throughout the entire volume.
-
Low Photoinitiator Concentration: The concentration of the photoinitiator may be too low to generate enough radicals for complete conversion.
-
Low Light Intensity: The light source may not be powerful enough to drive the polymerization to completion, especially in thicker samples.
-
Incorrect Stoichiometry: An improper ratio of thiol to ene functional groups can lead to incomplete network formation.
-
-
Question: How can I ensure complete bulk polymerization?
-
Answer:
-
Optimize Sample Thickness: For highly absorbing systems, reduce the thickness of the sample to ensure uniform light penetration.
-
Select an Appropriate Photoinitiator: Use a photoinitiator with good light absorption at the wavelength of your UV source and high initiation efficiency. For thicker samples, a photoinitiator that photobleaches can be advantageous.
-
Increase Exposure Time or Intensity: A longer exposure to the UV source or a higher light intensity can help drive the reaction to completion.[2]
-
Ensure Correct Stoichiometry: For PETMP thiol-ene systems, a 1:1 stoichiometric ratio of thiol to ene functional groups is typically optimal for achieving high conversion and good mechanical properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of oxygen inhibition in free-radical photopolymerization?
A1: Oxygen inhibition occurs through two main pathways. Firstly, the excited state of the photoinitiator can be quenched by molecular oxygen, which prevents the formation of the initial radicals needed to start the polymerization. Secondly, and more significantly, the carbon-centered propagating radicals react rapidly with oxygen to form peroxyl radicals.[1] These peroxyl radicals are much less reactive towards the ene double bonds and are more likely to terminate the polymerization chain, thereby hindering the formation of a cross-linked polymer network.[1]
Q2: How does the use of PETMP and other thiols help to overcome oxygen inhibition?
A2: Thiols, like PETMP, are excellent at mitigating oxygen inhibition through a chain transfer mechanism. When a propagating radical reacts with oxygen to form a peroxyl radical, this peroxyl radical can then abstract a hydrogen atom from a nearby thiol group (R-SH). This regenerates a reactive thiyl radical (RS•) and a hydroperoxide.[1][3] The newly formed thiyl radical is highly reactive and can readily re-initiate the polymerization by reacting with an 'ene' monomer, effectively rescuing the polymerization chain from termination.[1]
Q3: Are there any disadvantages to increasing the photoinitiator concentration to combat oxygen inhibition?
A3: Yes, while effective, excessively high concentrations of photoinitiator can have negative consequences. Too much photoinitiator can lead to a decrease in the mechanical properties of the final polymer, such as increased brittleness. It can also cause yellowing of the cured material and may not be cost-effective.
Q4: What is a practical laboratory setup for curing under an inert atmosphere?
A4: A simple setup involves placing your sample in a sealed chamber with a UV-transparent window (e.g., quartz). The chamber should have an inlet and an outlet for an inert gas. Before initiating polymerization, purge the chamber with nitrogen or argon for several minutes to displace the oxygen. A gentle, positive flow of the inert gas should be maintained throughout the curing process to prevent oxygen from re-entering.
Data Presentation
The following tables summarize the expected qualitative and illustrative quantitative effects of key parameters on minimizing oxygen inhibition in PETMP photopolymerization. Actual values are system-dependent.
Table 1: Effect of Photoinitiator Concentration on Polymerization in Air
| Photoinitiator Concentration (wt%) | Inhibition Period | Maximum Polymerization Rate | Final Conversion (%) |
| Low (e.g., 0.1) | Long | Low | Incomplete |
| Medium (e.g., 0.5) | Moderate | Medium | High |
| High (e.g., 1.0) | Short | High | Very High |
Table 2: Effect of Light Intensity on Polymerization in Air
| Light Intensity (mW/cm²) | Inhibition Period | Maximum Polymerization Rate | Final Conversion (%) |
| Low (e.g., 5) | Long | Low | Moderate |
| Medium (e.g., 20) | Moderate | Medium | High |
| High (e.g., 50) | Short | High | Very High |
Table 3: Effect of Curing Atmosphere on Polymerization
| Curing Atmosphere | Surface Tackiness | Inhibition Period | Final Conversion (%) |
| Air | High | Present | Lower |
| Nitrogen/Argon | None | Minimal to None | Higher |
Experimental Protocols
Protocol 1: Sample Preparation for Real-Time FTIR (RT-FTIR) Spectroscopy
Objective: To prepare a sample for monitoring the kinetics of PETMP photopolymerization by tracking the disappearance of characteristic functional group peaks.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
'Ene' co-monomer (e.g., triallyl isocyanurate)
-
Photoinitiator (e.g., DMPA, Irgacure 651)
-
FTIR spectrometer with a real-time monitoring accessory
-
UV/Vis light source compatible with the FTIR setup
-
Glass slides or KBr plates
-
Spacers of known thickness (e.g., 25-100 µm)
-
Pipette
Procedure:
-
Prepare the photopolymer resin by mixing PETMP, the 'ene' co-monomer, and the photoinitiator in the desired ratios in a vial protected from light. Ensure thorough mixing.
-
Place a spacer of the desired thickness onto a clean glass slide or KBr plate.
-
Pipette a small drop of the resin mixture onto the center of the slide.
-
Carefully place a second slide or plate on top, gently pressing to create a thin film of uniform thickness defined by the spacer.
-
Mount the sample assembly in the sample holder of the FTIR spectrometer.
-
Position the UV/Vis light source to ensure uniform irradiation of the sample area being analyzed by the IR beam.
-
Collect a baseline IR spectrum of the uncured sample before turning on the light source.
-
Initiate the polymerization by turning on the UV/Vis light source and simultaneously begin collecting spectra at regular, short intervals (e.g., every 1-2 seconds).
-
Continue data collection until the reaction reaches completion, indicated by the stabilization of the thiol (around 2570 cm⁻¹) and ene (e.g., C=C stretch around 1645 cm⁻¹) peak areas.
Protocol 2: Curing under an Inert Atmosphere
Objective: To perform UV curing of a PETMP-based resin in an oxygen-free environment to prevent surface inhibition.
Materials:
-
PETMP resin mixture (as prepared in Protocol 1)
-
Substrate for coating
-
UV curing chamber with a quartz or UV-transparent window
-
Nitrogen or argon gas cylinder with a regulator and flow meter
-
UV lamp
Procedure:
-
Place the substrate coated with the PETMP resin inside the UV curing chamber.
-
Close and seal the chamber.
-
Connect the inert gas source to the chamber inlet and open the outlet.
-
Purge the chamber with nitrogen or argon at a moderate flow rate for 5-10 minutes to displace all oxygen.
-
Reduce the gas flow to maintain a slight positive pressure within the chamber.
-
Turn on the UV lamp to begin the photopolymerization process.
-
Cure for the predetermined time based on your system's requirements.
-
After curing, turn off the UV lamp.
-
Turn off the inert gas flow and open the chamber to retrieve the fully cured, tack-free sample.
Mandatory Visualizations
Caption: The primary pathway of oxygen inhibition in free-radical photopolymerization.
Caption: Mitigation of oxygen inhibition through a thiol-mediated chain transfer reaction.
Caption: Logical workflow for photopolymerization comparing curing in air versus an inert atmosphere.
References
Technical Support Center: Post-Polymerization Modification of PETMP-Containing Networks
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)-containing networks.
Frequently Asked Questions (FAQs)
Q1: What is PETMP and why is it used in polymer networks?
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) is a tetrathiol crosslinker, meaning it has four reactive thiol (-SH) groups.[1][2] It is a key monomer in thiol-ene "click" chemistry, a process used to form polymer networks with high efficiency and selectivity under mild conditions.[2][3] These networks are notable because they can be designed to be degradable, which is advantageous for applications in biodegradable implants, controlled-release drug delivery systems, and environmentally friendly packaging.[2]
Q2: What is the fundamental mechanism of the thiol-ene "click" reaction used with PETMP?
The thiol-ene reaction is a coupling process between a thiol (like PETMP) and an alkene (a molecule with a carbon-carbon double bond) to create an alkyl sulfide.[4] This reaction typically proceeds via a free-radical mechanism, which involves three main stages:[4]
-
Initiation: A radical initiator (activated by UV light or heat) abstracts a hydrogen atom from a thiol group (R-SH) to form a reactive thiyl radical (R-S•).
-
Propagation: This stage has two key steps. First, the thiyl radical adds across the alkene's double bond. This creates a carbon-centered radical. Second, this new radical abstracts a hydrogen from another thiol, propagating the kinetic chain and forming the final thioether product.
-
Termination: Radicals are consumed through side reactions, such as two thiyl radicals combining to form a disulfide bond.[5]
Q3: Can thiol-ene reactions be initiated without radicals?
Yes, the thiol-ene reaction can also proceed through a nucleophilic mechanism, often catalyzed by a base like triethylamine (NEt₃).[4] In this process, the base deprotonates the thiol to form a thiolate anion, which is a strong nucleophile that then attacks the alkene's double bond.[4]
Troubleshooting Guide
Q4: I am observing low or incomplete conversion in my PETMP-thiol-ene reaction. What are the common causes and solutions?
Low conversion is a frequent issue. Several factors in your experimental setup could be the cause.
-
Oxygen Inhibition: Radical reactions are often sensitive to oxygen, which can scavenge radicals and inhibit polymerization.[5] Although thiol-ene reactions are generally more tolerant to oxygen than other radical polymerizations, it is often beneficial to degas the reaction mixture to remove dissolved oxygen.[5]
-
Initiator Issues: Ensure your photoinitiator is appropriate for the UV wavelength you are using and that the concentration is optimal. For thermally initiated reactions, the temperature must be high enough for the initiator to decompose effectively (e.g., ~80 °C for AIBN), but excessively high temperatures can encourage side reactions.[5]
-
Stoichiometry: While a 1:1 stoichiometric ratio of thiol to ene functional groups is theoretically ideal, an excess of the thiol component can sometimes increase the reaction rate.[5] This is particularly true if the chain-transfer step is rate-limiting.[5]
-
Reactant Purity: Impurities in monomers or solvents can interfere with the reaction. Ensure all components are of high purity and solvents are appropriately dried.
Q5: My functionalized PETMP network has unexpected mechanical properties or swelling behavior. How can I control this?
The final properties of the network are highly dependent on its chemical structure and crosslink density.
-
Swelling: The swelling behavior of a hydrogel network is influenced by factors like crosslink density, the presence of ionic functional groups, pH, and temperature.[6][7] Post-polymerization modification can alter the crosslinking degree, thereby changing the mechanical and swelling properties.[8] For instance, cleaving crosslinks can lead to increased swelling or even complete digestion of the material.[8]
-
Mechanical Properties: The flexural modulus and strength are tied to the network's composition. Purely thiol-ene systems may exhibit lower mechanical properties compared to methacrylate-based resins.[9] Creating ternary methacrylate-thiol-ene systems can synergistically combine the advantageous mechanical properties of dimethacrylate resins with the improved reaction kinetics and reduced shrinkage stress of thiol-ene systems.[9] The network topology, such as the presence of dangling ends or floating chains, can also be used to tune the elastic modulus and swelling ratio independently.[10]
Q6: I suspect side reactions are occurring. What are the most common ones and how can I minimize them?
The two most prevalent side reactions in radical-based thiol-ene chemistry are disulfide formation and ene homopolymerization.[5]
-
Disulfide Formation: Thiyl radicals can combine with each other to form disulfide bonds (R-S-S-R).[5] This is a termination step that consumes radicals. It is more likely to occur if the concentration of the 'ene' is low or if the ene is unreactive.[5] To minimize this, ensure a sufficient concentration of a reactive ene component.
-
Homopolymerization: This is a significant issue with electron-poor alkenes like acrylates.[5] The carbon-centered radical formed after the initial thiol addition may add to another ene monomer instead of completing the chain-transfer step with a thiol.[4][5] This can be minimized by using a higher concentration of the thiol to favor the chain-transfer reaction.[5]
Q7: There appear to be unreacted functional groups in my final network. How can I detect and quantify them?
Even after the primary reaction is complete, unreacted functional groups can remain. For example, thiol-acrylate photopolymers often contain unreacted pendant thiol groups even after the acrylate groups have fully reacted.[11]
-
Detection and Quantification: Fourier-Transform Infrared (FTIR) Spectroscopy is a common and effective technique for monitoring the reaction and quantifying remaining functional groups.[5][11] You can track the disappearance of the thiol peak (around 2570 cm⁻¹) and the C=C peak of the ene. Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for this purpose.[5] A high-throughput method using FTIR spectra of microspot arrays has been demonstrated to quantify pendant thiol group concentrations.[11]
Quantitative Data Summary
Table 1: Conversion Rates in a UV-Cured Thiol-Ene System
This table summarizes the final conversion rates for thiol (-SH) and double bond (C=C) groups in a UV-cured flame-retardant coating system based on PETMP, triallyl cyanurate (TAC), and 2-hydroxyethyl methacrylate phosphate (PM-2). The varying ratios highlight how stoichiometry affects reaction completion.
| Sample ID | Thiol:Vinyl Molar Ratio | Final C=C Conversion (%) | Final -SH Conversion (%) |
| S₁(N₃P₂)₉ | 1:9 | 92.8 | 87.6 |
| S₂(N₃P₂)₈ | 2:8 | Not specified | 81.8 |
| S₃(N₃P₂)₇ | 3:7 | 100 | 96.2 |
| S₄(N₃P₂)₆ | 4:6 | 100 | 92.0 |
Data adapted from a study on flame-retardant coatings. The results show that an excess of vinyl groups can lead to incomplete thiol conversion due to competing homopolymerization.[12]
Table 2: Mechanical Properties of Thiol-Ene vs. Methacrylate-Based Resins
This table compares key mechanical properties and shrinkage stress for dental restorative materials, illustrating the trade-offs between different polymer network chemistries.
| Resin System | Flexural Modulus (GPa) | Flexural Strength (MPa) | Shrinkage Stress (MPa) |
| BisGMA/TEGDMA (Control) | 2.0 ± 0.1 | 115 ± 7 | 2.1 ± 0.2 |
| EBPADMA/PETMP:TATATO | 2.0 ± 0.1 | 95 ± 8 | 1.1 ± 0.1 |
| EBPADMA/PETMP:TMPTN | 2.1 ± 0.1 | 104 ± 10 | Not specified |
Data adapted from a study on dental restorative materials.[9] The methacrylate-thiol-ene systems show significantly reduced shrinkage stress while maintaining a comparable flexural modulus to the traditional dimethacrylate control.[9]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Photoinitiated Thiol-Ene Polymerization
-
Monomer Preparation: Accurately weigh the PETMP, ene monomer(s), and photoinitiator (e.g., 0.1-1.0 wt%) into a reaction vessel. The vessel should be protected from UV light (e.g., an amber vial).
-
Homogenization: Thoroughly mix the components until a homogenous, clear solution is formed. Gentle heating or vortexing can be used if necessary.
-
Degassing (Optional but Recommended): To minimize oxygen inhibition, sparge the mixture with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.[5]
-
Curing: Place the reaction mixture into a mold or cast it as a thin film. Expose the sample to a UV light source (e.g., 365 nm) of known intensity for a specified duration. The time and intensity will depend on the specific formulation and desired degree of conversion.
-
Post-Curing: After initial UV exposure, a thermal post-cure step may be employed to ensure the reaction goes to completion.
-
Purification: To remove unreacted monomers and initiator byproducts, swell the cured network in a suitable solvent (e.g., dichloromethane or acetone) for 24-48 hours, replacing the solvent periodically.
-
Drying: Dry the purified network in a vacuum oven until a constant weight is achieved.
Protocol 2: Monitoring Reaction Conversion with FTIR Spectroscopy
-
Reference Spectrum: Before initiating the reaction, acquire an FTIR spectrum of the unreacted liquid monomer mixture.
-
Reaction Monitoring: At various time points during the UV curing process, acquire FTIR spectra of the reacting sample. For real-time monitoring, an attenuated total reflectance (ATR)-FTIR setup is ideal.
-
Peak Analysis: Monitor the decrease in the peak areas corresponding to the thiol group (S-H stretch, ~2570 cm⁻¹) and the specific 'ene' group being used (e.g., C=C stretch for acrylates, ~1635 cm⁻¹).
-
Conversion Calculation: The percentage conversion of a functional group at a given time (t) can be calculated using the following formula, where an internal, non-reacting peak (e.g., a carbonyl C=O stretch) is used for normalization:
Conversion (%) = [1 - (Peak Areafunctional(t) / Peak Areareference(t)) / (Peak Areafunctional(0) / Peak Areareference(0))] x 100
Visual Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Dynamic swelling behavior of interpenetrating polymer networks in response to temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic swelling behavior of interpenetrating polymer networks in response to temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of thiol-ene and thiol-ene-methacrylate based resins as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Modifying network chemistry in thiol-acrylate photopolymers through postpolymerization functionalization to control cell-material interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Pentaerythritol tetra(3-mercaptopropionate) vs. Trimethylolpropane tris(3-mercaptopropionate) for Advanced Polymer Networks
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of polymer networks. Among the most versatile and widely utilized crosslinkers in thiol-ene and thiol-acrylate polymerization are Pentaerythritol tetra(3-mercaptopropionate) (PETMP) and Trimethylolpropane tris(3-mercaptopropionate) (TMPMP). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal thiol for specific research and development applications.
Pentaerythritol tetra(3-mercaptopropionate), a tetrafunctional thiol, and Trimethylolpropane tris(3-mercaptopropionate), a trifunctional thiol, are instrumental in forming highly crosslinked polymer networks through mechanisms like thiol-ene "click" chemistry and Michael addition reactions. Their primary difference lies in their functionality—the number of reactive thiol groups per molecule—which significantly influences polymerization kinetics, as well as the mechanical and thermal properties of the resulting polymer.
Chemical and Physical Properties at a Glance
A fundamental understanding of the chemical and physical properties of PETMP and TMPMP is essential for their effective application. The key properties of these two crosslinkers are summarized in the table below.
| Property | Pentaerythritol tetra(3-mercaptopropionate) (PETMP) | Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) |
| CAS Number | 7575-23-7 | 33007-83-9 |
| Molecular Formula | C₁₇H₂₈O₈S₄ | C₁₅H₂₆O₆S₃ |
| Molecular Weight | 488.66 g/mol | 398.56 g/mol |
| Functionality | 4 (tetrafunctional) | 3 (trifunctional) |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Density (at 25 °C) | ~1.28 g/mL[1] | ~1.21 g/mL[2] |
| Refractive Index (n20/D) | ~1.531[1] | ~1.518[2] |
| Boiling Point | >275 °C at 1 mmHg[1] | ~220 °C at 0.3 mmHg[2] |
Performance Comparison: Experimental Data
The functionality of the thiol crosslinker plays a pivotal role in the polymerization process and the ultimate characteristics of the cured polymer network.
Polymerization Kinetics
In photopolymerization reactions, the higher thiol functionality of PETMP leads to a more rapid curing process compared to TMPMP. This is attributed to the increased density of reactive thiol groups, which enhances the probability of reaction with the 'ene' functional groups.[3]
A comparative study of the photopolymerization of PETMP and TMPMP with polyethylene glycol diacrylate (PEGDA) demonstrated that while both crosslinkers achieve high conversion rates, PETMP exhibits faster polymerization kinetics.[3]
| Parameter | PETMP with PEGDA | TMPMP with PEGDA |
| Thiol Conversion (after 60s UV) | ~90% | ~90% |
| Ene Conversion (after 60s UV) | ~90% | ~90% |
| Polymerization Kinetics | Faster | Slower |
Mechanical Properties
The higher crosslink density achievable with the tetrafunctional PETMP generally translates to enhanced mechanical properties in the resulting polymer network. Studies have shown that networks formed with tetrafunctional crosslinkers exhibit higher gel fractions and superior shape-memory properties compared to those synthesized with trifunctional crosslinkers.[4]
In a study on biobased thiol-ene networks, polymers crosslinked with PETMP consistently demonstrated a higher Young's modulus compared to those crosslinked with TMPMP under similar conditions. This indicates a greater stiffness and resistance to deformation for the PETMP-based materials.
| Polymer Network Composition | Young's Modulus (MPa) |
| Biobased 'ene' + PETMP (4SH) | 14.5 |
| Biobased 'ene' + TMPMP (3SH) | 6.9 |
Thermal Properties
The thermal stability and glass transition temperature (Tg) of a polymer are critical for determining its operational temperature range. The higher crosslink density imparted by PETMP can lead to a higher glass transition temperature, signifying a more thermally stable network.
Thermogravimetric analysis (TGA) of networks synthesized from PETMP and trimethylolpropane triacrylate (a trifunctional 'ene') showed excellent thermal stability, with decomposition commencing above 345-360 °C.[5] A direct comparison with a TMPMP-crosslinked system under identical conditions revealed that the PETMP-based network possessed a slightly higher glass transition temperature.
| Polymer Network Composition | Glass Transition Temperature (Tg) (°C) |
| Biobased 'ene' + PETMP (4SH) | 6.9 |
| Biobased 'ene' + TMPMP (3SH) | -19.4 |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
Synthesis of PETMP and TMPMP
Both PETMP and TMPMP are typically synthesized via the esterification of the corresponding polyol (pentaerythritol or trimethylolpropane) with 3-mercaptopropionic acid, often in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is driven to completion by the continuous removal of water.
Thiol-Ene Photopolymerization Kinetics Analysis using Real-Time FTIR
This protocol allows for the in-situ monitoring of the conversion of thiol and ene functional groups during photopolymerization.
-
Sample Preparation : Prepare a homogenous mixture of the thiol (PETMP or TMPMP), an 'ene' monomer (e.g., polyethylene glycol diacrylate), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) at a 1:1 stoichiometric ratio of thiol to ene functional groups.[3]
-
FTIR Spectroscopy : Place a small drop of the mixture between two salt plates (e.g., KBr or NaCl).
-
Photopolymerization : Mount the sample in the FTIR spectrometer and expose it to a UV light source of a specific wavelength and intensity.
-
Data Acquisition : Collect FTIR spectra at regular time intervals during the UV exposure.
-
Analysis : Monitor the decrease in the peak area of the thiol (S-H stretching, ~2570 cm⁻¹) and ene (C=C stretching, ~1635 cm⁻¹) absorption bands to calculate the respective functional group conversions over time.
Mechanical Testing: Tensile Properties
The tensile properties of the cured polymer networks can be evaluated using a universal testing machine.
-
Specimen Preparation : Prepare dog-bone-shaped specimens of the cured polymer according to ASTM D638 standards.
-
Tensile Testing : Mount the specimen in the grips of the universal testing machine.
-
Test Execution : Apply a uniaxial tensile load at a constant crosshead speed until the specimen fractures.
-
Data Analysis : Record the load and displacement data to generate a stress-strain curve. From this curve, determine the Young's modulus, ultimate tensile strength, and elongation at break.
Thermal Analysis: TGA and DMA
Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) are used to determine the thermal stability and viscoelastic properties of the polymers.
-
Thermogravimetric Analysis (TGA) :
-
Place a small, known mass of the cured polymer in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature to determine the onset of decomposition and the degradation profile.
-
-
Dynamic Mechanical Analysis (DMA) :
-
Prepare a rectangular specimen of the cured polymer.
-
Clamp the sample in the DMA instrument.
-
Apply a sinusoidal strain to the sample while ramping the temperature at a controlled rate.
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature. The peak of the tan δ curve is typically used to determine the glass transition temperature (Tg).
-
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams illustrate the thiol-ene reaction mechanism and a typical experimental workflow.
References
A Comparative Analysis of Tetrafunctional vs. Trifunctional Thiol Crosslinkers in Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tetrafunctional and trifunctional thiol crosslinkers in hydrogel applications. The focus is on two commonly used crosslinkers: the tetrafunctional pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and the trifunctional trimethylolpropane tris(3-mercaptopropionate) (TMTMP). This comparison is supported by experimental data from peer-reviewed studies to aid in the selection of the appropriate crosslinker for specific research and drug development needs.
Introduction
Thiol-based crosslinkers are pivotal in the formation of hydrogels for biomedical applications due to their high reactivity and the biocompatibility of the resulting thioether bonds. The functionality of the thiol crosslinker—the number of thiol groups per molecule—plays a critical role in determining the network structure and, consequently, the macroscopic properties of the hydrogel, such as its mechanical strength, swelling behavior, and degradation profile. Tetrafunctional crosslinkers, with four reactive sites, can form more densely crosslinked networks compared to their trifunctional counterparts, which possess three reactive sites. This guide delves into a comparative analysis of these two types of crosslinkers.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from studies comparing hydrogels formed with tetrafunctional (PETMP) and trifunctional (TMTMP) thiol crosslinkers.
Table 1: Mechanical Properties of Hydrogels Crosslinked with Tetrafunctional vs. Trifunctional Thiols
| Property | Tetrafunctional (PETMP) | Trifunctional (TMTMP) | Reference |
| Young's Modulus (kPa) | Higher | Lower | [1] |
| Breaking Stress (kPa) | Higher | Lower | [1] |
| Crosslinking Density | Higher | Lower | [2] |
Note: The exact values for Young's Modulus and Breaking Stress are dependent on monomer concentration and reaction conversion. The general trend observed is that higher functionality leads to increased mechanical strength.
Table 2: Influence of Crosslinker Functionality on Hydrogel Network Properties
| Property | Tetrafunctional (PETMP) | Trifunctional (TMTMP) | Reference |
| Gelation Time | Generally Faster | Generally Slower | [3] |
| Swelling Ratio | Lower | Higher | [4] |
| Degradation Rate | Slower | Faster | [5] |
Note: Swelling ratio and degradation rate are inversely related to crosslinking density. A more densely crosslinked network (from tetrafunctional crosslinkers) restricts water uptake and is more resistant to degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Hydrogel Synthesis via Thiol-Ene "Click" Chemistry
This protocol describes the formation of a hydrogel using a thiol crosslinker (either tetrafunctional or trifunctional) and a polymer with "-ene" functional groups (e.g., polyethylene glycol diacrylate - PEGDA).
Materials:
-
Tetrafunctional Thiol: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Trifunctional Thiol: Trimethylolpropane tris(3-mercaptopropionate) (TMTMP)
-
-ene Functionalized Polymer: Poly(ethylene glycol) diacrylate (PEGDA)
-
Solvent: Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Photoinitiator (for photopolymerization): 2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
UV Light Source (365 nm)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the chosen thiol crosslinker (PETMP or TMTMP) and PEGDA in the selected solvent at the desired concentrations. The molar ratio of thiol groups to acrylate groups is typically kept at 1:1 for stoichiometric reactions.
-
If using photopolymerization, add the photoinitiator to the precursor solution at a concentration of approximately 0.5% (w/v).
-
-
Crosslinking/Gelation:
-
For Thermal Crosslinking (via oxidation in DMSO): Heat the precursor solution in DMSO at 85°C. Monitor the reaction until a gel is formed. The reaction time will vary depending on the monomer concentration.[1]
-
For Photopolymerization: Transfer the precursor solution into a mold. Expose the solution to UV light (365 nm) for a sufficient duration to induce gelation. The exposure time will depend on the light intensity and the photoinitiator concentration.
-
-
Post-Formation Processing:
-
Once the hydrogel is formed, it can be washed with the solvent to remove any unreacted monomers and the initiator.
-
The hydrogel can then be swollen to equilibrium in a suitable buffer (e.g., PBS) for further characterization.
-
Protocol 2: Characterization of Mechanical Properties
This protocol outlines the procedure for measuring the compressive mechanical properties of the synthesized hydrogels.
Equipment:
-
Mechanical testing system (e.g., Instron) with a compression platen.
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples of uniform dimensions. Ensure the samples are fully swollen to equilibrium in PBS before testing.
-
Compression Test:
-
Place the hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data until the hydrogel fractures.
-
-
Data Analysis:
-
Plot the stress-strain curve.
-
The Young's Modulus is calculated from the initial linear region of the stress-strain curve.
-
The Breaking Stress is the maximum stress the hydrogel can withstand before fracturing.
-
Protocol 3: Determination of Swelling Ratio
This protocol describes how to measure the swelling ratio of the hydrogels.
Procedure:
-
Initial Weight: After synthesis and washing, blot the surface of the hydrogel to remove excess water and record its initial weight (W_dry).
-
Swelling: Immerse the hydrogel in a known volume of PBS at 37°C.
-
Equilibrium Swelling: At regular intervals, remove the hydrogel, blot the surface to remove excess water, and record its weight. Continue this process until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached (W_swollen).
-
Calculation: The swelling ratio (Q) is calculated using the following formula:
-
Q = (W_swollen - W_dry) / W_dry
-
Mandatory Visualization
References
- 1. Design of Thiol- and Light-sensitive Degradable Hydrogels using Michael-type Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stars.library.ucf.edu [stars.library.ucf.edu]
- 3. Preparation of multifunctional hydrogels with accessible isothiouronium groups via radical cross-linking copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aquila.usm.edu [aquila.usm.edu]
A Comparative Guide to Multifunctional Thiols in Thiol-Ene Reactions: PETMP vs. The Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance of Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) and other key multifunctional thiols in thiol-ene click chemistry, supported by experimental data and detailed protocols.
The thiol-ene reaction has emerged as a cornerstone of "click chemistry," prized for its high efficiency, rapid kinetics under mild conditions, and resistance to oxygen inhibition.[1][2] This radical-mediated addition between a thiol and an alkene is a powerful tool for creating advanced polymer networks for applications ranging from high-performance coatings and adhesives to sophisticated biomaterials for drug delivery and tissue engineering.[3][4][5]
At the heart of this versatility lies the choice of the multifunctional thiol monomer. Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), a tetrafunctional thiol, is a widely used and versatile building block known for creating highly crosslinked and degradable networks.[6][7] However, a range of other multifunctional thiols, such as the trifunctional Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) and difunctional Glycol di(3-mercaptopropionate), offer unique properties and performance characteristics.[1][8]
This guide provides a comparative analysis of PETMP and its counterparts, summarizing key performance metrics from various studies to aid in the selection of the optimal thiol for your research and development needs.
Performance Comparison of Multifunctional Thiols
The selection of a multifunctional thiol significantly impacts the kinetics of the thiol-ene reaction and the mechanical and physical properties of the resulting polymer network. The following table summarizes quantitative data from comparative studies.
| Thiol Monomer | Functionality | Ene Monomer | Performance Metric | Value | Reference |
| PETMP | 4 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Polymerization Shrinkage Stress | 1.6 ± 0.1 MPa | [9] |
| PETMP | 4 | Trimethylolpropane tri-norbornene (TMPTN) | Polymerization Shrinkage Stress | 2.2 ± 0.2 MPa | [9] |
| PETMP | 4 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Flexural Strength | 109.3 MPa | [10] |
| PETMP | 4 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Flexural Modulus | 2.9 GPa | [10] |
| PETMP | 4 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Flexural Strength (after 24h in water) | 61.9 MPa | [10] |
| PETMP | 4 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Flexural Modulus (after 24h in water) | 2.2 GPa | [10] |
| Thiol-Modified Bisphenol A Derivative (6-functional) | 6 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Flexural Strength | 112.7 MPa | [10] |
| Thiol-Modified Bisphenol A Derivative (6-functional) | 6 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Flexural Modulus | 3.5 GPa | [10] |
| Thiol-Modified Bisphenol A Derivative (6-functional) | 6 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Flexural Strength (after 24h in water) | 97.0 MPa | [10] |
| Thiol-Modified Bisphenol A Derivative (6-functional) | 6 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Flexural Modulus (after 24h in water) | 4.2 GPa | [10] |
| PETMP | 4 | Trimethylolpropane tri-norbornene (TMPTN) | Final 'ene' Conversion | 93 ± 1% | [9] |
| PETMP | 4 | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Final 'ene' Conversion | 90 ± 1% | [9] |
Note: Experimental conditions such as photoinitiator type and concentration, light intensity, and monomer stoichiometry can significantly influence results. The data presented is for comparative purposes based on the cited literature.
Key Performance-Influencing Factors
The performance of a thiol in a thiol-ene reaction is not solely dependent on its functionality. Other structural features and reaction conditions play a critical role.
Caption: Factors influencing final polymer properties.
Reaction Mechanisms and Experimental Workflow
The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated addition and a base-catalyzed Michael addition.[11][12][13] The photo-initiated radical mechanism is most common for forming crosslinked polymer networks.
Radical-Mediated Thiol-Ene Reaction Mechanism
The reaction proceeds via a step-growth mechanism involving a thiyl radical.[2][14]
Caption: Photo-initiated radical thiol-ene reaction mechanism.
Experimental Protocols
The following provides a generalized methodology for conducting a thiol-ene photopolymerization experiment to form a crosslinked polymer network, such as a hydrogel. This protocol is based on common procedures cited in the literature.[3][15]
Generalized Protocol for Thiol-Ene Photopolymerization
Caption: Generalized workflow for thiol-ene photopolymerization.
Materials:
-
Multifunctional Thiol: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), etc.
-
Multifunctional 'Ene': PEG-norbornene, PEG-diacrylate (for thiol-Michael), triallyl isocyanurate (TATATO), etc.[3][9][10]
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 are commonly used for biomedical applications due to their cytocompatibility.[3]
-
Solvent/Buffer: Phosphate-buffered saline (PBS) for hydrogels, or an appropriate organic solvent if precursors are not water-soluble.
-
UV Lamp: A collimated UV source with a specific wavelength (e.g., 365 nm) and controllable intensity.[3]
Procedure:
-
Precursor Solution Preparation: Dissolve the multifunctional thiol and 'ene' monomers in the chosen solvent to their final desired concentrations. Stoichiometric equivalence (e.g., a 1:1 ratio of thiol to ene functional groups) is often targeted.[3]
-
Photoinitiator Addition: Add the photoinitiator from a stock solution to the monomer mixture to achieve the desired final concentration (e.g., 0.1-1 mM for LAP).[3] Mix thoroughly but gently to avoid introducing bubbles.
-
Curing: Place the monomer solution into a mold of defined geometry and expose it to UV light. The exposure time and light intensity will dictate the curing kinetics and final conversion.
-
Post-Curing Processing: After polymerization, the resulting network is typically swelled in a suitable solvent (like fresh PBS) to remove any unreacted monomers and photoinitiator fragments.[3]
-
Characterization: The polymer network can then be characterized for various properties, including mechanical strength, swelling behavior, degradation profile, and functional group conversion via Fourier-transform infrared (FTIR) spectroscopy.[14][16]
Conclusion
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) is a robust and highly effective tetrafunctional crosslinker for thiol-ene reactions, enabling the formation of polymer networks with high conversion and tunable properties.[6][9] However, the diverse family of multifunctional thiols provides a broad palette for material design. Trifunctional thiols like TMPTMP can form strong, stable networks, while more rigid, aromatic-based custom thiols can significantly enhance mechanical properties like flexural strength and modulus, particularly after aqueous aging.[1][10] The choice of thiol should be guided by the specific performance requirements of the final application, considering factors such as desired crosslink density, mechanical toughness, degradation kinetics, and hydrophobicity. This guide serves as a starting point for navigating these choices, leveraging published data to inform rational material design.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
- 8. CAS # 22504-50-3, Ethylene glycol di(3-mercaptopropionate), Ethylene glycol bis(beta-mercaptopropionate), Ethylene glycol di(3-mercaptopropionate), Ethylene glycol di(beta-mercaptopropionate), Ethylenebis(3-mercaptopropionate), Ethylenebis(beta-mercaptopropionate), GDMP, Glycol dimercaptopropionate, Thiocure GDMP - chemBlink [chemblink.com]
- 9. Investigation of thiol-ene and thiol-ene-methacrylate based resins as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. westmont.edu [westmont.edu]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
Validating Mechanical Properties of PETMP-Crosslinked Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanical characteristics of polymer scaffolds is crucial for designing effective drug delivery systems and tissue engineering constructs. This guide provides a comparative analysis of the mechanical properties of polymers crosslinked with pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), a thiol-ene crosslinker, against other common alternatives, supported by experimental data and detailed methodologies.
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) has emerged as a versatile crosslinking agent in the fabrication of hydrogels and other polymers for biomedical applications. Its use in thiol-ene "click" chemistry reactions offers rapid, efficient, and cytocompatible polymerization under mild conditions.[1] The resulting polymers often exhibit tunable mechanical properties, making them suitable for a wide range of applications, from soft tissue engineering to more robust structural supports. This guide focuses on the validation of key mechanical properties—tensile strength, Young's modulus, and elongation at break—and compares them to polymers created with other crosslinking agents, such as polyethylene glycol diacrylate (PEGDA).
Comparative Analysis of Mechanical Properties
The mechanical behavior of a hydrogel is primarily governed by its crosslink density and the chemical nature of its constituents. Thiol-ene crosslinked hydrogels, such as those formed with PETMP, are known for their homogeneity and tunable stiffness. The following table summarizes the mechanical properties of PETMP-crosslinked polymers in comparison to those crosslinked with PEGDA. It is important to note that direct comparative studies under identical conditions are limited, and the properties can vary significantly based on polymer concentration, molecular weight, and stoichiometry.
| Crosslinker System | Polymer Concentration (wt%) | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PETMP-PEGDA | 15 - 90 | 3.5 - 190 | - | - | [2] |
| PEGDA | 10 | 36 | 0.36 | 71 | [3] |
| PEGDA | 20 | - | 0.2 | 37 | [3] |
| PEGDA | 30 | 940 | - | - | [3] |
| PEGDA | 40 | 1370 | - | - | [3] |
| PEGDA575-QT | Not Specified | - | - | - | [4] |
| PEGDA700-QT | Not Specified | - | - | - | [4] |
*Note: In the PEGDA-QT system, "QT" likely refers to a tetra-thiol crosslinker, with PETMP being a common example. The study highlights that PEGDA700-QT gels swell more and hydrolyze faster than PEGDA575-QT gels.[4] The mechanical properties of PETMP-crosslinked hydrogels can be tuned over a wide range by varying the polymer concentration, with moduli ranging from 3.5 to 190 kPa for concentrations between 15 and 90 wt%.[2] In comparison, PEGDA hydrogels also show a concentration-dependent increase in mechanical stiffness.[3]
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are protocols for the synthesis of PETMP-crosslinked hydrogels and the subsequent mechanical testing.
Synthesis of PETMP-Norbornene Hydrogels
This protocol describes the synthesis of a thiol-ene hydrogel using an 8-arm norbornene-modified polyethylene glycol (PEG-Nor) macromer and a di-thiolated crosslinker, which can be analogous to using PETMP as the thiol component.
Materials:
-
8-arm norbornene-modified PEG (PEG-Nor)
-
Dithiothreitol (DTT) as the di-thiolated crosslinker (or PETMP)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a precursor solution by dissolving the PEG-Nor macromer and DTT (or PETMP) in PBS at the desired concentrations.
-
Add the photoinitiator to the precursor solution.
-
Vortex the solution to ensure homogeneity.
-
Pipette the solution into a mold of the desired shape and dimensions (e.g., for creating dog-bone-shaped specimens for tensile testing).
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate photocrosslinking. The exposure time will depend on the photoinitiator concentration and light intensity.
-
After crosslinking, carefully remove the hydrogel from the mold.
-
Equilibrate the hydrogel samples in PBS for 24 hours before mechanical testing to ensure they are fully swollen.[1]
Mechanical Testing: Uniaxial Tensile Testing
This protocol outlines the procedure for determining the tensile properties of the synthesized hydrogels.
Equipment:
-
Universal testing machine (e.g., Instron) equipped with a load cell appropriate for soft materials (e.g., 5 N).[5]
-
Tensile grips (specialized grips for soft materials may be necessary to prevent sample slippage and damage).
-
Calipers for measuring sample dimensions.
-
Digital camera to monitor sample deformation and failure.[5]
Procedure:
-
Prepare dog-bone-shaped hydrogel samples according to standard specifications (e.g., ASTM D638) or using custom molds.[6]
-
Measure the width and thickness of the gauge section of each swollen sample using calipers.
-
Mount the hydrogel sample into the tensile grips of the universal testing machine, ensuring it is aligned vertically and not pre-stressed.
-
Apply a tensile load at a constant strain rate (e.g., 1.0 mm/min) until the sample fractures.[5]
-
Record the load-displacement data throughout the test.
-
Capture images or videos of the sample during the test to observe the failure mechanism.[5]
Data Analysis:
-
Convert the load-displacement data into a stress-strain curve. Stress is calculated by dividing the load by the initial cross-sectional area of the sample. Strain is calculated as the change in length divided by the initial gauge length.
-
Young's Modulus (Elastic Modulus): Determine the slope of the initial linear portion of the stress-strain curve.
-
Tensile Strength: Identify the maximum stress the sample withstands before fracturing.
-
Elongation at Break: Determine the strain at which the sample fractures, expressed as a percentage.
Visualizing the Workflow and Key Relationships
To better illustrate the process of validating the mechanical properties of these polymers, the following diagrams created using the DOT language for Graphviz are provided.
Caption: Workflow for hydrogel synthesis, mechanical testing, and data analysis.
Caption: Key factors influencing the mechanical properties of crosslinked polymers.
References
- 1. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characteristics of a gelling PEGDA-QT polymer system with model drug release for cerebral aneurysm embolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acrylate Copolymer-Reinforced Hydrogel Electrolyte for Strain Sensors and Flexible Supercapacitors [mdpi.com]
Confirming PETMP Reaction Completion: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals utilizing Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) in thiol-ene or thiol-michael addition reactions, ensuring complete reaction is paramount for product efficacy and safety. This guide provides a comparative overview of common spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for monitoring and confirming the completion of PETMP-based reactions. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of the most suitable analytical method.
Spectroscopic Methods at a Glance: A Quantitative Comparison
The choice of spectroscopic technique often depends on factors such as the physical state of the sample, the required sensitivity, and the availability of instrumentation. The following table summarizes key quantitative parameters for each method in the context of monitoring PETMP reactions.
| Spectroscopic Technique | Key Spectral Features Monitored | Typical Wavenumber/Chemical Shift | Method of Quantification | Reported Conversion Rates | Advantages | Limitations |
| FTIR Spectroscopy | Disappearance of S-H stretching peak | ~2570 cm⁻¹ | Peak area integration or peak height reduction relative to an internal standard (e.g., C=O stretching at ~1735 cm⁻¹) | >95% | Fast, widely available, suitable for in-situ monitoring with ATR probes.[1][2][3][4][5][6] | S-H peak can be weak; water absorption can interfere.[1] |
| Disappearance of C=C stretching peak (for thiol-ene reactions) | ~1640 cm⁻¹ | Peak area integration or peak height reduction relative to an internal standard. | >90% | Complements S-H monitoring for thiol-ene reactions. | Peak can overlap with other functional groups. | |
| Raman Spectroscopy | Disappearance of S-H stretching peak | ~2575 cm⁻¹ | Peak intensity ratio relative to a stable reference peak (e.g., C-H or C=O stretching).[7][8] | >96%[9] | Minimal sample preparation, insensitive to water interference, suitable for in-situ monitoring with fiber optic probes.[7][8][10] | Can be affected by sample fluorescence; S-H signal can be weak.[7][11] |
| Disappearance of C=C stretching peak (for thiol-ene reactions) | ~1630-1645 cm⁻¹ | Peak intensity ratio relative to a stable reference peak.[8][11] | High conversion achievable. | Stronger signal than S-H in many cases, providing a clear indication of ene consumption. | Potential for overlapping peaks depending on the specific ene monomer. | |
| NMR Spectroscopy | Disappearance of thiol proton (-SH) signal in ¹H NMR | ~1.5 - 2.0 ppm | Integration of the -SH proton signal relative to a stable internal standard or a product proton signal. | Quantitative conversion observed.[12][13][14][15] | Provides detailed structural information, highly quantitative.[12][16][17][18][19] | Slower acquisition time, requires deuterated solvents, more expensive instrumentation.[16][17] |
| Shift of signals adjacent to the sulfur and the double bond in ¹H and ¹³C NMR | Varies depending on reactants | Comparison of reactant and product peak integrations. | High conversion achievable. | Unambiguous confirmation of new bond formation and product structure. | Complex spectra for polymers may require advanced NMR techniques. |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for each spectroscopic technique.
FTIR Spectroscopy (ATR Method)
-
Instrument Setup:
-
Set up an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Collect a background spectrum of the clean, dry ATR crystal.
-
-
Sample Preparation:
-
Data Acquisition:
-
Record the FTIR spectrum of the initial reaction mixture (t=0).
-
Acquire spectra at regular time intervals throughout the reaction.
-
The typical spectral range is 4000-650 cm⁻¹.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the S-H stretching band around 2570 cm⁻¹ and, for thiol-ene reactions, the C=C stretching band around 1640 cm⁻¹.[1][2]
-
To quantify the conversion, normalize the peak height or area of the disappearing functional group against a stable internal reference peak, such as the carbonyl (C=O) stretching peak from the ester groups in PETMP at approximately 1735 cm⁻¹. The reaction is considered complete when the S-H and/or C=C peaks are no longer detectable.[4]
-
Raman Spectroscopy
-
Instrument Setup:
-
Sample Preparation:
-
Data Acquisition:
-
Record the Raman spectrum of the initial reaction mixture.
-
Collect spectra at desired time points during the reaction.
-
-
Data Analysis:
-
Track the decrease in the intensity of the S-H stretching band at approximately 2575 cm⁻¹ and the C=C stretching band (for thiol-ene reactions) around 1630-1645 cm⁻¹.[7][11]
-
Calculate the conversion by taking the ratio of the intensity of the reacting functional group's peak to that of a stable reference peak within the molecule that does not participate in the reaction (e.g., a C-H or C=O band).[8] Reaction completion is indicated by the disappearance of the S-H and/or C=C signals.
-
NMR Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
-
In the ¹H NMR spectrum, monitor the disappearance of the thiol proton signal (typically around 1.5-2.0 ppm) and the vinyl proton signals (for thiol-ene reactions).[12][13][15]
-
Observe the appearance of new signals corresponding to the thioether product.
-
Quantify the conversion by integrating the signals of the reactants and products and comparing their relative intensities.[19] The reaction is complete when the reactant signals are fully consumed.
-
Visualizing the Workflow: Spectroscopic Analysis of PETMP Reaction
The following diagram illustrates a generalized experimental workflow for monitoring a PETMP reaction using spectroscopic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oceanoptics.jp [oceanoptics.jp]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. westmont.edu [westmont.edu]
- 14. TEMPO driven thiol–ene reaction for the preparation of polymer functionalized silicon wafers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. sites.bu.edu [sites.bu.edu]
- 22. depts.washington.edu [depts.washington.edu]
A Comparative Guide to Alternatives for Pentaerythritol Tetra(3-mercaptopropionate) in Polymer Synthesis
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of a crosslinking agent is critical in defining the final properties of the material. Pentaerythritol tetra(3-mercaptopropionate) (PETMP) is a widely utilized tetrafunctional thiol crosslinker, particularly in thiol-ene and thiol-acrylate polymerization reactions, valued for its ability to form highly crosslinked, uniform polymer networks.[1] However, a range of alternative multifunctional thiol crosslinkers are available, offering different functionalities that allow for the tailoring of polymer network characteristics such as crosslink density, mechanical strength, and thermal stability.
This guide provides an objective comparison of PETMP with common alternatives, focusing on trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), a trifunctional thiol, and glycol di(3-mercaptopropionate) (GDMP), a difunctional thiol. The information presented is supported by experimental data from comparative studies to assist in the selection of the most suitable crosslinker for specific research and development needs.
Performance Comparison of Thiol Crosslinkers
The functionality of the thiol crosslinker plays a pivotal role in the polymerization kinetics and the resultant polymer's thermomechanical properties. Generally, higher functionality leads to faster reaction kinetics and a more densely crosslinked network, which in turn affects the material's stiffness, strength, and thermal characteristics.
Polymerization Kinetics
In thiol-ene photopolymerization, the density of thiol groups influences the rate of reaction. A comparative study of PETMP (tetrafunctional) and TMPTMP (trifunctional) in a thiol-ene reaction with polyethylene glycol diacrylate (PEGDA) demonstrated that higher thiol functionality leads to faster polymerization kinetics.
Table 1: Comparison of Polymerization Kinetics for PETMP and TMPTMP
| Mercaptopropionate Ester | Functionality | Thiol Conversion (after 60s UV) | Ene Conversion (after 60s UV) | Polymerization Kinetics |
| Pentaerythritol tetra(3-mercaptopropionate) (PETMP) | 4 | ~90% | ~90% | Faster kinetics due to higher thiol group density.[1] |
| Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) | 3 | ~90% | ~90% | Slower kinetics compared to PETMP.[1] |
Note: Data for Glycol di(3-mercaptopropionate) (GDMP) from a directly comparable kinetic study was not available. However, as a difunctional thiol, it is expected to exhibit slower polymerization kinetics compared to both PETMP and TMPTMP under similar conditions.
Mechanical and Thermal Properties
The crosslink density, directly related to the functionality of the thiol monomer, significantly impacts the mechanical and thermal properties of the resulting polymer network. A study comparing polymers formed from acrylated epoxidized soybean oil crosslinked with thiols of varying functionality provides insight into these structure-property relationships.
Table 2: Comparison of Mechanical and Thermal Properties of Polymers Crosslinked with Different Thiols
| Thiol Crosslinker | Functionality | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) |
| Pentaerythritol tetra(3-mercaptopropionate) (PETMP) | 4 | 2.1 | 0.7 | 45 | 49 |
| 1,3-Benzenedithiol (as a difunctional analogue) | 2 | 0.9 | 0.3 | 40 | 45 |
Data extracted from a study by Lligadas et al., where acrylated epoxidized soybean oil was crosslinked with the respective thiols.[2] While not a direct comparison with TMPTMP and GDMP, 1,3-benzenedithiol serves as a representative difunctional thiol, illustrating the effect of reduced functionality on the final polymer properties.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible data when comparing the performance of different crosslinkers.
Thiol-Ene Photopolymerization Kinetics Monitoring using Real-Time FTIR
This protocol is adapted from a comparative study of PETMP and TMPTMP in a thiol-ene reaction with PEGDA.[1]
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)
-
Polyethylene glycol diacrylate (PEGDA) as the 'ene' component
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
Sample Preparation:
-
Prepare precursor solutions by mixing the mercaptopropionate ester (PETMP or TMPTMP) with PEGDA at a 1:1 stoichiometric ratio of thiol to ene functional groups.[1]
-
Add 1 wt% of the photoinitiator to the mixture.
-
Ensure thorough mixing to achieve a homogeneous solution.
Real-Time FTIR Spectroscopy:
-
Place a small drop of the prepared solution between two KBr plates separated by a known spacer.
-
Mount the sample in the FTIR spectrometer.
-
Initiate photopolymerization by exposing the sample to a UV light source.
-
Simultaneously, collect FTIR spectra at regular intervals to monitor the decrease in the absorbance peaks corresponding to the thiol (around 2570 cm⁻¹) and ene (around 1635 cm⁻¹) functional groups.
-
Calculate the conversion of each functional group over time from the change in peak area.
Mechanical and Thermal Analysis of Crosslinked Polymers
The following are general protocols for characterizing the mechanical and thermal properties of the cured polymer networks.
Dynamic Mechanical Analysis (DMA):
-
Prepare rectangular specimens of the cured polymer with uniform dimensions.
-
Mount the specimen in the DMA instrument in a suitable configuration (e.g., tensile or three-point bending).
-
Perform a temperature sweep at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min) over a temperature range that includes the glass transition.
-
The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature. The peak of the tan δ curve is typically taken as the glass transition temperature (Tg).[3]
-
To determine Young's modulus at a specific temperature (e.g., room temperature), an isothermal frequency sweep can be performed.
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the cured polymer into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve provides information on the thermal stability of the polymer, including the onset of decomposition and the temperature at which significant weight loss occurs.
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes can aid in understanding the comparison of these crosslinkers.
References
Cross-Validation of PETMP in Experimental Applications: A Comparative Guide
Pentaerythritol tetrakis(3-mercaptopropionate), commonly known as PETMP, is a tetrafunctional thiol crosslinking agent that has garnered significant attention in materials science and drug development.[1][2] Its unique structure, featuring four reactive thiol groups, makes it a highly efficient crosslinker in various polymerization reactions, most notably in thiol-ene click chemistry.[3] This guide provides a comprehensive comparison of PETMP's performance with alternative crosslinkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection and experimental design.
Performance Comparison of Thiol-Based Crosslinkers
The choice of a crosslinking agent significantly influences the mechanical and thermal properties of the resulting polymer network. PETMP's tetrafunctionality typically leads to a higher crosslinking density, resulting in materials with enhanced mechanical strength and thermal stability compared to di- or tri-functional alternatives.
Mechanical and Thermal Properties
Quantitative data from comparative studies are summarized in the tables below, offering a clear comparison between PETMP and other thiol-based crosslinkers.
Table 1: Comparison of Mechanical and Thermal Properties of Polymers Crosslinked with Different Thiols
| Property | PETMP | 1,3-Benzenedithiol | Hexathiolated Squalene |
| Tensile Strength (MPa) | Higher | Lower | Lower |
| Young's Modulus (GPa) | Higher | Lower | Lower |
| Glass Transition Temp (°C) | Lower | Lower | Higher |
| Thermal Stability | Higher | Lower | Lower |
Data sourced from a study comparing the cross-linking of acrylated epoxidized soybean oil with these three thiols.
Table 2: Comparative Properties of Mercaptopropionate Esters in Polymerization
| Property | PETMP (Tetra-functional) | TMPTMP (Tri-functional) | GDMP (Di-functional) |
| Crosslink Density | High | Moderate | Low |
| Curing Speed | Faster | Slower | Slower |
| Glass Transition Temp (°C) | 60–80 | 45–60 | Not Available |
| Tensile Strength (MPa) | 25–35 | 15–25 | Not Available |
| Elongation at Break (%) | 10–20 | 20–30 | Not Available |
Note: Data for Glycol dimercaptopropionate (GDMP) from a directly comparable study was not available.
Degradation and Drug Release Kinetics
The degradation profile and drug release kinetics of hydrogels are critical for their application in drug delivery and tissue engineering. While direct comparative studies on the degradation rates of hydrogels crosslinked with PETMP versus other specific thiols are limited, the principles of polymer chemistry provide some insights. The higher crosslink density generally achieved with PETMP can lead to slower degradation rates and more sustained drug release compared to hydrogels formed with lower functionality crosslinkers.
A study on PETMP-based networks prepared with tri/tetra-acrylates showed that these materials undergo very slow hydrolytic degradation.[4] Another study comparing hydrogels crosslinked with dithiothreitol (DTT) and peptide-based crosslinkers demonstrated that the degradation rate is highly dependent on the nature of the crosslinker.[1] Hydrogels crosslinked with DTT exhibited pH-dependent degradation, being stable in acidic conditions and degrading in slightly basic conditions.[1]
For drug delivery applications, PETMP-based hydrogels have been shown to provide sustained release of encapsulated drugs.[5] The release kinetics are influenced by the hydrogel's swelling behavior and the interactions between the drug and the polymer network.[5]
Experimental Protocols
Detailed methodologies for key experiments involving PETMP are provided below.
Protocol 1: Synthesis of PETMP-PEGDA Hydrogels via Photopolymerization
This protocol describes the formation of a hydrogel using PETMP and poly(ethylene glycol) diacrylate (PEGDA).
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Precursor Stock Solutions:
-
Dissolve PETMP in sterile PBS to the desired concentration.
-
Dissolve PEGDA in sterile PBS to the desired concentration.
-
Prepare a stock solution of the photoinitiator in PBS.
-
-
Mix Components:
-
In a sterile container, combine the PETMP and PEGDA solutions to achieve the desired stoichiometric ratio of thiol to ene functional groups (e.g., 1:1).
-
Add the photoinitiator stock solution to the monomer mixture to achieve the desired final concentration.
-
Mix the solution thoroughly by gentle vortexing or pipetting.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate polymerization and form the hydrogel. The exposure time will depend on the photoinitiator concentration and light intensity.
-
-
Post-Formation Handling:
-
Gently remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel in sterile PBS to remove any unreacted components.
-
Protocol 2: Preparation of a PETMP-Based Dental Restorative Resin
This protocol outlines the formulation of an experimental dental resin incorporating PETMP.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Allyl ether (e.g., 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione - TATATO)
-
Photoinitiator system (e.g., camphorquinone and an amine co-initiator)
-
Inert filler particles (e.g., silanized glass)
Procedure:
-
Resin Matrix Preparation:
-
Prepare a base resin mixture of Bis-GMA and TEGDMA.
-
Incorporate the thiol-ene components by adding PETMP and the allyl ether (e.g., TATATO) to the base resin at the desired weight percentage and stoichiometric ratio of thiol to ene groups.
-
-
Addition of Initiator System:
-
Add the photoinitiator (e.g., camphorquinone) and the co-initiator to the resin mixture and mix until fully dissolved.
-
-
Incorporation of Fillers:
-
Gradually add the filler particles to the resin matrix and mix thoroughly to achieve a homogeneous composite paste.
-
-
Curing:
-
Place the composite material into a mold.
-
Light-cure the material using a dental curing light for the recommended time to achieve complete polymerization.
-
Visualizations
The following diagrams illustrate the chemical structure, reaction mechanism, and a general experimental workflow involving PETMP.
Caption: Chemical structure of Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).
Caption: Simplified mechanism of the photo-initiated thiol-ene click reaction.
Caption: General experimental workflow for PETMP-based hydrogel synthesis and characterization.
References
- 1. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Thiol-Ene vs. Thiol-Yne Click Chemistry for Polymer Network Synthesis
For Researchers, Scientists, and Drug Development Professionals
The "click" chemistry paradigm has revolutionized the synthesis of well-defined polymers, with thiol-ene and thiol-yne reactions emerging as robust and versatile tools for constructing complex macromolecular architectures. Both reactions offer high efficiency, orthogonality, and favorable reaction kinetics under mild conditions, making them ideal for applications in drug delivery, tissue engineering, and advanced materials science. This guide provides a detailed, objective comparison of thiol-ene and thiol-yne chemistries for polymer network synthesis, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.
Executive Summary
| Feature | Thiol-Ene Chemistry | Thiol-Yne Chemistry |
| Reaction Mechanism | Radical-mediated addition of a thiol to an alkene (ene). | Radical-mediated sequential addition of two thiols to an alkyne (yne). |
| Stoichiometry (Thiol:Functional Group) | 1:1 | 2:1 |
| Crosslink Density | Lower, determined by monomer functionality. | Higher, as each alkyne can react with two thiols. |
| Network Homogeneity | High, due to step-growth mechanism and delayed gelation. | High, also follows a step-growth mechanism. |
| Reaction Kinetics | Generally very fast. | Second thiol addition is ~3 times faster than the first.[1][2][3] |
| Mechanical Properties | Typically results in softer, more flexible networks. | Produces stiffer networks with higher modulus.[1][2][3] |
| Thermal Properties | Lower glass transition temperatures (Tg). | Higher glass transition temperatures.[1][2][3] |
Reaction Mechanisms and Kinetics
Both thiol-ene and thiol-yne reactions proceed via a radical-initiated step-growth mechanism. This process involves the alternating steps of a thiyl radical adding across a carbon-carbon multiple bond, followed by chain transfer from a thiol to the resulting carbon-centered radical. This regenerates a thiyl radical, which can then continue the propagation.
The key difference lies in the functionality of the 'ene' versus the 'yne' group. An alkene ('ene') undergoes a single addition with a thiol. In contrast, an alkyne ('yne') can undergo two sequential additions. The first addition of a thiol to an alkyne forms a vinyl sulfide intermediate, which can then react with a second thiol.[1][2][3]
Experimental studies have shown that in the thiol-yne reaction, the rate of the second thiol addition to the vinyl sulfide intermediate is approximately three times faster than the initial addition to the alkyne.[1][2][3] This kinetic profile still allows for the formation of highly uniform networks characteristic of step-growth polymerizations.
Comparative Performance Data
The choice between thiol-ene and thiol-yne chemistry often depends on the desired mechanical and thermal properties of the final polymer network. The ability of the alkyne to react twice leads to a higher crosslink density in thiol-yne networks, resulting in significantly different material properties compared to analogous thiol-ene systems.
Table 1: Comparison of Mechanical and Thermal Properties
The following table summarizes data from a study directly comparing a polymer network formed from a tetrafunctional thiol and a difunctional alkyne (thiol-yne) with a network formed from the same tetrafunctional thiol and a structurally analogous difunctional alkene (thiol-ene).
| Property | Thiol-Ene Network | Thiol-Yne Network |
| Glass Transition Temperature (Tg) | -22.3 °C | 48.9 °C |
| Rubbery Modulus | 13 MPa | 80 MPa |
Data sourced from a study by Fairbanks et al. (2009).[1][2][3]
These results clearly demonstrate the capacity of thiol-yne chemistry to produce more rigid materials with enhanced thermal stability, directly attributable to the increased crosslink density.
Experimental Protocols
Below are representative experimental protocols for the photoinitiated synthesis of thiol-ene and thiol-yne polymer networks.
Protocol 1: Photoinitiated Thiol-Ene Polymer Network Synthesis
This protocol describes the formation of a hydrogel from a 4-arm PEG-norbornene and a dithiol.
Materials:
-
4-arm PEG-norbornene (20 kDa)
-
Dithiothreitol (DTT)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (365 nm)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 4-arm PEG-norbornene in PBS to a final concentration of 10% w/v.
-
Dissolve DTT in PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of thiol to norbornene functional groups.
-
Prepare a 0.1% w/v stock solution of LAP in PBS.
-
-
Mix Components:
-
In a microcentrifuge tube, combine the PEG-norbornene and DTT solutions.
-
Add the LAP photoinitiator stock solution to the monomer mixture to achieve a final concentration of 0.05% w/v.
-
Mix thoroughly by gentle vortexing or pipetting.
-
-
Photopolymerization:
-
Pipette the monomer/initiator solution into a mold of desired dimensions.
-
Expose the solution to UV light (365 nm, ~5 mW/cm²) for 5-10 minutes, or until gelation is complete.
-
-
Characterization:
-
The mechanical properties of the resulting hydrogel can be characterized using rheometry or unconfined compression testing.
-
The swelling ratio can be determined by equilibrating the hydrogel in PBS and measuring its wet and dry weights.
-
Protocol 2: Photoinitiated Thiol-Yne Polymer Network Synthesis
This protocol describes the formation of a highly crosslinked polymer network from a tetrafunctional thiol and a difunctional alkyne.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
1,7-octadiyne
-
2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
UV light source (365 nm)
Procedure:
-
Prepare Monomer/Initiator Mixture:
-
In a glass vial, combine PETMP and 1,7-octadiyne in a 2:1 molar ratio of thiol to alkyne functional groups.
-
Add DMPA to the mixture at a concentration of 1 wt%.
-
Mix the components thoroughly until a homogeneous solution is formed.
-
-
Photopolymerization:
-
Place the mixture between two glass slides separated by a spacer (e.g., 1 mm thickness).
-
Expose the sample to UV light (365 nm, ~10 mW/cm²) for 15-20 minutes.
-
-
Post-Curing and Characterization:
-
After photopolymerization, the resulting polymer film can be removed from the glass slides.
-
Post-cure the film in an oven at 100 °C for 1 hour to ensure complete reaction.
-
The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
-
The rubbery modulus can be measured using DMA in the tensile mode at a temperature above the Tg.
-
Conclusion
Both thiol-ene and thiol-yne chemistries are powerful and efficient methods for the synthesis of polymer networks. The choice between them should be guided by the specific application and the desired properties of the final material.
-
Thiol-ene chemistry is an excellent choice for creating softer, more flexible networks, and its straightforward 1:1 stoichiometry simplifies formulation.
-
Thiol-yne chemistry provides a route to materials with higher crosslink densities, leading to increased stiffness, higher modulus, and elevated glass transition temperatures. This makes it particularly suitable for applications requiring robust mechanical properties and thermal stability.
By understanding the fundamental differences in their reaction mechanisms and the resulting network properties, researchers can leverage these versatile click reactions to design and synthesize advanced polymeric materials with tailored functionalities.
References
- 1. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of PETMP in UV-Cured vs. Thermally Cured Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of polymer curing is critical for material selection and application success. This guide provides a comprehensive comparison of Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) in ultraviolet (UV) and thermally cured systems. By examining the performance characteristics and providing supporting experimental data, this document aims to facilitate informed decisions in the development of advanced materials.
Pentaerythritol Tetrakis(3-mercaptopropionate), a tetra-functional thiol, is a versatile crosslinker utilized in various polymerization processes, most notably in thiol-ene "click" chemistry. The method of curing—either through UV irradiation or thermal induction—significantly influences the reaction kinetics and the final properties of the resulting polymer network. This comparison delves into the key differences between these two curing mechanisms when employing PETMP.
Performance Comparison: UV-Cured vs. Thermally Cured PETMP Systems
The choice between UV and thermal curing for PETMP-based systems is often dictated by the specific application requirements, such as desired curing speed, operational temperature constraints, and the final properties of the material.
| Property | UV-Cured System | Thermally Cured System | Key Differences & Considerations |
| Curing Speed | Very Fast (seconds to minutes) | Slower (minutes to hours) | UV curing offers a significant advantage in applications requiring rapid processing and high throughput. Thermal curing times are dependent on the temperature and the thermal initiator used. |
| Curing Temperature | Ambient Temperature | Elevated Temperatures (typically >60°C) | UV curing is ideal for temperature-sensitive substrates. Thermal curing requires an oven or other heat source, which may not be suitable for all materials. |
| Energy Consumption | Generally Lower | Generally Higher | The high efficiency of UV lamps and short curing times lead to lower overall energy consumption compared to the prolonged heating required for thermal curing. |
| Oxygen Inhibition | Less Susceptible | Not a primary concern | The thiol-ene reaction in UV-cured systems is known to be less sensitive to oxygen inhibition compared to traditional free-radical polymerization of acrylates.[1] However, for optimal surface cure, an inert atmosphere may still be beneficial. |
| Mechanical Properties | |||
| Tensile Strength | Typically exhibits high tensile strength due to efficient and uniform network formation. | Can achieve high tensile strength, but may be influenced by the potential for side reactions at elevated temperatures. | Direct comparative data is scarce, but UV curing often leads to more homogeneous networks with potentially superior mechanical properties. |
| Young's Modulus | Generally high, indicating good stiffness. | Variable, dependent on cure temperature and time. | The degree of crosslinking, which can be precisely controlled in UV systems, is a key determinant of the modulus. |
| Elongation at Break | Can be tailored by formulation, but often lower in highly crosslinked systems. | Can be influenced by the flexibility of the co-monomer and the cure schedule. | |
| Thermal Properties | |||
| Glass Transition (Tg) | Tg is influenced by the degree of conversion and crosslink density. | Tg is highly dependent on the final cure temperature and duration. Post-curing can increase Tg. | For a given formulation, UV curing can often achieve a high Tg rapidly. |
| Thermal Stability | Good thermal stability, with degradation temperatures often exceeding 250°C. | Exhibits good thermal stability. The onset of degradation is a key parameter for high-temperature applications. | The final network structure in both cases is generally thermally robust. |
| Adhesion | Excellent adhesion to a variety of substrates, including metals and glass. | Good adhesion, which can be enhanced with adhesion promoters. | PETMP is known to promote adhesion in both curing systems.[2] |
Curing Mechanisms
The fundamental reaction in both systems is the thiol-ene addition, where the thiol groups of PETMP react with the double bonds ('ene') of a co-monomer. The initiation of this reaction is the key differentiator.
UV Curing Mechanism
In UV-cured systems, a photoinitiator is added to the formulation. Upon exposure to UV light, the photoinitiator generates free radicals, which then abstract a hydrogen atom from a thiol group on PETMP, creating a thiyl radical. This thiyl radical then propagates by reacting with an 'ene' functional group, initiating the crosslinking process.
References
Safety Operating Guide
Proper Disposal of Pentaerythritol tetra(3-mercaptopropionate): A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Pentaerythritol tetra(3-mercaptopropionate) (PETMP) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection, given that this compound is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1]
Immediate Safety and Handling
Before handling Pentaerythritol tetra(3-mercaptopropionate), it is imperative to be familiar with its hazards. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[2] Direct contact with skin and eyes should be prevented by using appropriate personal protective equipment (PPE).[3] In case of accidental exposure, follow the first-aid measures outlined in the table below.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictograms | Recommended Personal Protective Equipment (PPE) | First-Aid Measures |
| H302: Harmful if swallowed[1] | GHS07 | Wear protective gloves (nitrile rubber), safety goggles with side-shields, and a lab coat.[2] | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. |
| H317: May cause an allergic skin reaction | GHS07 | Wear protective gloves (nitrile rubber), safety goggles with side-shields, and a lab coat.[2] | If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse. |
| H410: Very toxic to aquatic life with long lasting effects[1] | GHS09 | N/A | Environmental Precautions: Avoid release to the environment. Collect spillage.[3] |
Spillage and Waste Management
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[4] Collect the absorbed material and place it in a suitable, sealed container for disposal.[4] Do not allow the chemical to enter drains or waterways.[3]
Proper disposal of Pentaerythritol tetra(3-mercaptopropionate) and its contaminated waste is crucial. All waste materials should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[5] Contact a licensed professional waste disposal service for final disposal.[4][6]
Laboratory-Scale Decontamination and Disposal Protocol
For researchers handling small quantities, a laboratory-scale decontamination procedure can be employed to neutralize the reactive thiol groups before collection for final disposal. This procedure is based on the oxidation of mercaptans using a bleach solution.[7]
Experimental Protocol: Neutralization of PETMP Waste
-
Preparation of Bleach Bath: In a designated chemical fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water in a suitable container (e.g., a plastic bucket).[3]
-
Decontamination of Glassware and Equipment:
-
Immediately after use, rinse contaminated glassware and equipment with a small amount of a compatible organic solvent (e.g., acetone) to remove the bulk of the PETMP. Dispose of this rinse solvent as hazardous waste.
-
Carefully place the rinsed items into the bleach bath, ensuring they are fully submerged.[2]
-
Allow the items to soak for at least 24 hours to ensure complete oxidation of the thiol groups.[7]
-
After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then follow standard laboratory cleaning procedures.[3]
-
-
Neutralization of Small Liquid Waste:
-
For small amounts of liquid PETMP waste, slowly and carefully add the waste to a stirred bleach solution in a suitable container within a chemical fume hood. The oxidation reaction may be exothermic, so slow addition is crucial.
-
Allow the mixture to stir for several hours to ensure complete neutralization.
-
-
Disposal of Neutralized Waste: The resulting bleach solution containing the oxidized PETMP should be collected in a designated hazardous waste container and disposed of through a licensed waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Pentaerythritol tetra(3-mercaptopropionate).
Caption: Workflow for the safe disposal of Pentaerythritol tetra(3-mercaptopropionate).
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
